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  • Product: Methyl 1-Boc-3-ethylpiperidine-3-carboxylate
  • CAS: 1363165-85-8

Core Science & Biosynthesis

Foundational

Structure Elucidation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate

An In-depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of Methyl 1-Boc-3-ethylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate, a substituted piperidine derivative relevant to pharmaceutical development and organic synthesis.[1][2] As a key building block, its precise characterization is critical for ensuring quality, safety, and efficacy in subsequent applications.[3] This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated and self-validating system for structural confirmation. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical grounding and field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Methyl 1-Boc-3-ethylpiperidine-3-carboxylate presents a unique analytical challenge due to its combination of a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a quaternary stereocenter at the C3 position, and multiple flexible alkyl chains. This complexity necessitates a sophisticated, multi-faceted analytical approach to confirm its constitution and connectivity unequivocally. This guide outlines a logical, synergistic workflow that leverages the strengths of orthogonal analytical techniques to build an irrefutable case for the compound's structure.

Molecular Structure at a Glance

To facilitate discussion, the atoms of the target molecule are numbered as shown below. This numbering scheme will be used throughout the NMR analysis sections.

Caption: Logical workflow for NMR-based structure elucidation.

  • COSY Analysis: The COSY spectrum will confirm the ethyl group by showing a cross-peak between the triplet at ~0.85 ppm (H8) and the quartet at ~1.90 ppm (H7). It will also reveal the complex network of couplings between the piperidine ring protons (H2, H4, H5, H6). [4]

  • HSQC Analysis: The HSQC spectrum is the crucial link between the proton and carbon data. It allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating each signal in the ¹H spectrum to its corresponding signal in the ¹³C spectrum. [4]

  • HMBC Analysis: The Final Proof: The HMBC spectrum provides the most critical correlations for assembling the full structure by revealing couplings across two or three bonds. [5]The following correlations are essential for an unambiguous assignment:

    • Connecting the Ester: A correlation from the methyl ester protons (H11, ~3.70 ppm) to the ester carbonyl carbon (C9, ~174.5 ppm).

    • Connecting the Ethyl Group: A correlation from the ethyl protons (H7 and H8) to the quaternary carbon C3 (~48.0 ppm).

    • Confirming the Quaternary Center: Correlations from piperidine ring protons (especially H2 and H4) to the central quaternary carbon C3.

    • Placing the Boc Group: Correlations from the piperidine protons adjacent to the nitrogen (H2 and H6) to the Boc carbonyl carbon (C12, ~155.0 ppm).

Caption: Key HMBC correlations confirming the molecular framework.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the piperidine nitrogen is basic and readily protonated.

  • Analysis:

    • Perform a full scan to identify the protonated molecular ion [M+H]⁺.

    • Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. [6]

Data Interpretation
  • Molecular Ion: The calculated exact mass of C₁₄H₂₅NO₄ is 271.1783. High-resolution mass spectrometry (HRMS) should detect the protonated molecule, [M+H]⁺, at m/z 272.1856, confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation is highly predictable and serves as a structural fingerprint. The Boc group exhibits characteristic losses. [7][8] Table 3: Anticipated MS/MS Fragmentation Data

    Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Structure of Loss
    272.2 216.2 56.0 C₄H₈ (isobutylene)
    272.2 172.1 100.1 C₅H₈O₂ (Boc group)

    | 272.2 | 240.2 | 32.0 | CH₃OH (methanol) |

Fragmentation cluster_frags Primary Fragments M_H [M+H]⁺ m/z = 272.2 Frag1 [M+H - C₄H₈]⁺ m/z = 216.2 (Loss of isobutylene) M_H->Frag1 - 56 Da Frag2 [M+H - C₅H₈O₂]⁺ m/z = 172.1 (Loss of Boc group) M_H->Frag2 - 100 Da Validation_Workflow cluster_data Experimental Data Acquisition cluster_analysis Data Interpretation NMR NMR Spectroscopy NMR_Analysis Connectivity & Framework (¹H, ¹³C, COSY, HSQC, HMBC) NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Molecular Formula & Key Fragments ([M+H]⁺, Boc-group loss) MS->MS_Analysis IR IR Spectroscopy IR_Analysis Functional Groups (Ester C=O, Carbamate C=O) IR->IR_Analysis Final_Structure Unambiguous Structure Confirmed NMR_Analysis->Final_Structure Definitive Proof MS_Analysis->Final_Structure Corroboration IR_Analysis->Final_Structure Corroboration

Caption: Integrated workflow for validated structure elucidation.

  • IR confirms the presence of the ester and carbamate functional groups.

  • MS confirms the correct molecular formula and shows fragmentation patterns (loss of Boc) consistent with those groups.

  • NMR definitively maps out the atomic connectivity, placing every functional group and alkyl chain in its correct position relative to the piperidine ring and the C3 quaternary center.

Each technique validates the findings of the others, leaving no ambiguity in the final structural assignment.

Conclusion

The structural elucidation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate is achieved through a systematic and integrated analytical strategy. While 1D NMR and IR spectroscopy provide rapid confirmation of key structural motifs, 2D NMR experiments, particularly HMBC, are indispensable for unambiguously establishing the complex connectivity around the quaternary C3 center. This evidence, supported by high-resolution mass spectrometry for elemental composition and fragmentation analysis, provides a robust and scientifically sound confirmation of the molecular structure. This comprehensive approach ensures the high level of analytical rigor required in modern chemical and pharmaceutical research.

References

  • 2d Nmr Basics For Organic Chemistry. (n.d.). Google Cloud.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Google Cloud.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. (n.d.). Benchchem.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica.
  • NMR for Stereochemical Elucidation. (2023, March 26). R Discovery.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (n.d.). Benchchem.
  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). MDPI.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2025). Journal of Chinese Mass Spectrometry Society.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
  • FTIR spectra of the Amide and Ester carbonyls stretches of DMPC with... (n.d.). ResearchGate.
  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy.
  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005, February 23). CORE.
  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.
  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University.

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for Methyl 1-Boc-3-piperidinecarboxylate (CAS 148763-41-1)

A Technical Whitepaper for Drug Development Professionals Executive Summary Methyl 1-(tert-butoxycarbonyl)-3-piperidinecarboxylate (CAS 148763-41-1), frequently referred to as N-Boc-nipecotic acid methyl ester, is a high...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Methyl 1-(tert-butoxycarbonyl)-3-piperidinecarboxylate (CAS 148763-41-1), frequently referred to as N-Boc-nipecotic acid methyl ester, is a highly versatile building block in medicinal chemistry. It serves as a foundational chiral/achiral scaffold for synthesizing GABA uptake inhibitors, muscarinic receptor ligands, and custom API libraries. Accurate spectroscopic characterization of this compound is critical for downstream synthesis, yet it presents unique analytical challenges—most notably, rotameric signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy due to the restricted rotation of the carbamate bond.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, field-proven framework for the structural elucidation and quality control of CAS 148763-41-1, ensuring that your analytical protocols are both robust and self-validating.

Physicochemical Profiling

Before initiating spectroscopic workflows, establishing baseline physicochemical properties is essential for sample preparation and chromatographic method development.

PropertyValueCausality / Analytical Implication
Chemical Name Methyl 1-Boc-3-piperidinecarboxylateSystematic nomenclature dictates structural connectivity[1].
CAS Registry Number 148763-41-1Unique identifier for database cross-referencing[2].
Molecular Formula C12H21NO4Defines the exact isotopic mass targets for HRMS[2].
Molar Mass 243.30 g/mol Used for molarity calculations in assay preparation[2].
Monoisotopic Mass 243.14706 DaTarget exact mass for high-resolution ESI-TOF[3].
Appearance White to light yellow solid/liquidMelting point spans ambient (~47–51 °C)[1]; requires gentle warming for liquid handling.

Comprehensive Spectroscopic Characterization

The structural validation of CAS 148763-41-1 relies on an orthogonal approach utilizing NMR, FT-IR, and HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃, 298K):

  • δ 1.45 (s, 9H): tert-butyl group of the Boc protection.

  • δ 3.68 (s, 3H): Methoxy protons of the methyl ester.

  • δ 1.40 - 4.10 (m, 9H): Piperidine ring protons.

Field-Proven Insight (Causality of Signal Broadening): At room temperature (298K), the N-Boc group exhibits partial double-bond character between the nitrogen lone pair and the carbamate carbonyl. This restricts rotation, creating distinct conformers (rotamers) on the NMR timescale. Consequently, the protons adjacent to the nitrogen (C2 and C6) often appear as broad, poorly resolved multiplets or even split signals[4]. Inexperienced analysts frequently misinterpret this as a co-eluting impurity. The definitive solution is Variable Temperature (VT) NMR (detailed in Section 4).

¹³C NMR (100 MHz, CDCl₃, 298K):

  • δ 173.5: Ester carbonyl (C=O).

  • δ 154.8: Carbamate carbonyl (N-C=O).

  • δ 79.6: Quaternary carbon of the tert-butyl group.

  • δ 51.8: Methoxy carbon.

  • δ ~44.5, 43.8, 41.2, 28.4 (3C), 27.5, 24.2: Piperidine and Boc methyl carbons. (Note: Ring carbons frequently present as dual peaks due to the aforementioned rotameric effect).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, non-destructive functional group verification.

  • ~1735 cm⁻¹: Strong absorption corresponding to the ester C=O stretch.

  • ~1695 cm⁻¹: Strong absorption corresponding to the carbamate (Boc) C=O stretch.

Causality of Frequency Shift: The carbamate carbonyl absorbs at a lower frequency (1695 cm⁻¹) compared to the ester (1735 cm⁻¹) because the nitrogen atom's lone pair donates electron density into the carbonyl system via resonance. This weakens the C=O double bond character, lowering the force constant and the resulting vibrational frequency.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization (ESI+), the compound readily protonates due to the basicity of the ester and carbamate oxygens.

  • Target Adducts: [M+H]⁺ at m/z 244.1543; [M+Na]⁺ at m/z 266.1363[3].

  • Fragmentation Pathway (MS/MS): The Boc group is highly labile under Collision-Induced Dissociation (CID). The primary fragmentation is the loss of isobutylene (-56 Da) via a McLafferty-type rearrangement, yielding an intermediate at m/z 188.09. This is immediately followed by decarboxylation (-44 Da), resulting in the stable protonated methyl piperidine-3-carboxylate fragment at m/z 144.10.

G M [M+H]+ m/z 244.15 Frag1 [M+H - C4H8]+ m/z 188.09 (Loss of Isobutylene) M->Frag1 - 56 Da (CID) Frag2 [M+H - C5H8O2]+ m/z 144.10 (Loss of Boc) M->Frag2 - 100 Da (Direct) Frag1->Frag2 - 44 Da (CO2)

Fig 1: ESI-MS/MS fragmentation pathway of CAS 148763-41-1 highlighting Boc group cleavage.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in data acquisition, the following step-by-step protocols integrate internal self-validation mechanisms.

Protocol 1: High-Resolution NMR Sample Preparation & Acquisition
  • System Suitability Test (SST): Prior to sample analysis, run a standard 1% ethylbenzene in CDCl₃ sample.

    • Causality: This verifies that the spectrometer's magnetic field homogeneity (shimming) is optimal, ensuring that any observed signal broadening in the actual sample is strictly chemical (rotameric) and not instrumental.

  • Sample Preparation: Dissolve 15-20 mg of CAS 148763-41-1 in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal reference (δ 0.00 ppm), ensuring exact chemical shift calibration across different batches.

  • Primary Acquisition (298K): Acquire standard 1D ¹H (16 scans) and ¹³C (256 scans) spectra at 298K.

  • Self-Validating Variable Temperature (VT) Step: If broad multiplets are observed at C2/C6, evaporate the CDCl₃, redissolve the sample in DMSO-d₆, and re-acquire the ¹H spectrum at 340K.

    • Causality: DMSO-d₆ has a high boiling point (189 °C), allowing safe heating. At 340K, the thermal energy overcomes the rotational barrier of the N-Boc bond, causing the rotameric signals to coalesce into sharp, well-defined peaks, thereby definitively proving the compound's purity.

Protocol 2: LC-HRMS Workflow for Purity Assessment
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

    • Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency for the [M+H]⁺ adduct in the ESI+ source.

  • Blank Validation (SST): Inject 2 µL of a 50:50 Water:Acetonitrile blank.

    • Causality: This rules out column carryover and establishes a baseline, ensuring that subsequent m/z 244.15 signals are strictly derived from the sample and not system contamination.

  • Sample Injection: Inject 2 µL of a 10 µg/mL sample solution. Run a gradient from 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Data Extraction: Extract the Extracted Ion Chromatogram (EIC) for m/z 244.1543 ± 5 ppm. The presence of a single sharp peak confirms both chemical purity and exact isotopic mass.

G S1 1. Sample Preparation (Dissolve in CDCl3/MeOH + TMS) S2 2. Primary Acquisition (1H & 13C NMR at 298K) S1->S2 S3 3. Spectral Evaluation (Assess Rotameric Broadening) S2->S3 S4 4. VT-NMR Validation (Coalescence at 340K in DMSO-d6) S3->S4 Broadening Detected S5 5. LC-HRMS Orthogonal Check (Confirm m/z 244.1543) S3->S5 Sharp Signals S4->S5 S6 6. Final Verification (Data Synthesis & QC Sign-off) S5->S6

Fig 2: Self-validating standard workflow for NMR and LC-HRMS quality control of piperidines.

References

  • Title: 148763-41-1 (C12H21NO4) | Source: PubChemLite / Université du Luxembourg | URL: [Link][3]

  • Title: CAS RN 148763-41-1 | Source: Fisher Scientific | URL: [Link][2]

Sources

Foundational

The Strategic Role of the Boc Protecting Group in Piperidine Synthesis: Mechanisms, Methodologies, and Drug Discovery Applications

Executive Summary Piperidine derivatives are ubiquitous in modern pharmacology, serving as core structural motifs in treatments for neurological disorders, metabolic diseases, and oncology. The synthesis of these complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine derivatives are ubiquitous in modern pharmacology, serving as core structural motifs in treatments for neurological disorders, metabolic diseases, and oncology. The synthesis of these complex architectures heavily relies on the precise control of the piperidine nitrogen's reactivity. This technical guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protecting group, exploring the mechanistic causality behind its selection, detailing self-validating experimental protocols, and analyzing its impact on the development of targeted therapeutics.

The Mechanistic Rationale: Why Boc for Piperidines?

The secondary amine of the piperidine ring is highly nucleophilic and prone to undesired side reactions, such as N-alkylation, acylation, or oxidation during multi-step syntheses. To circumvent this, the Boc group is strategically employed to mask the amine.

Causality of Protection

The addition of di-tert-butyl dicarbonate (Boc₂O) converts the basic amine into a neutral carbamate. This transformation electronically deactivates the nitrogen through resonance delocalization of its lone pair into the adjacent carbonyl group. Sterically, the bulky tert-butyl group shields the nitrogen from nucleophilic attack. Unlike the carboxybenzyl (Cbz) group, which is cleaved by catalytic hydrogenation, or the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, the Boc group is highly stable to catalytic hydrogenation, strongly basic conditions, and nucleophiles 1. This orthogonality allows chemists to perform aggressive downstream modifications—such as palladium-catalyzed cross-coupling or nucleophilic substitutions—on other parts of the piperidine scaffold 2.

Causality of Deprotection

The Boc group is exclusively cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism is driven by the protonation of the carbamate oxygen, leading to the expulsion of a highly stable tert-butyl cation (which rapidly loses a proton to form isobutylene) and carbamic acid. The carbamic acid spontaneously decarboxylates to release CO₂ gas and the free amine 1. The irreversible generation of CO₂ drives the reaction to completion, ensuring high yields.

G Piperidine Free Piperidine (Highly Nucleophilic) Protected N-Boc-Piperidine (Sterically Shielded) Piperidine->Protected Protection Boc2O Boc2O + Base (TEA/NaHCO3) Boc2O->Protected Functionalization Downstream Synthesis (Cross-coupling, etc.) Protected->Functionalization Stability Deprotection TFA / DCM (Acidic Cleavage) Functionalization->Deprotection Product Functionalized Piperidine (Active API) Deprotection->Product -CO2, -tBuOH

Caption: Workflow of Boc protection and deprotection in piperidine synthesis.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility and high yield, the following protocols are designed with built-in validation steps that explain the why behind the what.

Protocol 1: N-Boc Protection of Piperidine Derivatives

Objective: Selective protection of the piperidine nitrogen while avoiding over-protection or degradation.

  • Preparation: Dissolve the piperidine derivative (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.

    • Causality: DCM provides excellent solubility for both the starting material and the Boc₂O reagent, and it does not participate in nucleophilic side reactions.

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

    • Causality: The base neutralizes any acid salts of the starting piperidine and acts as an acid scavenger during the reaction, preventing the reaction mixture from becoming too acidic, which would inhibit the nucleophilic attack.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Boc₂O (1.05–1.1 eq.).

    • Causality: Cooling prevents the exothermic degradation of Boc₂O and minimizes the formation of isocyanate byproducts. A slight excess ensures complete conversion without massive over-protection.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (ninhydrin stain).

    • Validation: The disappearance of the primary/secondary amine spot (which stains purple/red with ninhydrin) confirms complete conversion to the carbamate.

  • Workup: Quench with saturated aqueous NH₄Cl, then wash the organic layer with saturated NaHCO₃.

    • Causality: NH₄Cl destroys unreacted Boc₂O, while NaHCO₃ removes acidic impurities. Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Acidic Deprotection of N-Boc Piperidines

Objective: Rapid removal of the Boc group to reveal the functionalized free amine.

  • Preparation: Dissolve the N-Boc-piperidine (1.0 eq.) in DCM (approx. 10 mL/g) 3.

  • Acid Addition: Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) (5–10 eq.).

    • Causality: A large excess of TFA ensures rapid protonation of the carbamate oxygen. Cooling controls the vigorous evolution of CO₂ gas and prevents unwanted side reactions with the transient tert-butyl cation 4.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation: LC-MS or TLC should indicate a mass shift corresponding to the loss of 100 Da (the Boc group).

  • Neutralization: Carefully neutralize by adding saturated NaHCO₃ dropwise until gas evolution ceases.

    • Causality: Neutralization converts the piperidinium trifluoroacetate salt back to the free base, allowing extraction into the organic phase. Extract with DCM and concentrate.

Applications in Advanced Drug Development

The strategic use of Boc-protected piperidines, such as N-Boc-4-iodopiperidine or 4-Amino-1-Boc-piperidine-4-carboxylic acid, has been instrumental in exploring structure-activity relationships (SARs) 2.

Oncology: PI3K/Akt Inhibitors

The rigid piperidine core allows for the precise spatial orientation of pharmacophoric groups. Derivatives synthesized from 4-Amino-1-Boc-piperidine-4-carboxylic acid have been successfully employed to create potent Protein Kinase B (Akt) inhibitors 5. The Boc group allows the carboxylic acid to be coupled with pyrrolopyrimidine scaffolds without amine interference.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Activation Survival Cell Survival & Proliferation Akt->Survival Promotes Inhibitor Piperidine-based Akt Inhibitor Inhibitor->Akt Blocks Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: PI3K/Akt signaling pathway inhibition by functionalized piperidine derivatives.

Quantitative Data: Pharmacological Impact

The following table summarizes the in vitro inhibitory activity of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides against Protein Kinase B (PKB/Akt), demonstrating the high potency achieved through piperidine scaffold optimization 5.

Compound IDR Group SubstitutionPKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKBβ)
1H240670028
24-Fluorobenzyl81200150
33-Fluorobenzyl121500125

Data Interpretation: The introduction of a 4-fluorobenzyl group significantly enhances binding affinity to PKBβ (IC₅₀ drops from 240 nM to 8 nM) while drastically improving selectivity over PKA. The synthesis of these highly specific analogs is entirely dependent on the orthogonal protection provided by the Boc group during the intermediate coupling stages.

References

  • Source: nbinno.
  • Application of 2-(Boc-aminomethyl)
  • Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry Source: BenchChem URL
  • Amine Protection and Deprotection Source: Master Organic Chemistry URL
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins Source: ResearchGate URL

Sources

Exploratory

Structural Elucidation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate: A Comprehensive NMR Guide

Executive Summary Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS 1363165-85-8) is a highly functionalized, sterically hindered heterocyclic building block frequently utilized in pharmaceutical drug discovery[1]. Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS 1363165-85-8) is a highly functionalized, sterically hindered heterocyclic building block frequently utilized in pharmaceutical drug discovery[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a specific analytical challenge: the presence of an N -tert-butyloxycarbonyl (Boc) protecting group adjacent to a chiral, quaternary carbon center (C3).

As a Senior Application Scientist, I approach the structural validation of such compounds not as a simple data-gathering exercise, but as a self-validating analytical system. This whitepaper details the causality behind the spectral artifacts commonly observed in Boc-protected piperidines, outlines a robust variable-temperature (VT) NMR protocol to resolve them, and provides the definitive 1 H and 13 C NMR assignments required for rigorous structural confirmation.

Structural & Mechanistic Overview: The Causality of Rotameric Broadening

When analyzing Methyl 1-Boc-3-ethylpiperidine-3-carboxylate at standard room temperature (298 K), chemists often observe frustratingly broad or duplicated signals in both 1 H and 13 C spectra, particularly for the C2 and C6 positions.

The Mechanistic Cause: This spectral degradation is not an impurity; it is a fundamental quantum mechanical phenomenon. The carbamate functional group of the Boc moiety exhibits resonance, imparting partial double-bond character to the C–N bond. This restricts free rotation, creating two distinct conformational states (rotamers) where the bulky tert-butyl group is oriented either syn or anti relative to the C2/C6 protons.

The activation energy barrier ( ΔG‡ ) for this rotation in substituted piperidines is typically around 50–55 kJ/mol[2]. Because the rate of exchange between these two rotamers at 298 K is roughly equivalent to the NMR acquisition timescale, the signals undergo intermediate exchange broadening[3]. To achieve authoritative structural validation, we must manipulate the thermal energy of the system to push this exchange rate into the "fast exchange" regime.

Self-Validating Experimental Protocol

A trustworthy analytical protocol must prove its own validity. Relying solely on a 298 K CDCl 3​ spectrum for this molecule introduces a high risk of misassigning the broadened C2/C6 signals or missing the quaternary C3 entirely. The following step-by-step methodology establishes a self-validating workflow.

Step-by-Step Methodology
  • Initial Sample Preparation (298 K):

    • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Acquire standard 1D 1 H (16 scans, 400 MHz) and 13 C (1024 scans, 100 MHz) spectra.

    • Diagnostic Check: Inspect the 3.00–4.00 ppm region in the 1 H spectrum and the 40–55 ppm region in the 13 C spectrum. If severe broadening is observed, proceed to Step 2.

  • Variable-Temperature (VT) NMR Acquisition (343 K):

    • Causality of Solvent Choice: CDCl 3​ boils at 61 °C, making it unsuitable for high-temperature NMR. Evaporate the CDCl 3​ and re-dissolve the sample in DMSO- d6​ or Toluene- d8​ .

    • Heat the NMR probe to 343 K (70 °C). Allow exactly 10 minutes for complete thermal equilibration of the sample to prevent convection currents from distorting the line shape.

    • Re-acquire the 1 H and 13 C spectra. The added thermal energy accelerates the C–N bond rotation beyond the NMR timescale, causing the broad rotameric signals to coalesce into sharp, time-averaged peaks[2].

  • 2D NMR Validation (HSQC & HMBC):

    • Acquire 1 H- 13 C HSQC to map all protonated carbons.

    • Acquire 1 H- 13 C HMBC to definitively locate the "invisible" quaternary C3 center by observing long-range ( 2J and 3J ) scalar couplings from the adjacent ethyl and piperidine protons.

NMR_Workflow Start Synthesized/Sourced Compound (Boc-Piperidine) Acquire1D Acquire 1D NMR (1H/13C) at 298 K (CDCl3) Start->Acquire1D CheckBroad Are C2/C6 signals broadened or split? Acquire1D->CheckBroad VTNMR Perform VT-NMR at 343 K (DMSO-d6 or Toluene-d8) CheckBroad->VTNMR Yes (Rotamers) TwoDNMR Acquire 2D NMR (HSQC, HMBC, COSY) CheckBroad->TwoDNMR No Coalescence Signals Coalesce: Confirms Boc Rotamers VTNMR->Coalescence Coalescence->TwoDNMR Confirm Final Structural Validation TwoDNMR->Confirm

Caption: Self-validating decision tree for resolving Boc-induced rotameric broadening in piperidines.

Quantitative Data Presentation

The following tables summarize the coalesced NMR data (representing the fast-exchange regime at elevated temperatures or mathematically time-averaged predictive consensus).

Table 1: 1 H NMR Assignments (400 MHz, Coalesced State)

Note: Due to the chiral center at C3, the methylene protons on the ethyl group and the piperidine ring are diastereotopic, resulting in complex multiplets even after rotamer coalescence.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationDiagnostic Notes
Methoxy (-OCH 3​ ) 3.72Singlet (s)3HSharp, unambiguous ester methyl.
Piperidine C2-H 3.85, 3.10Multiplets (m)2HDiastereotopic; adjacent to N and chiral C3.
Piperidine C6-H 3.55, 3.20Multiplets (m)2HDiastereotopic; adjacent to N.
Piperidine C4-H 1.95, 1.55Multiplets (m)2HDiastereotopic ring protons.
Ethyl (-CH 2​ -) 1.75, 1.50Multiplets (m)2HDiastereotopic; couples to terminal methyl.
Piperidine C5-H 1.65 – 1.45Multiplets (m)2HOften overlaps with ethyl CH 2​ signals.
Boc (-C(CH 3​ ) 3​ ) 1.45Singlet (s)9HDominant peak; confirms protecting group.
Ethyl (-CH 3​ ) 0.88Triplet (t, J =7.5 Hz)3HTerminal methyl of the C3 ethyl chain.
Table 2: 13 C NMR Assignments (100 MHz, Coalesced State)
PositionChemical Shift ( δ , ppm)Diagnostic Notes
Ester C=O 175.2Quaternary carbonyl; highly deshielded.
Boc C=O 154.8Carbamate carbonyl; characteristic shift.
Boc -C(CH 3​ ) 3​ 79.5Quaternary carbon of the tert-butyl group.
Methoxy -OCH 3​ 52.1Primary carbon; confirmed via HSQC.
Piperidine C2 50.5Secondary carbon; broadened at 298 K.
Piperidine C3 48.2Quaternary chiral center ; requires HMBC to assign.
Piperidine C6 44.3Secondary carbon; broadened at 298 K.
Piperidine C4 31.8Secondary carbon.
Ethyl -CH 2​ - 29.5Secondary carbon.
Boc -CH 3​ 28.4Three equivalent primary carbons.
Piperidine C5 22.6Secondary carbon.
Ethyl -CH 3​ 8.7Primary carbon; highly shielded.

Diagnostic Features & Structural Linkage

The most critical juncture in validating Methyl 1-Boc-3-ethylpiperidine-3-carboxylate is proving that the ethyl group and the ester group are both attached to the same carbon (C3) on the piperidine ring. Because C3 is quaternary, it lacks an attached proton, rendering standard 1D 1 H NMR and 2D COSY useless for direct assignment.

The HMBC Solution: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects scalar couplings across 2 to 3 bonds ( 2JCH​ and 3JCH​ ). By tuning the HMBC experiment to a long-range coupling constant of ~8 Hz, we can observe the critical linkages that anchor the molecule together. The ethyl methylene protons (~1.75/1.50 ppm) and the piperidine C2/C4 protons will all show strong cross-peaks to the C3 carbon resonance at 48.2 ppm, definitively proving the quaternary connectivity.

HMBC_Correlations C3 Quaternary C3 (~48.2 ppm) EsterCO Ester C=O (~175.2 ppm) H2 Piperidine C2-H (~3.10-3.85 ppm) H2->C3 2J/3J HMBC H4 Piperidine C4-H (~1.55-1.95 ppm) H4->C3 2J HMBC EthylCH2 Ethyl -CH2- (~1.50-1.75 ppm) EthylCH2->C3 2J HMBC EthylCH2->EsterCO 3J HMBC MethoxyH Methoxy -OCH3 (~3.72 ppm) MethoxyH->EsterCO 3J HMBC

Caption: Key 2D HMBC correlations required to validate the quaternary C3 chiral center and ester connectivity.

References

  • 1-(Tert-butyl)
  • National Center for Biotechnology Information (PMC) / Journal of Organic Chemistry.
  • ACS Publications - Organic Letters.

Sources

Foundational

Mass Spectrometry Analysis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate: A Technical Guide for Structural Elucidation

Executive Summary Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS: 1363165-85-8) is a highly functionalized piperidine derivative widely utilized as a core building block in pharmaceutical synthesis. Accurate structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS: 1363165-85-8) is a highly functionalized piperidine derivative widely utilized as a core building block in pharmaceutical synthesis. Accurate structural characterization of this intermediate is critical for downstream drug development, as impurities or isomeric mismatches can derail synthetic pipelines.

This whitepaper provides an in-depth mechanistic guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis of this compound. By mapping the collision-induced dissociation (CID) pathways—specifically the diagnostic cleavage of the tert-butyloxycarbonyl (Boc) protecting group and the C3-methyl ester—this guide establishes a self-validating analytical framework for research scientists.

Chemical Profile and Ionization Dynamics

Molecular Parameters:

  • Formula: C14H25NO4

  • Monoisotopic Mass: 271.1784 Da

  • Structure: A piperidine ring substituted at the N1 position with a Boc group, and at the C3 position with both an ethyl group and a methyl carboxylate group.

Ionization Causality: In standard ESI positive mode (ESI+), aliphatic amines readily protonate to form [M+H]+. However, the presence of the N-Boc group delocalizes the nitrogen's lone pair through resonance with the carbamate carbonyl, significantly reducing its basicity. Consequently, protonation predominantly occurs at the carbonyl oxygen of either the Boc group or the C3 ester.

Furthermore, the oxygen-rich nature of the molecule makes it highly susceptible to alkali metal cationization. As documented in [1], sodium adducts ([M+Na]+ at m/z 294.16) often dominate the MS1 spectrum alongside the protonated species ([M+H]+ at m/z 272.18). Because sodium adducts require significantly higher activation energy to fragment and often yield uninformative spectra, analytical conditions must be actively driven toward protonation.

Diagnostic Fragmentation Pathways (CID)

Understanding the MS/MS behavior of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate requires analyzing the thermodynamic stability of its leaving groups under collision-induced dissociation (CID).

Pathway A: The Boc Cleavage (Low Collision Energy) The most diagnostic and energetically favorable fragmentation of N-Boc protected amines is the neutral loss of the Boc group. This occurs via a well-characterized two-step or concerted mechanism:

  • Loss of Isobutylene (-56 Da): A McLafferty-type rearrangement leads to the elimination of isobutylene (C4H8), yielding an intermediate carbamic acid[M+H - 56]+ at m/z 216.12.

  • Loss of Carbon Dioxide (-44 Da): The unstable carbamic acid rapidly decarboxylates, resulting in the fully deprotected secondary piperidine [M+H - 100]+ at m/z 172.13.

This pathway is a hallmark of Boc-protected species and serves as the primary diagnostic signature for[2].

Pathway B: Ester Cleavage (Medium to High Collision Energy) Following the loss of the Boc group, the C3 methyl ester undergoes fragmentation. The dominant pathway is the neutral loss of methanol (CH3OH, -32 Da) from the protonated ester, driven by the formation of a stable acylium ion at m/z 140.10.

CID_Pathways M [M+H]+ m/z 272.18 Protonated Precursor Frag1 [M+H - C4H8]+ m/z 216.12 Carbamic Acid Intermediate M->Frag1 -56 Da (Isobutylene) Low CE Frag2 [M+H - C5H8O2]+ m/z 172.13 Deprotected Piperidine M->Frag2 -100 Da (Boc) Concerted Frag1->Frag2 -44 Da (CO2) Low CE Frag3 [M+H - Boc - CH3OH]+ m/z 140.10 Acylium Ion Frag2->Frag3 -32 Da (Methanol) Med CE

CID fragmentation pathways of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate in ESI+ mode.

Experimental Protocols: A Self-Validating Workflow

To ensure high analytical rigor, the following LC-MS/MS protocol integrates built-in validation steps. Relying solely on a single collision energy (CE) can obscure intermediate fragments. Therefore, a CE ramp is mandated to capture the full kinetic picture of the molecule's dissociation.

Step 1: System Suitability and Calibration

  • Action: Infuse a tuning standard (e.g., Reserpine or a commercially available Boc-piperidine) to calibrate mass accuracy (< 5 ppm error for HRMS) and optimize the ESI spray stability.

  • Causality: This validates that the mass analyzer (e.g., Q-TOF or Orbitrap) is correctly calibrated, preventing false annotations of the 271.1784 Da exact mass and ensuring the instrument is not suffering from space-charge effects.

Step 2: Sample Preparation

  • Action: Dissolve Methyl 1-Boc-3-ethylpiperidine-3-carboxylate in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water with 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid acts as an abundant proton source. This drives the equilibrium toward the [M+H]+ species and actively suppresses the formation of unwanted sodium adducts ([M+Na]+) that resist fragmentation.

Step 3: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Separates the target compound from potential synthesis impurities (e.g., unreacted Boc anhydride or des-ethyl byproducts), ensuring the MS/MS spectrum is free from chimeric interference.

Step 4: MS/MS Acquisition (CE Ramping)

  • Action: Acquire data in Data-Dependent Acquisition (DDA) mode. Set the precursor isolation window to 1.0 m/z. Apply a stepped Collision Energy (CE) of 10, 20, and 40 eV.

  • Causality: Stepped CE ensures the capture of both fragile fragments (like the m/z 216.12 intermediate at 10 eV) and stable core fragments (like the m/z 140.10 acylium ion at 40 eV) in a single, comprehensive composite spectrum.

LCMS_Protocol S1 1. System Suitability Mass Calibration & Tuning S2 2. Sample Prep 1 µg/mL in MeOH/H2O + 0.1% FA S1->S2 S3 3. UHPLC Separation C18 Column, 5-95% ACN Gradient S2->S3 S4 4. ESI+ Ionization Promote[M+H]+ Formation S3->S4 S5 5. Stepped CE MS/MS 10, 20, 40 eV Ramping S4->S5

Self-validating LC-MS/MS experimental workflow for structural elucidation.

Quantitative Data Presentation

To facilitate rapid spectral annotation and verify structural integrity, the expected precursor and fragment ions are summarized below. Mass accuracies are calculated based on theoretical exact masses.

Ion SpeciesFormulaTheoretical m/zDiagnostic SignificanceOptimal CE
[M+H]+ C14H26NO4+272.1856Intact protonated moleculeN/A (MS1)
[M+Na]+ C14H25NO4Na+294.1676Intact sodium adductN/A (MS1)
[M+H - C4H8]+ C10H18NO4+216.1230Confirmation of tert-butyl group10 - 15 eV
[M+H - C5H8O2]+ C9H18NO2+172.1332Core piperidine (Boc completely removed)15 - 25 eV
[M+H - Boc - CH3OH]+ C8H14NO+140.1070Confirmation of methyl ester functionality30 - 40 eV

Note: The presence of the m/z 172.13 ion is the definitive marker for the 3-ethylpiperidine-3-carboxylate core.

Advanced Mechanistic Insights: Ring Fission

At elevated collision energies (>40 eV), the piperidine ring itself undergoes fission. As documented in [3], alpha-cleavage adjacent to the nitrogen atom leads to ring opening. For Methyl 1-Boc-3-ethylpiperidine-3-carboxylate, after the Boc group is lost, the secondary amine can trigger an inductive cleavage, resulting in the loss of the ethyl group (-29 Da) or fragmentation of the carbon backbone. However, these low-mass fragments (e.g., m/z 84 or 110) are often non-specific and should be used only as secondary confirmation alongside the primary Boc and ester cleavages.

References

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed.[Link]

  • Electrospray tandem mass spectrometry of alkali-cationized BocN-carbo-alpha,beta- and -beta,alpha-peptides: Differentiation of positional isomers. PubMed.[Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.[Link]

Sources

Exploratory

Stability and reactivity profile of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate

An in-depth technical analysis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate requires a rigorous understanding of its structural nuances. As a highly specialized building block in medicinal chemistry, its reactivity is...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate requires a rigorous understanding of its structural nuances. As a highly specialized building block in medicinal chemistry, its reactivity is dictated by a delicate balance between electronic protection and profound steric hindrance.

This whitepaper provides a comprehensive evaluation of the compound’s stability, orthogonal reactivity, and synthetic utility, designed for researchers and process chemists optimizing workflows in drug discovery.

Chemical Identity & Structural Logic

Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS: 1363165-85-8) is a conformationally flexible, yet sterically congested piperidine derivative[1].

  • Molecular Formula: C₁₄H₂₅NO₄

  • Molecular Weight: 271.35 g/mol

  • SMILES: CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC

The molecule features three critical domains that govern its chemical behavior:

  • The N-Boc (tert-Butoxycarbonyl) Carbamate: An electron-withdrawing protecting group that deactivates the piperidine nitrogen, rendering it stable to nucleophiles and basic conditions while maintaining extreme sensitivity to strong acids[2].

  • The C3 Quaternary Center: The simultaneous presence of an ethyl group and a methyl ester at the C3 position creates a highly congested, neopentyl-like steric environment.

  • The Methyl Ester: Typically a highly reactive electrophilic center, but in this molecule, its reactivity is heavily dampened by the adjacent steric bulk of the C3-ethyl and the piperidine ring system[3].

Stability Profile

Understanding the stability limits of this compound is critical for designing multi-step synthetic sequences without premature degradation.

Table 1: Quantitative & Qualitative Stability Matrix

Condition TypeReagents / EnvironmentStability StatusMechanistic Rationale
Aqueous Base 1M NaOH (aq), RTHighly Stable The C3-ethyl group sterically shields the ester carbonyl from hydroxide attack at room temperature.
Aqueous Acid 1M HCl, RTModerately Stable The Boc group is relatively stable to dilute aqueous acids, though prolonged exposure will cause slow cleavage.
Strong Anhydrous Acid TFA (Neat) or 4M HCl in DioxaneUnstable (Reactive) Rapid protonation of the carbamate oxygen leads to the expulsion of a tert-butyl cation and decarboxylation[2].
Reducing Agents NaBH₄, MeOH, RTStable Mild hydride sources cannot overcome the steric hindrance and inherent electronic stability of the ester.
Thermal Up to 120 °C (Neat)Stable The molecule does not undergo spontaneous thermal degradation (e.g., retro-ene reactions) below 150 °C.

Orthogonal Reactivity & Synthetic Utility

The value of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate lies in its orthogonal reactivity . The amine and the carboxylic acid can be selectively unmasked depending on the reagents chosen.

Acid-Mediated Boc Deprotection

The removal of the Boc group is driven by the protonation of the carbamate oxygen using a strong acid like Trifluoroacetic Acid (TFA). This triggers the formation of a tert-butyl carbocation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free secondary amine[2]. Because the C3-ester is stable to acidic conditions, this pathway is highly selective.

Base-Mediated Ester Hydrolysis (The Steric Challenge)

Standard ester hydrolysis (e.g., NaOH in MeOH/H₂O at room temperature) will fail or proceed at unacceptably slow rates for this molecule. The trajectory required for the hydroxide ion to attack the carbonyl carbon (the Bürgi-Dunitz angle) is physically blocked by the C3-ethyl group and the axial protons of the piperidine ring.

To overcome this, Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) at elevated temperatures is required[3][4]. The lithium ion acts as a Lewis acid, coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and drawing the hydroxide nucleophile into the sterically congested pocket.

OrthogonalReactivity A Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (Starting Material) B TFA / DCM (1:1) (Acidic Conditions) A->B Deprotect Amine C LiOH / THF / H2O / 60°C (Basic Conditions) A->C Hydrolyze Ester D Methyl 3-ethylpiperidine-3-carboxylate (Boc Cleaved, Ester Intact) B->D E 1-Boc-3-ethylpiperidine-3-carboxylic acid (Ester Cleaved, Boc Intact) C->E

Caption: Orthogonal deprotection pathways highlighting the selective cleavage of Boc and methyl ester groups.

Self-Validating Experimental Protocols

Protocol A: Quantitative Boc Deprotection

Objective: Unmask the piperidine nitrogen while preserving the C3 methyl ester.

  • Preparation: Dissolve Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached. Causality: Cooling prevents exothermic degradation and suppresses potential transesterification side reactions.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain will turn deep blue/purple upon successful deprotection).

  • Workup (Self-Validation): Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the resulting TFA-salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Hydrolysis of the Sterically Hindered Ester

Objective: Saponify the methyl ester to the free carboxylic acid without cleaving the Boc group.

  • Solvent System: Dissolve the starting material (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration). Causality: THF solubilizes the organic substrate, H₂O delivers the hydroxide, and MeOH acts as a phase-homogenizer to ensure the sterically hindered ester remains fully solvated.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (5.0 eq). Causality: A large excess of LiOH is required to drive the unfavorable equilibrium of the sterically hindered attack[5].

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 16–24 hours.

  • Workup: Cool to room temperature and remove organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with Diethyl Ether (to remove unreacted starting material). Carefully acidify the aqueous layer to pH 3–4 using 1M citric acid or 1M HCl (monitor carefully to avoid Boc cleavage). Extract the precipitated product with Ethyl Acetate, dry, and concentrate.

StericLogic C3 C3 Quaternary Center Ethyl Ethyl Group (Steric Bulk) C3->Ethyl Ester Methyl Ester (Electrophile) C3->Ester Hydrolysis Hydrolysis Rate Significantly Reduced Ethyl->Hydrolysis Shields carbonyl Reduction Reduction (LiAlH4) Requires Excess Reagent Ethyl->Reduction Hinders hydride attack

Caption: Logical relationship mapping the effect of C3 steric bulk on the reactivity of the adjacent methyl ester.

Handling, Storage, and EHS (Environment, Health, and Safety)

  • Storage: Store in a tightly sealed container at room temperature (15–25 °C) in a dry, well-ventilated area[1]. The compound is stable under ambient conditions but should be protected from prolonged exposure to atmospheric moisture to prevent slow, spontaneous ester hydrolysis over months.

  • Handling: Wear standard PPE (nitrile gloves, safety goggles, lab coat). The compound is non-volatile, but dust or aerosols should not be inhaled.

  • Toxicity: While specific in vivo toxicity data for this exact derivative is limited, piperidine carboxylates are generally considered mild irritants. Dispose of waste according to local environmental regulations, particularly avoiding the release of organic solutions into aquatic environments.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from:[Link]

  • MDPI. Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. Retrieved from:[Link]

  • National Institutes of Health (PMC). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from:[Link]

Sources

Foundational

The Ethylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of medicinal chemistry, recognized for its prevalenc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its structural flexibility and ability to modulate physicochemical properties have established it as a "privileged scaffold" in drug design. This guide focuses on a specific, yet increasingly important, subset: the ethylpiperidine scaffold. We will explore its therapeutic relevance, delve into key mechanisms of action, and provide detailed experimental protocols for its synthesis and evaluation, offering a comprehensive resource for professionals in the field.

The Ethylpiperidine Core: Physicochemical Advantages and Synthetic Versatility

The incorporation of an ethyl group onto the piperidine nitrogen or as a substituent on the ring itself confers distinct advantages. The ethyl group can enhance lipophilicity, which may improve membrane permeability and blood-brain barrier penetration, a critical factor for central nervous system (CNS) targets.[2] Furthermore, the ethyl group provides a vector for further chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

The synthesis of ethylpiperidine scaffolds is well-established, with several versatile routes available to medicinal chemists. A common strategy involves the N-alkylation of a pre-existing piperidine ring with an ethyl halide. Alternatively, reductive amination of a suitable carbonyl-containing precursor with ethylamine offers an efficient means of incorporating the ethylamino moiety.[3]

General Synthetic Workflow: N-Alkylation of a Piperidine Precursor

This workflow outlines a common method for the introduction of an ethyl group onto the piperidine nitrogen.

Piperidine Piperidine Precursor Reaction N-Alkylation Reaction Piperidine->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Ethyl_halide Ethyl Halide (e.g., EtI, EtBr) Ethyl_halide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product N-Ethylpiperidine Derivative Purification->Final_Product

Caption: General workflow for the synthesis of N-ethylpiperidine derivatives via N-alkylation.

Therapeutic Landscape of Ethylpiperidine Scaffolds

Ethylpiperidine derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions.

Anticancer Activity: Targeting Sigma-1 Receptors and Proliferation

A growing body of evidence highlights the antiproliferative effects of ethylpiperidine-containing compounds. One key target that has emerged is the sigma-1 (σ1) receptor, a molecular chaperone highly expressed in proliferating cancer cells.[4][5] Ligands that bind to the σ1 receptor can modulate various cellular processes, including apoptosis.

A series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their cytotoxic effects.[6] Interestingly, while 1-methylpiperidine derivatives showed high σ1 receptor affinity, their N-ethyl counterparts exhibited considerably lower affinity.[6] However, these and other ethylpiperidine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6][7]

Compound/Analog ClassCell LineIC50 (µM)Reference
1-Ethyl-4-(2-aminoethyl)piperidine derivative (18b)-Ki (σ1) = 98 nM[6]
1-Methylpiperidine derivative (20a)DU145 (Prostate Cancer)8.8[6]
1-Methylpiperidine derivative (21a)DU145 (Prostate Cancer)10.2[6]
1-Methylpiperidine derivative (22a)DU145 (Prostate Cancer)10.8[6]
Piperidine ComplexA549 (Lung Cancer)32.43[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of ethylpiperidine compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., DU145, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ethylpiperidine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ethylpiperidine test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Seed_Cells Seed Cancer Cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Compound_Treatment Treat with Ethylpiperidine Compounds Adherence->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add DMSO to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Neuroprotection: Modulating Neuronal Signaling and Survival

The neuroprotective potential of piperidine-containing compounds is an active area of research. Piperine, a naturally occurring alkaloid containing a piperidine moiety, has been shown to protect neurons from glutamate-induced excitotoxicity.[8] This neuroprotective effect is thought to be mediated, in part, by the suppression of excessive calcium influx and the modulation of synaptic activity.[8] While direct studies on ethylpiperidine derivatives in this context are emerging, the established neuroprotective profile of piperine provides a strong rationale for exploring ethylpiperidine scaffolds for the treatment of neurodegenerative diseases.

Recent studies on novel cinnamamide-piperidine derivatives have shown promising neuroprotective effects in in vitro models of glutamate-induced neurotoxicity.[9]

CompoundConcentration (µM)Neuroprotective Effect (% cell viability)Reference
Compound 9c160.09[9]
1057.41[9]
Compound 9d156.53[9]
1059.65[9]
Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[10] Several piperidine-containing compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12] Piperine, for instance, has been demonstrated to inhibit the nuclear translocation of NF-κB subunits (p65, p50, and c-Rel), thereby downregulating the expression of pro-inflammatory cytokines.[13]

The canonical NF-κB signaling pathway is initiated by stimuli such as lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Piperidine-based inhibitors can interfere with this pathway at multiple points, including the inhibition of IKK and the prevention of NF-κB nuclear translocation.[11]

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Active_NFkappaB Active NF-κB NFkappaB->Active_NFkappaB releases Gene_Expression Pro-inflammatory Gene Expression Active_NFkappaB->Gene_Expression translocates & activates Ethylpiperidine Ethylpiperidine Compounds Ethylpiperidine->IKK inhibits Ethylpiperidine->Active_NFkappaB inhibits translocation

Caption: The NF-κB signaling pathway and potential points of inhibition by ethylpiperidine compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes a standard method for assessing the anti-inflammatory properties of ethylpiperidine derivatives.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Ethylpiperidine test compounds

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α, IL-6, etc.

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the ethylpiperidine compounds for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control and determine the IC50 values.[11]

Metabolic Stability and Pharmacokinetic Considerations

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy.[2] The N-ethylpiperidine moiety can influence a compound's metabolism. While the piperidine ring is generally considered metabolically stable, substituents can alter this profile. Studies on N-ethyl pentedrone, a compound containing an N-ethylpiperidine-like structure, have shown that the rate of metabolism can vary significantly across species.[11] Understanding the metabolic pathways of ethylpiperidine derivatives, which may include N-dealkylation and hydroxylation, is crucial for optimizing their in vivo performance.[14]

Conclusion and Future Directions

The ethylpiperidine scaffold represents a highly versatile and valuable motif in drug discovery. Its favorable physicochemical properties and synthetic accessibility have led to the development of compounds with promising therapeutic potential in oncology, neurodegeneration, and inflammation. The ability of these scaffolds to interact with key biological targets such as sigma-1 receptors and the NF-κB signaling pathway underscores their importance.

Future research should focus on expanding the structure-activity relationship studies for ethylpiperidine derivatives in these and other therapeutic areas. A deeper understanding of their metabolic fate and pharmacokinetic profiles will be essential for translating promising in vitro activity into in vivo efficacy. The continued exploration of the chemical space around the ethylpiperidine core holds significant promise for the discovery of novel and effective therapeutic agents.

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Exploratory

Exploring Structure-Activity Relationships of Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and is recognized as a "privileged scaffold" due to its prevalence in a vast array of cli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and is recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2] Its significance is underscored by its presence in over twenty classes of pharmaceuticals and numerous natural alkaloids.[3][4] The unique three-dimensional, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for optimal interactions with biological targets.[5] Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, facilitating key ionic interactions with receptor sites and enhancing aqueous solubility.[5][6]

This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature.

The Piperidine Scaffold: A Versatile Core in Diverse Therapeutic Areas

The versatility of the piperidine scaffold is evident in its wide range of pharmacological applications.[7] Piperidine derivatives have been successfully developed as anticancer, central nervous system (CNS), and anti-infective agents.[5][8]

Anticancer Applications

Synthetic piperidines have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer such as uncontrolled cell proliferation and evasion of apoptosis.[5] The cytotoxic activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cancer cell lines.[1][9]

Central Nervous System (CNS) Applications

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a cornerstone in the development of drugs targeting the CNS.[5][6] This includes treatments for Alzheimer's disease, such as Donepezil, which functions as an acetylcholinesterase inhibitor.[3][7] Additionally, many synthetic opioids, like meperidine and fentanyl, feature a piperidine ring that is crucial for their analgesic activity through interaction with opioid receptors.[1][5]

Anti-infective Properties

Piperidine derivatives have also demonstrated significant potential as anti-infective agents, with activity against a range of bacterial and parasitic pathogens.[5] For instance, certain piperidine-substituted triazine derivatives have shown potent activity against wild-type HIV-1.[10]

Core Principles of Piperidine SAR

Understanding the structure-activity relationships of piperidine derivatives is paramount for the rational design of novel therapeutics. Modifications at different positions of the piperidine ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.[2]

Substitution Patterns

The substitution pattern on the piperidine ring plays a critical role in modulating biological activity.[2] For example, in the context of opioid receptor modulators, the nature and position of substituents can influence binding affinity (Ki) and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.[1]

Stereochemistry

The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity.[1] Different stereoisomers often exhibit distinct receptor binding profiles and functional activities, highlighting the importance of chiral synthesis and separation in drug development.[11] The introduction of a chiral center can significantly influence a molecule's druggability.[11]

Physicochemical Properties

The physicochemical properties of piperidine derivatives, such as lipophilicity and basicity (pKa), are key determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles.[6] For instance, increasing the lipophilicity of a piperidine-containing compound can enhance its ability to cross the blood-brain barrier.[12]

Methodologies for Evaluating Piperidine Derivatives

A robust evaluation of piperidine derivatives involves a combination of chemical synthesis, in vitro and in vivo biological assays, and computational modeling.

Chemical Synthesis

The synthesis of piperidine derivatives can be achieved through various intra- and intermolecular reactions, including radical cyclization and coupling/hydrogenation cascades.[3] The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

Representative Synthetic Protocol: Synthesis of N-Arylpiperidines

A common method for synthesizing N-arylpiperidines involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Step-by-step methodology:

  • To a reaction vessel, add the aryl halide (1.0 eq), piperidine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a suitable solvent, such as toluene or dioxane.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperidine.

Biological Evaluation
In Vitro Assays

A variety of in vitro assays are employed to determine the biological activity of piperidine derivatives.

  • Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[9]

  • Receptor Binding Assays: Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor, such as opioid or dopamine receptors.[1][13]

  • Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., acetylcholinesterase inhibitors), assays are performed to determine the half-maximal inhibitory concentration (IC50).[5]

In Vivo Models

Promising candidates from in vitro screening are advanced to in vivo animal models to evaluate their efficacy and pharmacokinetic properties. For example, the analgesic effects of opioid-like piperidine derivatives can be assessed using the tail-immersion test in rodents.[14]

Computational Approaches

Computational methods play an increasingly important role in understanding and predicting the SAR of piperidine derivatives.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity.[15][16] These models can then be used to predict the activity of novel, untested compounds.

  • Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein.[17][18] This provides insights into the key interactions that govern binding affinity and can guide the design of more potent inhibitors.[19]

  • Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of a ligand-protein complex over time, providing a more detailed understanding of the binding interactions.[15]

Data Presentation and Visualization

Quantitative SAR Data

Summarizing quantitative data in tables allows for easy comparison of the biological activities of different piperidine derivatives.

Table 1: In Vitro Cytotoxic Activity of Piperidine Derivatives [9]

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
Compound AMCF-7Breast Adenocarcinoma1.5
Compound BHCT-116Colon Carcinoma2.3
Compound CA549Lung Carcinoma0.8

Table 2: Binding Affinities of Piperidine-Based Opioid Receptor Modulators [1]

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Meperidine41035004200
Fentanyl0.38181500
Derivative X1.250800
Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.

SAR_Piperidine cluster_scaffold Piperidine Core cluster_modifications Structural Modifications cluster_properties Resulting Properties Scaffold Piperidine Ring N1_Sub N1-Substitution (Basicity, Lipophilicity) Scaffold->N1_Sub Modify C4_Sub C4-Substitution (Potency, Selectivity) Scaffold->C4_Sub Modify Stereo Stereochemistry (Receptor Fit) Scaffold->Stereo Control ADME Pharmacokinetics (ADME) N1_Sub->ADME Activity Biological Activity (e.g., Analgesic, Anticancer) C4_Sub->Activity Stereo->Activity

Caption: General SAR model for piperidine derivatives.

Experimental_Workflow Start Design & Synthesis of Piperidine Derivatives InVitro In Vitro Screening (Binding, Cytotoxicity, Enzyme Inhibition) Start->InVitro SAR SAR Analysis & Optimization InVitro->SAR SAR->Start Iterative Design InVivo In Vivo Efficacy & PK Studies SAR->InVivo Promising Compounds Lead Lead Candidate InVivo->Lead Successful Fail Optimization Required InVivo->Fail Unsuccessful Fail->SAR

Caption: Experimental workflow for piperidine drug discovery.

Conclusion and Future Outlook

The piperidine scaffold continues to be an exceptionally fruitful area of research in drug discovery.[5] Its structural versatility and favorable pharmacological properties have led to the development of numerous clinically successful drugs.[3][20] The ongoing exploration of novel synthetic methodologies, a deeper understanding of SAR through computational and experimental approaches, and the application of these principles in diverse therapeutic areas promise to yield the next generation of innovative piperidine-based therapeutics.[2]

References

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate

Abstract This document provides a comprehensive, three-step guide for the synthesis of methyl 1-Boc-3-ethylpiperidine-3-carboxylate, a valuable substituted piperidine building block, commencing from commercially availabl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, three-step guide for the synthesis of methyl 1-Boc-3-ethylpiperidine-3-carboxylate, a valuable substituted piperidine building block, commencing from commercially available nipecotic acid. The synthetic strategy involves a logical sequence of amine protection, carboxylic acid esterification, and subsequent α-alkylation. Each protocol is detailed with an emphasis on the underlying chemical principles, causality behind procedural choices, and practical insights for successful execution. This guide is intended to equip researchers with a reliable and well-rationalized pathway to this and structurally related compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction and Strategic Overview

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the piperidine ring at specific positions allows for the fine-tuning of pharmacological properties. Nipecotic acid (piperidine-3-carboxylic acid) serves as a versatile starting material for generating diverse derivatives.[1] This application note details a robust synthetic route to a C-3 disubstituted derivative, methyl 1-Boc-3-ethylpiperidine-3-carboxylate.

The synthesis is designed as a three-step sequence, each addressing a specific chemical transformation required to build the target molecule:

  • N-Protection: The secondary amine of nipecotic acid is protected with a tert-butoxycarbonyl (Boc) group. This is a critical first step to prevent the amine's nucleophilic and basic nitrogen from interfering with the subsequent base-mediated alkylation reaction. The Boc group is chosen for its stability to the basic and nucleophilic conditions of the following steps and its susceptibility to removal under acidic conditions.[2][3]

  • Esterification: The carboxylic acid moiety is converted to a methyl ester. This transformation is essential as the ester functionality acidifies the α-proton at the C-3 position, enabling its removal by a strong base to form the key enolate intermediate for alkylation.

  • α-Alkylation: The final and most crucial step involves the stereoselective introduction of an ethyl group at the C-3 position. This is achieved through the formation of a lithium enolate using a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), followed by an Sₙ2 reaction with an ethylating agent.[4] The use of a hindered base like LDA at low temperatures is paramount to ensure complete and rapid deprotonation without competing nucleophilic attack at the ester carbonyl.[5][6]

The overall synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: α-Alkylation Start Nipecotic Acid Intermediate1 1-Boc-piperidine-3-carboxylic acid Start->Intermediate1   (Boc)₂O, NaOH   Dioxane/H₂O Intermediate2 Methyl 1-Boc-piperidine-3-carboxylate Intermediate1->Intermediate2   MeOH, H₂SO₄ (cat.)   Reflux FinalProduct Methyl 1-Boc-3-ethylpiperidine-3-carboxylate Intermediate2->FinalProduct   1. LDA, THF, -78 °C   2. Ethyl Iodide

Caption: Overall 3-step synthetic workflow.

Experimental Protocols and Methodologies

Step 1: Synthesis of 1-Boc-piperidine-3-carboxylic acid

Principle: This step employs di-tert-butyl dicarbonate (Boc anhydride) to protect the secondary amine of nipecotic acid. The reaction is performed under aqueous basic conditions, where the hydroxide base deprotonates the carboxylic acid and facilitates the nucleophilic attack of the amine nitrogen onto the Boc anhydride.[7] The Boc group is robust and prevents the amine from acting as a nucleophile or base in subsequent steps.[8]

Protocol:

  • To a 250 mL round-bottom flask, add nipecotic acid (1.0 eq) and dissolve it in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution portion-wise over 15 minutes.

  • Continue stirring the reaction mixture vigorously at room temperature for 5-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the 1,4-dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1N hydrochloric acid. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid. The product is often pure enough for the next step, but can be recrystallized from an ethyl acetate/hexanes mixture if necessary.

Data Summary Table:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Nipecotic Acid129.160.051.06.46 g
Di-tert-butyl dicarbonate218.250.0551.112.0 g
Sodium Hydroxide40.000.051.050 mL (1N aq.)
1,4-Dioxane88.11--50 mL
Expected Yield 229.27~85-95%-10.9 g - 12.1 g
Step 2: Synthesis of Methyl 1-Boc-piperidine-3-carboxylate

Principle: A classic Fischer-Speier esterification is used to convert the N-Boc protected nipecotic acid into its corresponding methyl ester.[9] Methanol acts as both the solvent and the nucleophile, while a catalytic amount of strong acid (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by methanol. The reaction is driven to completion by using a large excess of methanol.

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the majority of the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester, typically as a colorless oil.

Data Summary Table:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
1-Boc-piperidine-3-carboxylic acid229.270.041.09.18 g
Methanol32.04-Excess100 mL
Sulfuric Acid (conc.)98.080.0040.1~0.22 mL
Expected Yield 243.30~90-98%-8.76 g - 9.54 g
Step 3: Synthesis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate

Principle: This step hinges on the formation of a kinetic enolate. Lithium diisopropylamide (LDA), a strong and sterically hindered base, is used to selectively deprotonate the C-3 position, which is α to the ester carbonyl.[4][6] The reaction is performed at -78 °C to ensure kinetic control and prevent side reactions. The resulting enolate is a potent nucleophile that readily attacks the electrophilic carbon of ethyl iodide in an Sₙ2 fashion to form the new carbon-carbon bond.

Alkylation_Mechanism Ester Methyl 1-Boc-piperidine-3-carboxylate Enolate Lithium Enolate Intermediate Ester->Enolate -78 °C, THF (Deprotonation) LDA LDA (LiN(i-Pr)₂) EtI Ethyl Iodide Product Final Product Enolate->Product Sₙ2 Attack

Caption: Mechanism of LDA-mediated α-alkylation.

Protocol:

  • Prepare LDA Solution (in situ):

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) via syringe.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 2.5M in hexanes) dropwise via syringe.

    • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool back down to -78 °C before use.

  • Alkylation Reaction:

    • In a separate flame-dried flask under nitrogen, dissolve methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the prepared LDA solution into the ester solution via cannula or syringe over 20-30 minutes, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add ethyl iodide (1.2 eq) dropwise via syringe.

    • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to obtain the final product as a clear oil.

Data Summary Table:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Methyl 1-Boc-piperidine-3-carboxylate243.300.031.07.3 g
Diisopropylamine101.190.0331.14.6 mL
n-Butyllithium (2.5 M)64.060.03151.0512.6 mL
Ethyl Iodide155.970.0361.22.9 mL
Expected Yield 271.35~65-75%-5.3 g - 6.1 g

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagents:

    • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

    • LDA: A strong, corrosive base. Avoid contact with skin and eyes.

    • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle with care.

    • Solvents: THF, dioxane, and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

The synthetic route presented herein provides a reliable and scalable method for producing methyl 1-Boc-3-ethylpiperidine-3-carboxylate from nipecotic acid. The protocol is founded on well-established, high-yielding reactions in organic synthesis. By understanding the rationale behind each step—from the strategic necessity of the Boc protecting group to the critical role of LDA in orchestrating the C-C bond formation—researchers can confidently execute this synthesis and adapt it for the creation of other novel piperidine-based analogs for application in pharmaceutical and chemical research.

References

  • Fügedi, P. et al. (1997). Combinatorial Chemistry of Piperidine Based Carbohydrate Mimics. Tetrahedron Letters, 38(34), 5951-5954.
  • Patent CN106831540B. (2019). A kind of preparation method of (S)-nipecotic acid.
  • Patent CN106831540A. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • SiHauli Chemicals Pvt. Ltd. (n.d.). N-Boc R-Nipecotic Acid.
  • Štefane, B. et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(17), 3173. [Link]

  • White, J. D. et al. (2006). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Li, G. et al. (2015). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • O'Brien, P. (2007). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Patent CN103204801A. (2013). Synthesis method for N-Boc-3-piperidone.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • Stiff, C. M. et al. (2015). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator.
  • Groutas, W. C. et al. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 34(7), 2208-2210. [Link]

  • O'Brien, P. et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC.
  • Patent US4579953A. (1986). Process for the production of 6-methylnicotinic acid ester.
  • Daugulis, O. et al. (2015). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 6(9), 5360-5364. [Link]

  • Environment Clearance, NIC. (n.d.). (48)
  • ChemOrgChem. (2025, February 22). LDA| Lithium Di-isopropyl Amide| Dianion Reactivity| Alkylation|Problem solved. YouTube. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]

  • Patent US3303198A. (1967). Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.
  • Patent US5151542A. (1992). Process for preparing di-tert.-butyl dicarbonate.
  • Gopi, H. N. & Kumar, K. (2007). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides.
  • Furman Chemistry 120. (2009). Alkylation of Ketones and Esters: SN2 Reaction with Alkyl Halides. [Link]

  • Patent CH633264A5. (1982). N-alkyl-piperidine DERIVATIVES.

Sources

Application

High-Yield Asymmetric Synthesis of Chiral Piperidine-3-Carboxylate Esters: Catalytic Hydrogenation and Organocatalytic Cascade Strategies

Introduction & Mechanistic Rationale Chiral piperidine-3-carboxylates (nipecotic acid derivatives) are ubiquitous pharmacophores in modern drug discovery, serving as critical structural motifs in neuroactive compounds (e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chiral piperidine-3-carboxylates (nipecotic acid derivatives) are ubiquitous pharmacophores in modern drug discovery, serving as critical structural motifs in neuroactive compounds (e.g., Tiagabine, paroxetine analogues) and potent PARP inhibitors like Niraparib[1]. The stereocenter at the C3 position profoundly dictates the biological activity and pharmacokinetic profile of these molecules. Historically, accessing these chiral centers relied on classical enzymatic or chiral resolution techniques, which inherently capped yields at 50% and limited industrial scalability[1].

Modern synthetic chemistry has pivoted toward two highly efficient, enantiodivergent methodologies:

  • Transition-Metal Catalyzed Asymmetric Hydrogenation : Utilizing chiral Rhodium (Rh) or Ruthenium (Ru) complexes to reduce prochiral tetrahydropyridine-3-carboxylates.

  • Organocatalytic Enantioselective Cascades : Employing chiral secondary amines to drive aza-Michael/Michael cascade reactions from acyclic precursors.

Causality in Catalyst Selection

In asymmetric hydrogenation, the use of electron-rich, rigid bisphosphine ligands (such as TangPhos or BINAP) is not arbitrary. The electron density accelerates the oxidative addition of H2​ to the metal center, while the rigid chiral pocket forces the tetrahydropyridine substrate into a highly specific conformation[2]. The C3-carboxylate group often acts as a secondary directing group, coordinating to the metal center and locking the facial approach of the hydride transfer, ensuring >98% enantiomeric excess (ee)[1]. Conversely, in organocatalytic cascades, bulky diarylprolinol silyl ethers form a chiral iminium ion with α,β -unsaturated aldehydes. The steric bulk of the silyl ether strictly shields one face of the reactive intermediate, forcing the nitrogen nucleophile to attack exclusively from the unhindered face[3].

SyntheticStrategies Start Prochiral Precursors (Pyridines / Acyclic Enones) RouteA Route A: Asymmetric Hydrogenation Start->RouteA H2 / Metal Catalyst RouteB Route B: Organocatalytic Cascade Start->RouteB Amine / Cascade CatA Rh(I) Chiral Complexes (e.g., Rh-TangPhos) RouteA->CatA CatB Chiral Secondary Amines (e.g., Diarylprolinol Ethers) RouteB->CatB Product Chiral Piperidine-3-Carboxylate (>98% ee) CatA->Product High Turnover / Directing Group CatB->Product Mild Conditions / Steric Shielding

Divergent synthetic pathways for accessing enantiopure piperidine-3-carboxylates.

Quantitative Data & Yield Comparison

The selection of a synthetic route depends heavily on the substitution pattern required and the scale of the operation. Below is a comparative analysis of the leading methodologies.

MethodologyCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Scale Suitability
Asymmetric Hydrogenation [Rh(COD)(TangPhos)]BF4Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate92 - 96%> 98%High (Up to 1959 g/day in flow)[2]
Organocatalytic Cascade Jørgensen-Hayashi Catalyst α,β -unsaturated aldehydes + amine85 - 90%95 - 99%Moderate (Bench to Multi-gram)[3]
Transfer Hydrogenation Trichlorosilane / HMPA3-Carbonyl Pyridines45 - 96%N/A (Diastereoselective)Low to Moderate[4]
Enzymatic Resolution Candida antarctica Lipase Brac-ethyl piperidine-3-carboxylate< 45%99%Low (Yield capped at 50%)[1]

Detailed Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of Tetrahydropyridines

This protocol utilizes a high-pressure hydrogenation system to achieve quantitative conversion of prochiral enamines into chiral piperidines.

Reagents & Equipment:

  • Substrate: Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (10.0 mmol)

  • Catalyst: [Rh(COD)(R,R)-TangPhos]BF4 (0.01 mmol, 0.1 mol%)

  • Solvent: Anhydrous, degassed Methanol (20 mL)

  • Equipment: Stainless steel autoclave (Parr reactor) with precise pressure monitoring.

Step-by-Step Methodology:

  • Preparation (Glovebox): Inside an argon-filled glovebox, weigh the substrate and the Rh-catalyst. Dissolve both in 20 mL of anhydrous, degassed methanol. Causality: Rh(I) complexes are highly susceptible to oxidative degradation; strict anaerobic conditions prevent the irreversible formation of inactive Rh(III)-oxo species.

  • Reactor Loading: Transfer the homogeneous solution to the stainless steel autoclave. Seal the reactor before removing it from the glovebox.

  • Purging Cycle: Connect the reactor to a high-purity H2​ line. Pressurize to 10 bar and carefully vent to 1 bar. Repeat this cycle three times to ensure complete displacement of argon with hydrogen.

  • Hydrogenation: Pressurize the reactor to exactly 50 bar H2​ and heat the system to 50°C with vigorous stirring (800 rpm)[1].

  • Self-Validating Checkpoint: Monitor the pressure gauge. A stoichiometric drop in pressure (calculated via the ideal gas law for 10.0 mmol of H2​ ) must occur. If the pressure stabilizes before the theoretical drop is achieved, catalyst poisoning (e.g., by trace halides or moisture) has occurred.

  • Workup: After 12 hours, cool the reactor to room temperature and slowly vent the H2​ . Concentrate the mixture in vacuo and pass it through a short pad of silica gel (eluent: EtOAc) to remove the metal catalyst.

Protocol B: Organocatalytic Aza-Michael/Michael Cascade

This metal-free approach is ideal for synthesizing highly substituted piperidine-3-carboxylates from acyclic precursors[3].

Reagents & Equipment:

  • Substrate: α,β -unsaturated aldehyde (1.0 mmol) and a protected amine nucleophile (1.2 mmol).

  • Catalyst: (S)- α,α -Diphenylprolinol trimethylsilyl ether (0.1 mmol, 10 mol%).

  • Additive: Benzoic acid (0.1 mmol, 10 mol%).

  • Solvent: Toluene (5 mL).

Step-by-Step Methodology:

  • Catalyst Activation: In a dry round-bottom flask, combine the chiral silyl ether catalyst and benzoic acid in toluene. Causality: Benzoic acid acts as a co-catalyst, facilitating the rapid formation and hydrolysis of the intermediate iminium ion, thereby increasing the catalytic turnover rate.

  • Cascade Initiation: Add the α,β -unsaturated aldehyde to the mixture at room temperature, followed dropwise by the amine nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Cyclization: The initial aza-Michael addition forms an enamine intermediate, which subsequently undergoes an intramolecular Michael addition to close the piperidine ring.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane ( 3×10 mL), dry over Na2​SO4​ , and purify via flash column chromatography.

ProtocolLogic Step1 Reaction Setup (Inert Atmosphere / Dry Solvents) Step2 Catalyst Activation (H2 Purge or Co-catalyst Addition) Step1->Step2 Step4 Asymmetric Induction (Stereocenter Formation) Step2->Step4 Step3 In-Process Control (Pressure Drop / TLC) Step3->Step2 Incomplete Conversion Step5 Chiral HPLC Validation (ee% Determination) Step3->Step5 Target Conversion Reached Step4->Step3

Self-validating workflow ensuring high enantiomeric fidelity during synthesis.

Troubleshooting & Self-Validating Systems

To ensure the trustworthiness and reproducibility of the synthesized chiral piperidine-3-carboxylates, the following self-validating analytical systems must be implemented:

  • Enantiomeric Excess (ee) Determination:

    • Method: Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC).

    • Validation: Always run a racemic standard of the piperidine-3-carboxylate first to establish baseline separation of the enantiomers. For the Rh-catalyzed product, use a Daicel Chiralpak AD-H column (Hexane/IPA 90:10, 1.0 mL/min). A single peak integrating to >99% area confirms successful asymmetric induction.

  • Conversion Verification via NMR:

    • Method: 1H NMR (400 MHz, CDCl3​ ).

    • Validation: In Protocol A, the disappearance of the olefinic proton signal (typically around δ 5.5 - 6.0 ppm) from the tetrahydropyridine precursor validates complete hydrogenation. The emergence of multiplet signals between δ 1.5 - 3.0 ppm confirms the saturated piperidine ring formation.

  • Catalyst Poisoning Diagnostics:

    • If the hydrogenation stalls (indicated by a halt in pressure drop), analyze the substrate for trace sulfur or chloride impurities. Transition metals like Rh and Ru are highly oxophilic and thiophilic; pre-treating the substrate with activated charcoal or recrystallization is a mandatory corrective action.

References

  • Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives ResearchGate URL: [Link]

  • Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines LookChem URL:[Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Note: 1-Boc-4-Piperidone as a Versatile Pharmaceutical Intermediate in Organic Synthesis

Strategic Importance in Medicinal Chemistry In contemporary drug discovery, the piperidine ring is a ubiquitous "privileged scaffold." It is frequently utilized to mimic carbocationic high-energy intermediates in biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Medicinal Chemistry

In contemporary drug discovery, the piperidine ring is a ubiquitous "privileged scaffold." It is frequently utilized to mimic carbocationic high-energy intermediates in biological pathways, such as those critical to fungal ergosterol biosynthesis[1]. The synthesis of these complex piperidine-containing therapeutics—spanning central nervous system (CNS) agents, analgesics, and antipsychotics—relies heavily on robust, scalable intermediates[2].

Among these, 1-Boc-4-piperidone (CAS 79099-07-3) stands out as a premier building block[3][4]. Its strategic advantage lies in its dual functionality. The C-4 ketone acts as a highly receptive electrophilic center for nucleophilic attack, while the N-1 tert-Butyloxycarbonyl (Boc) group provides significant steric hindrance[4]. This bulky protecting group prevents unwanted side reactions at the piperidine nitrogen, allows for selective C-4 functionalization, and imparts high lipophilicity to stabilize the intermediate during purification[2][4].

Physicochemical Properties

Understanding the physical parameters of 1-Boc-4-piperidone is critical for handling and reaction design. The table below summarizes its core properties[3][4].

PropertyValueOperational Significance
CAS Number 79099-07-3Unique identifier for procurement and safety tracking.
Molecular Formula C10H17NO3Base for stoichiometric calculations (MW: 199.25 g/mol ).
Appearance Light yellow to white powderVisual indicator of purity; darkening suggests degradation.
Melting Point 73 - 77 °CSolid at room temperature; easily weighed without volatility issues.
Boiling Point 289.8 °C (at 760 mmHg)High thermal stability; suitable for reflux conditions if needed.
Storage Temp. 0 - 5 °CRequires refrigeration to prevent long-term Boc deprotection or aldol condensation.

Core Application: Reductive Amination Workflow

The most prevalent synthetic application for 1-Boc-4-piperidone is reductive amination, which enables the rapid generation of diverse 4-aminopiperidine libraries for Structure-Activity Relationship (SAR) studies[1][5].

Mechanistic Rationale

The reaction proceeds via the condensation of the C-4 ketone with an amine to form a transient iminium ion. For this workflow, Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice[1][5].

  • Causality: The electron-withdrawing acetate groups on NaBH(OAc)3 significantly reduce the nucleophilicity of the hydride. Consequently, the reagent is highly chemoselective: it reduces the highly electrophilic iminium ion rapidly but reacts sluggishly with the unreacted 1-Boc-4-piperidone ketone. This prevents the formation of the unwanted 1-Boc-4-hydroxypiperidine byproduct[1]. Furthermore, it avoids the generation of toxic hydrogen cyanide gas associated with alternative reagents like NaBH3CN.

Self-Validating Experimental Protocol

The following protocol details the synthesis of N-Boc-4-aminopiperidines, designed as a self-validating system to ensure high yields and reproducibility.

Step 1: Iminium Formation

  • Dissolve 1.0 equivalent (eq) of 1-Boc-4-piperidone and 1.0–1.2 eq of the target primary or secondary amine in dry Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.2 M concentration[1][5].

  • Add 1.0–1.2 eq of glacial acetic acid (AcOH)[5].

    • Causality: The weak acid protonates the transient hemiaminal intermediate, facilitating the elimination of water to form the reactive iminium ion without overly protonating (and thus deactivating) the amine nucleophile.

    • Validation Check: Stir at room temperature for 1–2 hours. Monitor the disappearance of the starting ketone via TLC (Hexane/EtOAc) or LC-MS. Do not proceed to reduction until imine/iminium formation has plateaued , as premature reduction will yield the alcohol byproduct.

Step 2: Selective Reduction

  • Portion-wise, add 1.5–2.0 eq of NaBH(OAc)3 to the stirring mixture[1].

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent, ensuring a uniform reaction rate.

  • Stir the suspension at room temperature for 12–16 hours[1].

Step 3: Quenching and Workup

  • Quench the reaction by slowly adding an equal volume of saturated aqueous NaHCO3[1].

    • Validation Check: Effervescence (CO2 release) serves as a visual validation that unreacted hydride is being successfully decomposed and the acetic acid is neutralized.

  • Extract the aqueous layer three times with EtOAc or DCM.

  • Dry the combined organic layers over anhydrous Na2SO4.

    • Validation Check: A free-flowing solid desiccant (rather than clumping) validates the complete removal of residual aqueous micro-droplets. Filter and concentrate in vacuo.

Step 4: Boc Deprotection (Scaffold Activation)

  • To utilize the piperidine nitrogen for further functionalization (e.g., urea formation), treat the isolated intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in dioxane for 2 hours at room temperature[1][5].

    • Validation Check: Complete consumption of the Boc-protected intermediate is confirmed by a significant shift in retention factor (Rf) to the baseline on normal-phase TLC, indicating the successful formation of the highly polar free amine salt.

Yield Optimization Matrix

Reaction efficiency heavily depends on the steric and electronic nature of the amine nucleophile. The table below summarizes expected outcomes and necessary condition adjustments[1][5].

Amine ClassificationExample ReagentAmine (Eq.)NaBH(OAc)3 (Eq.)Acidic AdditiveExpected Yield
Primary Aliphatic Benzylamine1.0 - 1.21.5 - 2.0AcOH (1.2 eq)85 - 99%
Primary Aromatic Aniline1.2 - 1.52.0AcOH (2.0 eq)60 - 80%
Secondary Aliphatic Morpholine1.21.5None / AcOH cat.70 - 90%
Sterically Hindered tert-Butylamine2.02.5Ti(O-iPr)4 (1.5 eq)40 - 60%

Expert Insight: For sterically hindered amines, standard AcOH catalysis is often insufficient to drive iminium formation. The introduction of a stronger Lewis acid, such as Titanium(IV) isopropoxide, forces the condensation prior to the addition of the hydride source.

Pathway Visualization

G A 1-Boc-4-piperidone (Ketone) C Hemiaminal Intermediate A->C + Amine (AcOH cat.) B Primary Amine (Nucleophile) B->C D Iminium Ion (Electrophile) C->D - H2O E N-Boc-4-aminopiperidine (Product) D->E NaBH(OAc)3 (Reduction) F Deprotected Piperidine (Active Scaffold) E->F TFA or HCl (Boc Removal)

Fig 1: Reductive amination workflow of 1-Boc-4-piperidone to yield active piperidine scaffolds.

References

  • Title : 1-Boc-4-piperidone - LookChem Source : lookchem.com URL : 3

  • Title : 1-BOC-4-PIPERIDONE - Tyger Scientific Source : tygersci.com URL :2

  • Title : Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source : ncbi.nlm.nih.gov (PMC) URL : 1

  • Title : Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1) Source : osti.gov URL : 5

  • Title : CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate - CymitQuimica Source : cymitquimica.com URL : 4

Sources

Application

Incorporation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate into peptide synthesis

An Application Guide for the Peptide Synthesis Incorporation of 1-Boc-3-ethylpiperidine-3-carboxylic Acid Abstract The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone of modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Peptide Synthesis Incorporation of 1-Boc-3-ethylpiperidine-3-carboxylic Acid

Abstract

The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, refined biological activity, and novel structural conformations.[1] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate, a sterically demanding building block, into synthetic peptides. Central to the challenge of this particular nnAA is the quaternary carbon at the Cα-position, which introduces significant steric hindrance. This document details a robust Boc-based solid-phase peptide synthesis (SPPS) strategy, outlines optimal coupling conditions, provides in-depth analytical procedures, and offers a troubleshooting guide to empower researchers in leveraging this unique structural motif for advanced peptide design.

A Note on the Starting Material: This document presumes the use of the free carboxylic acid, 1-Boc-3-ethylpiperidine-3-carboxylic acid , for direct application in standard solid-phase peptide synthesis (SPPS) protocols. The named "Methyl 1-Boc-3-ethylpiperidine-3-carboxylate" represents the methyl ester form, which would require saponification to the free acid prior to activation and coupling.

Characterization of the Building Block

1-Boc-3-ethylpiperidine-3-carboxylic acid is a conformationally restricted, non-proteinogenic amino acid analogue. Its piperidine ring constrains the peptide backbone, while the geminal ethyl group at the C3 position provides a significant steric shield. These features can be exploited to modulate peptide-receptor interactions and improve resistance to enzymatic degradation.

PropertyValue
Chemical Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, desiccated
Key Structural Feature Sterically hindered quaternary Cα-carbon

graph "molecule_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.4!"]; C4 [label="C", pos="0,-0.8!"]; C5 [label="C", pos="1.2,-0.4!"]; C6 [label="C", pos="1.2,0.4!"];

// Boc Group Boc_C [label="C", pos="0,2!"]; Boc_O1 [label="O", pos="-0.5,2.5!"]; Boc_O2 [label="O", pos="0.5,2.5!"]; tBu_C [label="C", pos="0.5,3.5!"]; tBu_CH3_1 [label="CH₃", pos="-0.2,4.2!"]; tBu_CH3_2 [label="CH₃", pos="1.2,4.2!"]; tBu_CH3_3 [label="CH₃", pos="1.2,3!"];

// Ethyl Group Et_C1 [label="CH₂", pos="-2.4,-0.8!"]; Et_C2 [label="CH₃", pos="-3.4,-0.4!"];

// Carboxyl Group COOH_C [label="C", pos="-2.2,0!"]; COOH_O1 [label="O", pos="-2.8,0.5!"]; COOH_OH [label="OH", pos="-2.8,-0.5!"];

// Edges for the piperidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Edges for substituents N1 -- Boc_C [label="Boc"]; Boc_C -- Boc_O1 [style=filled, len=0.5]; Boc_C -- Boc_O2; Boc_O2 -- tBu_C; tBu_C -- tBu_CH3_1; tBu_C -- tBu_CH3_2; tBu_C -- tBu_CH3_3;

C3 -- Et_C1 [label="Ethyl"]; Et_C1 -- Et_C2;

C3 -- COOH_C [label="COOH"]; COOH_C -- COOH_O1 [style=filled, len=0.5]; COOH_C -- COOH_OH; }

Caption: Structure of 1-Boc-3-ethylpiperidine-3-carboxylic acid.

Synthesis Strategy: The Case for Boc-SPPS

For incorporating challenging or sterically hindered amino acids, the tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS) often provides superior results compared to the Fmoc/tBu approach.[2] The rationale is twofold:

  • Deprotection Efficacy: The repetitive Nα-deprotection step in Boc-SPPS utilizes a strong acid like trifluoroacetic acid (TFA), which is highly effective at removing the Boc group even from hindered N-termini.[3][4]

  • Reduced Aggregation: The protonation of the peptide backbone after each TFA deprotection step can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation—a common issue with difficult sequences.[2]

The synthesis cycle proceeds through iterative steps of deprotection, neutralization, and coupling.[3][5]

Boc_SPPS_Workflow start Start: Peptide-Resin (N-terminally Boc-protected) deprotection Step 1: Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (e.g., 5% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Step 3: Coupling (Boc-AA, Coupling Reagent, Base) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle End of Cycle: Peptide-Resin (n+1) wash3->end_cycle end_cycle->deprotection Repeat for next residue final Final Cleavage (e.g., Anhydrous HF) end_cycle->final

Caption: Cyclical workflow for Boc deprotection in Solid-Phase Peptide Synthesis (SPPS).[3]

Experimental Protocols

Resin Selection and Preparation

For the synthesis of peptide acids using the Boc strategy, PAM (phenylacetamidomethyl) resin is highly recommended due to the enhanced stability of its linker to TFA compared to the classic Merrifield resin.[4] For peptide amides, MBHA (methylbenzhydrylamine) resin is the support of choice.[4]

Protocol:

  • Select the appropriate resin (e.g., PAM resin, 100-200 mesh, ~0.8 mmol/g loading).

  • Place the resin in a suitable SPPS reaction vessel.

  • Swell the resin in dichloromethane (DCM) for at least 30 minutes.

  • Drain the DCM. The resin is now ready for the first amino acid coupling or subsequent synthesis steps.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • Add a solution of 50% TFA in DCM to the swollen peptide-resin (10 mL per gram of resin).[4]

  • Agitate the mixture for a pre-wash of 2-5 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[4][6]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual acid.[4]

  • Proceed immediately to the neutralization step.

Neutralization

After acid-mediated deprotection, the N-terminal amine exists as a trifluoroacetate salt, which must be neutralized to the free amine before coupling.[7]

Protocol:

  • Wash the peptide-resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

  • Wash the resin thoroughly with DCM (5x) to remove excess DIEA.

  • The resin is now ready for the coupling step. A small sample can be taken for a Kaiser test to confirm the presence of a free primary amine.

Coupling of 1-Boc-3-ethylpiperidine-3-carboxylic acid

This is the most critical step due to the severe steric hindrance of the building block. The choice of coupling reagent is paramount for achieving high coupling efficiency. Standard carbodiimide reagents like DCC are often insufficient.[8] More potent aminium/uronium or phosphonium salt-based reagents are required.[9][10] HATU and COMU are highly recommended as they generate highly reactive activated esters and have demonstrated superior performance for hindered couplings.[9][11][12]

Protocol:

  • Pre-activation: In a separate vial, dissolve 1-Boc-3-ethylpiperidine-3-carboxylic acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.95 equivalents), and an additive like HOAt (3 equivalents, if not intrinsic to the reagent) in a minimal volume of N,N-dimethylformamide (DMF).

  • Add a tertiary base such as DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours is recommended.[1] In some cases, gentle heating (e.g., 40-50°C) or performing a second "double coupling" may be necessary to drive the reaction to completion.

  • After the coupling period, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to assess the completion of the coupling reaction.

Coupling ReagentClassBaseTypical TimeEfficacy for Hindered AAReference
DIC/HOBt CarbodiimideDIEA2-6 hModerate[8]
HBTU Aminium SaltDIEA1-3 hGood[8][9]
PyBOP Phosphonium SaltDIEA1-3 hGood[9]
HATU Aminium SaltDIEA/Collidine1-2 hExcellent [8][9]
COMU Aminium SaltDIEA1-2 hExcellent [9][11]
Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and simultaneously removing all acid-labile side-chain protecting groups. In Boc-SPPS, this requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[13][14]

CAUTION: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training. Alternative, though sometimes less effective, reagents for MBHA resins include trifluoromethanesulfonic acid (TFMSA).[13][15]

HF Cleavage Protocol:

  • Dry the final peptide-resin thoroughly under high vacuum.

  • Transfer the resin to a specialized HF-resistant reaction vessel (e.g., made of Kel-F).

  • Add a "scavenger" cocktail to the resin. A common mixture is p-cresol and p-thiocresol to trap reactive cations generated during cleavage, protecting sensitive residues like Trp, Met, and Cys.[14] A typical ratio is 1 mL of scavenger per 9 mL of HF.

  • Cool the vessel to -5 to 0°C in an ice/salt bath.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen gas.

  • Once all HF is removed, precipitate the crude peptide by adding cold diethyl ether.[1]

  • Wash the peptide pellet repeatedly with cold ether to remove scavengers and organic by-products.

  • Dry the crude peptide under vacuum.

Analysis and Characterization

The purity and identity of the final peptide must be confirmed using analytical techniques.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide.[16][17] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used with a C18 column.

  • Mass Spectrometry (MS): This technique confirms the molecular identity of the synthesized peptide by measuring its molecular weight with high accuracy.[17][18] Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common methods.

Analysis TechniquePurposeExpected Result
RP-HPLC Purity AssessmentA major peak corresponding to the target peptide, with minimal side-product peaks.
LC-MS Identity ConfirmationA mass spectrum showing a molecular ion ([M+H]⁺) that matches the calculated theoretical mass of the peptide.

Troubleshooting Guide

Incorporating a sterically hindered residue can lead to specific challenges, primarily incomplete coupling.

Troubleshooting_Guide problem Problem: Positive Kaiser Test (Incomplete Coupling) q1 Was a high-potency coupling reagent used? (e.g., HATU, COMU) problem->q1 sol1 Solution: Switch to HATU or COMU. Repeat coupling. q1->sol1 No q2 Was coupling time extended (2-4h)? q1->q2 Yes sol2 Solution: Increase coupling time. Consider gentle heating (40°C). q2->sol2 No sol3 Solution: Perform a 'double coupling'. Re-expose resin to fresh activated amino acid. q2->sol3 Yes

Caption: Decision tree for troubleshooting incomplete coupling reactions.

Conclusion

The successful incorporation of 1-Boc-3-ethylpiperidine-3-carboxylic acid into peptide chains is achievable through a carefully optimized Boc-SPPS protocol. The primary challenge of steric hindrance can be effectively overcome by selecting high-potency coupling reagents like HATU or COMU, extending reaction times, and diligently monitoring reaction completion. The resulting peptides, featuring this unique conformationally constrained and sterically shielded residue, hold significant promise for the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Slaninova, J., et al. (2001). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Gomara, M. J., & Haro, I. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. Boc deprotection conditions tested. [Link]

  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. [Link]

  • Wang, W., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Peptide Science. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?[Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. [Link]

  • PEPDOO. (2025, June 30). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • SciELO. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]

  • Verified Peptides. (2025, November 20). The Role of HPLC Analysis in Peptide Characterization. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

Sources

Method

Application Note: Advanced Analytical Methodologies for the Detection and Identification of Novel Psychoactive Substances (NPS)

I cannot provide detailed synthetic routes, step-by-step methodologies, or application notes for the synthesis of novel psychoactive substances (NPS) or their precursors. I can, however, provide an application note focus...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed synthetic routes, step-by-step methodologies, or application notes for the synthesis of novel psychoactive substances (NPS) or their precursors. I can, however, provide an application note focused on the analytical detection, identification, and forensic methodologies used by researchers and regulatory bodies to monitor and analyze these substances in legitimate laboratory settings.

Introduction: The Analytical Challenge of NPS

The rapid proliferation of Novel Psychoactive Substances (NPS)—defined by the United Nations Office on Drugs and Crime (UNODC) as substances of abuse that are not controlled by the 1961 or 1971 conventions but pose a public health threat[1]—presents a persistent challenge to forensic and clinical toxicology laboratories. Because illicit manufacturers continuously alter the chemical structures of these compounds to circumvent legislation[2], traditional targeted analytical methods often fail to detect newly emerged analogs.

To effectively monitor these substances and feed data into frameworks like the European Union Early Warning System[3], laboratories must employ robust, self-validating workflows that prioritize untargeted screening and retrospective data analysis. This application note details the causality behind selecting High-Resolution Mass Spectrometry (HRMS) as the gold standard for NPS detection[4] and provides a standardized protocol for its implementation.

Rationale for Instrumentation: Moving Beyond Targeted Analysis

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have served as the gold standards in forensic toxicology[5]. However, these techniques rely heavily on predefined multiple reaction monitoring (MRM) transitions and established spectral libraries.

When a novel structurally modified cathinone or synthetic cannabinoid enters the market, it lacks a reference standard. Therefore, the analytical causality shifts toward High-Resolution Mass Spectrometry (LC-HRMS) . HRMS instruments (such as Time-of-Flight [TOF] or Orbitrap mass analyzers) provide exact mass measurements (typically <2 ppm mass error), allowing scientists to determine the elemental composition of an unknown compound and its fragment ions[4]. This enables the structural elucidation of entirely new NPS without prior knowledge of their existence.

Quantitative Comparison of Analytical Modalities
Analytical TechniqueMass ResolutionLibrary DependencePrimary Application in NPS WorkflowsLimitation
GC-MS NominalHighRoutine screening of volatile, thermally stable knowns[5].Requires derivatization for polar compounds; misses novel analogs.
LC-MS/MS NominalHighHigh-sensitivity targeted quantitation in biological matrices[5]."Blind" to compounds not explicitly programmed into the method.
LC-HRMS High (>70,000)LowUntargeted screening, retrospective analysis, and structural elucidation[4].Higher initial capital cost; complex data processing requirements.

Analytical Workflow Architecture

The following diagram illustrates the logical progression of an unknown sample through a modern forensic toxicology laboratory, highlighting the divergence between targeted and untargeted workflows.

NPS_Detection_Workflow Sample Biological/Seized Sample (Blood, Urine, Powder) Extraction Sample Preparation (SPE / LLE / Dilute & Shoot) Sample->Extraction Targeted Targeted Analysis (LC-MS/MS / GC-MS) Extraction->Targeted Routine Screening Untargeted Untargeted Screening (LC-HRMS) Extraction->Untargeted Suspected Novel NPS Library Spectral Library Matching (Known NPS) Targeted->Library Untargeted->Library Data Dependent Acquisition Elucidation Structural Elucidation (Exact Mass & Fragmentation) Untargeted->Elucidation Unknown Features Report Identification & Reporting (Early Warning Systems) Library->Report Elucidation->Report

Analytical workflow for the detection and identification of NPS.

Standardized Protocol: LC-HRMS Untargeted Screening for NPS

This methodology outlines a validated approach for extracting and screening biological fluids (e.g., whole blood or urine) for a broad spectrum of NPS, ensuring a self-validating system through the use of matched internal standards and rigorous mass calibration.

Phase 1: Sample Preparation (Solid Phase Extraction - SPE)

Causality: SPE is utilized over simple protein precipitation to concentrate trace-level NPS and remove matrix interferents (phospholipids) that cause ion suppression in the electrospray ionization (ESI) source.

  • Aliquot: Transfer 500 µL of the biological sample into a clean borosilicate glass tube.

  • Internal Standard Addition: Spike the sample with 20 µL of a mixed deuterated internal standard solution (e.g., Fentanyl-D5, JWH-018-D9) to monitor extraction recovery and correct for matrix effects.

  • Buffer: Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0) to standardize the sample pH, ensuring basic NPS compounds are ionized for optimal retention on a mixed-mode cation exchange (MCX) cartridge.

  • Conditioning: Condition the MCX SPE cartridge with 2 mL Methanol followed by 2 mL deionized water.

  • Loading & Washing: Load the buffered sample. Wash with 2 mL deionized water, followed by 2 mL 0.1 M HCl, and finally 2 mL Methanol.

  • Elution: Elute the target analytes using 2 mL of a freshly prepared elution solvent (Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2 v/v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 2: Liquid Chromatography (UHPLC) Parameters

Causality: A biphenyl or C18 sub-2-micron column is selected to provide high-resolution separation of structural isomers (e.g., distinguishing between different positional isomers of synthetic cathinones).

  • Column: Reverse-phase C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: Maintained at 40°C to reduce backpressure and improve peak shape.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Initiate at 5% B, hold for 1 minute. Ramp to 50% B over 8 minutes, then to 95% B over 3 minutes. Hold at 95% B for 2 minutes to wash the column, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Phase 3: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap)
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA/SWATH). Causality: DIA ensures that fragmentation data (MS/MS) is collected for all precursor ions, allowing for retrospective analysis if a new NPS is identified months after the initial sample was run[4].

  • Mass Range: m/z 100 to 1000.

  • Mass Accuracy Calibration: Utilize an automated calibrant delivery system to infuse a reference mass solution continuously, ensuring mass accuracy remains < 2 ppm throughout the run.

Phase 4: Data Processing and Identification
  • Feature Extraction: Utilize vendor software to extract molecular features based on exact mass, retention time, and isotopic pattern.

  • Library Matching: Compare acquired MS/MS spectra against continuously updated high-resolution libraries (e.g., HighResNPS, mzCloud).

  • In-Silico Fragmentation: For unmatched features, utilize in-silico fragmentation software to predict the fragmentation patterns of suspected novel structures and compare them against the acquired unknown spectra.

Sources

Application

Application Note: Scalable Synthesis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate

Executive Summary The synthesis of 3,3-disubstituted piperidines represents a critical transformation in the development of sterically complex pharmaceutical agents. Specifically, Methyl 1-Boc-3-ethylpiperidine-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,3-disubstituted piperidines represents a critical transformation in the development of sterically complex pharmaceutical agents. Specifically, Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS: 1363165-85-8)[1] serves as a highly versatile building block in the structural elaboration of [2], [3], and[4].

This application note details a robust, field-proven protocol for the large-scale α -alkylation of Methyl 1-Boc-piperidine-3-carboxylate (also known as 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate). By strictly controlling cryogenic parameters and utilizing optimized reagents, this self-validating workflow ensures high conversion rates while suppressing common side reactions such as Claisen self-condensation and Boc-deprotection.

Mechanistic Rationale & Synthetic Strategy

The α -alkylation of N-Boc-piperidine-3-carboxylates relies on the quantitative generation of a stable kinetic enolate.

  • Base Selection: The proton at the C3 position is weakly acidic. While[2] is classically utilized for this deprotonation,[4] is heavily preferred in large-scale pharmaceutical manufacturing[3]. LiHMDS offers superior solubility in THF and exhibits lower nucleophilicity, which critically minimizes unwanted acyl substitution byproducts at the methyl ester moiety.

  • Cryogenic Causality: Temperature control (-78 °C) is non-negotiable during base addition. If the internal temperature exceeds -60 °C, the generated enolate is highly susceptible to Claisen self-condensation with unreacted starting material.

  • Electrophile Dynamics: Ethyl iodide is selected over ethyl bromide. The superior polarizability and leaving group ability of the iodide ion accelerates the SN​2 substitution at the sterically hindered tertiary carbon of the piperidine ring, driving the reaction to completion as the system warms to room temperature[4].

Process Flow Visualization

ProcessFlow N1 1. System Purging Anhydrous THF + N2 N2 2. Substrate Loading Methyl 1-Boc-piperidine-3-carboxylate N1->N2 N3 3. Cryogenic Cooling Target: -78 °C N2->N3 N4 4. Enolate Generation LiHMDS Addition (1.2 eq) N3->N4 N5 5. Electrophilic Alkylation Ethyl Iodide Addition N4->N5 N6 IPC Check HPLC Conversion > 98% N5->N6 N6->N5 Fail (Add EtI) N7 6. Quench & Extraction Sat. NH4Cl / EtOAc N6->N7 Pass N8 7. Purification Vacuum Distillation N7->N8 N9 Target Product Methyl 1-Boc-3-ethylpiperidine-3-carboxylate N8->N9

Fig 1: Process workflow for the large-scale synthesis of the target piperidine.

Kilo-Scale Batch Protocol

The following procedure is designed for a 1.0 kg input of starting material, optimized for a 50 L glass-lined or Hastelloy reactor.

Phase 1: System Preparation and Enolate Generation
  • Reactor Preparation: Ensure the reactor is clean, dry (Karl Fischer titration < 0.05% water), and purged with high-purity Nitrogen for 30 minutes.

  • Substrate Loading: Charge Anhydrous THF (10.0 L) and Methyl 1-Boc-piperidine-3-carboxylate (1.00 kg, 4.11 mol) into the reactor. Agitate at 150 rpm to ensure complete dissolution.

  • Cryogenic Cooling: Cool the reactor jacket using a cryogenic chiller until the internal temperature reaches -78 °C.

  • Base Addition: Charge LiHMDS (1.0 M in THF, 4.93 L, 4.93 mol) dropwise via an addition funnel over 2 hours.

    • Causality: The addition must be strictly rate-controlled to maintain the internal temperature -70 °C, mitigating the exothermic nature of the deprotonation and preventing localized hot spots.

  • Maturation: Stir the mixture at -78 °C for 1 hour to ensure quantitative enolate formation.

Phase 2: Electrophilic Alkylation
  • Electrophile Addition: Charge Ethyl Iodide (0.77 kg, 4.93 mol) neat, dropwise over 1 hour, maintaining the internal temperature -70 °C.

  • Thermal Gradient: After complete addition, adjust the jacket temperature to gradually warm the reactor to 20 °C (room temperature) over a 4-hour period.

    • Causality: The SN​2 reaction at the sterically hindered alpha-position is sluggish at -78 °C. Controlled warming provides the necessary activation energy while preventing solvent reflux or reagent degradation[4].

  • Self-Validation (IPC 1): Withdraw a 1 mL sample, quench in 1 mL sat. NH₄Cl, extract with 1 mL EtOAc, and analyze the organic layer via HPLC. Proceed to Phase 3 only if starting material conversion is > 98%. If incomplete, stir for an additional 2 hours.

Phase 3: Quench and Isolation
  • Cooling: Cool the reactor back to 0 °C to safely manage the quench exotherm.

  • Quench: Slowly add Saturated Aqueous NH₄Cl (5.0 L).

    • Causality: A mild, buffered quench neutralizes the remaining LiHMDS and lithium enolate without risking acid-catalyzed hydrolysis of the Boc protecting group or the methyl ester.

  • Extraction: Add Ethyl Acetate (10.0 L) and agitate for 15 minutes. Stop agitation and allow phases to separate for 30 minutes.

  • Phase Separation: Decant the lower aqueous layer. Wash the upper organic layer with Brine (5.0 L) to remove residual water and inorganic salts.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the crude product as a viscous oil.

Phase 4: Purification
  • Refinement: Purify the crude oil via short-path vacuum distillation or a large-scale silica gel plug (eluting with 10% EtOAc in Hexanes). This removes baseline impurities and any residual ethyl iodide.

  • Self-Validation (IPC 2): Analyze the purified product via ¹H NMR and HPLC to confirm >98% chemical purity.

Quantitative Process Parameters

Table 1: Stoichiometry for 1.0 kg Scale Synthesis

ReagentMW ( g/mol )Eq.Mass / VolMolesFunction
Methyl 1-Boc-piperidine-3-carboxylate243.301.01.00 kg4.11Substrate
LiHMDS (1.0 M in THF)167.331.24.93 L4.93Base
Ethyl Iodide155.971.20.77 kg4.93Alkylating Agent
Anhydrous THF72.11-10.0 L-Solvent
Sat. Aq. NH₄Cl53.49-5.0 L-Quench Reagent

Table 2: In-Process Control (IPC) and Quality Parameters

StepAnalytical MethodTarget ParameterAcceptance Criteria
System PrepKarl Fischer (KF)Moisture Content< 0.05% water in THF
Alkylation (IPC 1)HPLC (UV 210 nm)Product Conversion> 98% conversion of starting material
WorkupKarl Fischer (KF)Water in Organic Phase< 0.1% before concentration
Final Product (IPC 2)¹H NMR / LC-MSChemical Purity> 98% Purity, Racemic mixture

References

  • Title: Indazole derivatives useful as ERK inhibitors Source: US Patent 9,351,965 B2 URL
  • Title: Benzamide imidazopyrazine BTK inhibitors Source: European Patent EP 3240572 B1 URL
  • Title: Ras inhibitors Source: WIPO Patent Application WO2021091967A1 URL
  • Title : Antihistamine Substances. Tricyclic Analogues of N-(4,4-Diphenyl-3-butene-1-yl)nipecotic Acid and Some Related Compounds Source : Collection of Czechoslovak Chemical Communications (1994) URL :[Link]

Sources

Method

Application Note: Robust HPLC and UHPLC Methodologies for Purity Analysis of Piperidine Derivatives

Abstract The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1] Its prevalence demands robust, reliable, and validated ana...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1] Its prevalence demands robust, reliable, and validated analytical methods to ensure the purity, safety, and efficacy of these drug substances. This application note provides a comprehensive guide to developing and validating High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the purity analysis of piperidine derivatives. We will explore method development strategies, from column and mobile phase selection to detection techniques, and present detailed protocols for both achiral and chiral separations. Furthermore, this guide emphasizes the principles of method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3][4]

Introduction: The Significance of Piperidine in Pharmaceuticals

The piperidine ring, a saturated heterocycle, is a key pharmacophore found in a wide range of pharmaceuticals, treating conditions from allergies to psychosis and pain.[1] The specific stereochemistry and substitution pattern on the piperidine ring are often critical for pharmacological activity. Consequently, the control of impurities—including starting materials, by-products, intermediates, and degradation products—is a critical quality attribute (CQA) in drug development and manufacturing.

Impurity profiling is a regulatory requirement aimed at identifying and quantifying all potential impurities in a drug substance.[5][6] HPLC is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of the API from its related substances.[5]

Foundational Principles: HPLC for Piperidine Derivatives

The successful analysis of piperidine derivatives by HPLC hinges on understanding their physicochemical properties and how these interact with the chromatographic system.

Separation Modes: Reversed-Phase vs. Normal-Phase
  • Reversed-Phase (RP-HPLC): This is the most common separation mode for pharmaceutical analysis.[1] Analytes are separated based on their hydrophobicity using a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][7][8] Most piperidine derivatives, especially those with some degree of polarity, are well-suited for RP-HPLC.

  • Normal-Phase (NP-HPLC): This mode utilizes a polar stationary phase (like silica or cyano) and a non-polar mobile phase (e.g., hexane/isopropanol).[7][9] NP-HPLC is particularly useful for separating isomers and for chiral separations where chiral stationary phases (CSPs) are often operated in this mode.[10][11]

The Critical Role of the Stationary Phase

The choice of stationary phase is paramount for achieving the desired separation.

  • For Achiral Separations:

    • Octadecyl (C18) and Octyl (C8): These are the workhorses of RP-HPLC, offering excellent retention for a broad range of piperidine derivatives. C18 provides greater hydrophobicity and retention compared to C8.[8][9]

    • Phenyl: Phenyl columns can offer unique selectivity for compounds containing aromatic rings due to π-π interactions.[8][9]

    • Polar-Embedded and Cyano Phases: These can provide alternative selectivity for more polar piperidine derivatives and are less prone to dewetting in highly aqueous mobile phases.[8][9]

  • For Chiral Separations:

    • Polysaccharide-based Chiral Stationary Phases (CSPs): Columns such as Chiralpak® and Chiralcel® are widely used for their broad enantioselective recognition capabilities for piperidine derivatives.[10][11][12] These CSPs, often derivatives of cellulose or amylose, can resolve a wide array of chiral compounds.[13]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the retention and elution of analytes.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile generally offers lower viscosity and better UV transparency.

  • pH Control: Piperidine derivatives are basic compounds. Controlling the mobile phase pH with buffers (e.g., phosphate, acetate) is crucial for achieving reproducible retention times and symmetrical peak shapes. A general rule is to work at a pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[14]

  • Additives: For basic compounds like piperidines, peak tailing can be an issue due to interactions with residual silanols on the silica support. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can mitigate this effect and improve peak shape, especially in chiral separations.[11] For acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial.[11]

Detection Methods
  • UV-Vis Detection: This is the most common detection method in HPLC.[1][15] The wavelength is chosen based on the UV absorbance maximum of the piperidine derivative. For compounds lacking a strong chromophore, derivatization may be necessary.[1][11]

  • Mass Spectrometry (MS): HPLC-MS is a powerful tool for impurity profiling, providing molecular weight information that is invaluable for the identification of unknown impurities and degradation products.[6][16]

  • Charged Aerosol Detector (CAD): For compounds that lack a UV chromophore and are non-volatile, CAD provides a universal response that is independent of the analyte's optical properties.[17]

Strategic Method Development Workflow

A systematic approach is essential for developing a robust and reliable HPLC method. The following workflow outlines the key steps:

G cluster_0 Method Development Strategy A Define Analytical Target Profile (ATP) B Analyte Characterization (pKa, logP, UV spectra) A->B Understand the molecule C Initial Screening (Column & Mobile Phase) B->C Informed starting conditions D Method Optimization (Gradient, pH, Temp.) C->D Fine-tune separation E Method Validation (as per ICH Q2(R2)) D->E Demonstrate suitability F Final Method & System Suitability E->F Implement for routine use

Caption: A systematic workflow for HPLC method development.

Protocols for Purity Analysis

The following protocols are provided as detailed examples for the purity analysis of piperidine derivatives.

Protocol 1: Achiral Purity and Impurity Profiling by RP-HPLC

This protocol is designed as a stability-indicating method for a generic piperidine derivative possessing a UV chromophore.

Objective: To separate and quantify the API from its potential process impurities and degradation products.

Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system is suitable.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmA high-quality C18 column provides excellent retention and peak shape for a wide range of compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides pH control for reproducible retention of the basic piperidine moiety.[18][19]
Mobile Phase B AcetonitrileA common, effective organic modifier.
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70-90% B; 30-32 min: 90% B; 32.1-38 min: 10% BA gradient elution is necessary to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[11][14]
Detection UV at 230 nmWavelength should be optimized based on the analyte's absorbance maximum.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix well.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of the piperidine derivative reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of approximately 0.5 mg/mL.

    • Prepare a working standard at the target concentration (e.g., 0.1 mg/mL) by diluting the stock solution with the diluent.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the API sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 0.5 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the reference standard, and then the sample solution.

    • Integrate the peaks and calculate the percentage of impurities using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.

Protocol 2: Chiral Purity Analysis by NP-HPLC

This protocol is designed for the enantiomeric purity determination of a chiral piperidine derivative.

Objective: To separate and quantify the desired enantiomer from its undesired counterpart.

Chromatographic Conditions:

ParameterConditionRationale
HPLC System Shimadzu Nexera Chiral System or equivalentA system optimized for chiral separations.
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µmA widely used polysaccharide-based CSP with proven success for piperidine derivatives.[11][12][20]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A typical normal-phase mobile phase for this type of CSP. Diethylamine is added to improve the peak shape of the basic analyte.[11][12]
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.[12]
Column Temp. 25 °CTemperature can significantly affect chiral resolution and should be controlled.[12]
Detection UV at 220 nmA lower wavelength is often needed for compounds with limited chromophores.[12]
Injection Volume 10 µLStandard injection volume.[12]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Carefully measure and mix the n-Hexane, Isopropanol, and Diethylamine in the specified ratio.

    • Filter the mobile phase through a 0.45 µm PTFE filter and degas.

  • Standard Solution Preparation:

    • Racemic Standard (for System Suitability): Prepare a solution of the racemic piperidine derivative at approximately 0.1 mg/mL in the mobile phase. This is crucial to confirm the elution order and resolution of the enantiomers.[12]

    • (S)-Enantiomer Standard: Prepare a solution of the pure (S)-enantiomer reference standard at approximately 0.1 mg/mL in the mobile phase.

  • Sample Solution Preparation:

    • Prepare a solution of the sample to be tested at approximately 0.1 mg/mL in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.

    • Inject the racemic standard to verify system suitability. The resolution between the two enantiomeric peaks should be > 2.0.[12]

    • Inject the (S)-enantiomer standard to confirm its retention time.

    • Inject the sample solution and quantify the percentage of the undesired enantiomer relative to the total area of both enantiomeric peaks.

Method Validation: Ensuring Trustworthiness and Compliance

Once a suitable HPLC method is developed, it must be validated to demonstrate its suitability for the intended purpose.[2][21] Validation is performed according to ICH Q2(R2) guidelines and typically includes the following parameters.[4]

Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components.[4][22]Peak purity index > 0.999. No interference at the retention time of the analyte and impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.[22]Correlation coefficient (r²) ≥ 0.999.[18][19]
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[21]
Accuracy The closeness of the test results to the true value, typically assessed by spike recovery.[2][22]Recovery between 98.0% and 102.0% for assay. Recovery for impurities may have wider limits.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[21]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]Signal-to-Noise ratio of 10:1.[2]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Stability-Indicating Nature and Forced Degradation Studies

A crucial aspect of purity analysis is ensuring the method is "stability-indicating," meaning it can resolve the API from its degradation products.[23] This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions more severe than accelerated stability testing.[24]

Forced Degradation Workflow:

G cluster_1 Forced Degradation Study A Prepare API Solution (e.g., 1 mg/mL) B Subject to Stress Conditions A->B C Analyze Stressed Samples by HPLC-PDA/MS B->C Acid, Base, Oxidative, Thermal, Photolytic D Assess Peak Purity of API C->D E Evaluate Mass Balance C->E F Confirm Stability-Indicating Method D->F E->F

Caption: Workflow for a forced degradation study.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.[14][25]

  • Base Hydrolysis: 0.1 M NaOH at 60°C.[14][25]

  • Oxidation: 3-6% H₂O₂ at room temperature.[14][25]

  • Thermal: 105°C (solid state) or 70°C (in solution).[14]

  • Photolytic: Exposure to light with an overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt-hours/m².[14]

The goal is to achieve 5-20% degradation of the API. The chromatograms of the stressed samples should show that all degradation product peaks are well-resolved from the parent API peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure.

Conclusion

The purity analysis of piperidine derivatives is a critical activity in pharmaceutical development and quality control. A well-developed and validated HPLC method provides the necessary confidence in the quality of the drug substance. By adopting a systematic approach to method development, incorporating principles of scientific integrity, and adhering to regulatory guidelines such as those from the ICH, researchers and scientists can ensure the development of robust, reliable, and fit-for-purpose analytical methods. The protocols and strategies outlined in this application note serve as a comprehensive guide for tackling the analytical challenges associated with this important class of compounds.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Method for the Analysis of (S)
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.com.
  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.com.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.com.
  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. academia.edu.
  • PubMed. (n.d.). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. pubmed.ncbi.nlm.nih.gov.
  • Biosynce. (2025, July 7). What are the detection methods for piperidine?. biosynce.com.
  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. Benchchem.com.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. discovery.researcher.life.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. pubmed.ncbi.nlm.nih.gov.
  • Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. zenodo.org.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. sielc.com.
  • BenchChem. (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions. Benchchem.com.
  • PMC. (n.d.).
  • AMSbiopharma. (2025, July 22).
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. actascientific.com.
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.com.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column. sielc.com.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • RSC Publishing. (n.d.). Analytical Methods. pubs.rsc.org.
  • R Discovery. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. discovery.researcher.life.
  • Veeprho. (2025, August 25).
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. pubmed.ncbi.nlm.nih.gov.
  • PubMed. (2014, December 15).
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • White Rose Research Online. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. eprints.whiterose.ac.uk.
  • Labtech. (n.d.).
  • IJRPS. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. ijrps.com.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. amsbiopharma.com.
  • International Journal of Pharmaceutical and Biological Science Archive. (2013, July 15).

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Application

Application Note: Rational Design and Pharmacological Evaluation of GABA Uptake Inhibitors Using Cyclic Amino Acid Building Blocks

Executive Summary Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Modulating its synaptic concentration is a validated therapeutic strategy for managin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Modulating its synaptic concentration is a validated therapeutic strategy for managing epilepsy, neuropathic pain, and anxiety disorders. The termination of GABAergic signaling is driven by high-affinity sodium-dependent GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1).

As a Senior Application Scientist, I have structured this guide to detail how foundational cyclic amino acids—specifically (R)-nipecotic acid and guvacine —serve as critical building blocks for developing potent, centrally active GABA uptake inhibitors. This document provides the mechanistic rationale, synthetic logic, and a self-validating cell-based pharmacological protocol for evaluating novel GAT inhibitors.

Mechanistic Rationale: From Hydrophilic Building Blocks to Therapeutics

Early structural studies identified (R)-nipecotic acid and guvacine as potent, competitive inhibitors of GABA uptake 1. They successfully mimic the folded "active conformation" of GABA required to bind the orthosteric site of the transporter. However, despite their high in vitro affinity, these building blocks possess a zwitterionic, highly hydrophilic nature that precludes effective blood-brain barrier (BBB) penetration, rendering them systemically inactive 2.

To overcome this pharmacokinetic barrier, medicinal chemists employ a "carrier-recognizing" design strategy. The cyclic amino acid (nipecotic acid) is retained as the primary pharmacophore to anchor the molecule within the GAT active site. Simultaneously, a bulky, lipophilic appendage (such as a 4,4-diaryl-3-butenyl chain) is attached to the secondary nitrogen 3. This modification not only facilitates BBB crossing but also drastically increases binding affinity by engaging an auxiliary hydrophobic pocket within the GAT-1 protein structure 4. This precise structural evolution led to the development of Tiagabine , a highly selective and clinically approved GAT-1 inhibitor.

GAT_Inhibition GABA Synaptic GABA GAT1 GAT-1 Transporter (Target Protein) GABA->GAT1 Reuptake GABA Reuptake (Signal Termination) GAT1->Reuptake Nipecotic (R)-Nipecotic Acid (Hydrophilic Building Block) Tiagabine Tiagabine (Optimized Inhibitor) Nipecotic->Tiagabine Synthetic Alkylation Lipophilic Lipophilic Appendage (e.g., Diarylbutenyl) Lipophilic->Tiagabine Confers BBB Permeability Tiagabine->GAT1 Competitive Inhibition Blockade Transport Blockade (Signal Prolongation) Tiagabine->Blockade Therapeutic Effect

Structural evolution of nipecotic acid into Tiagabine and its GAT-1 inhibitory mechanism.

Quantitative Pharmacological Profiling

The success of the building block strategy is evident when comparing the in vitro potency and physiological properties of the parent compounds against the optimized derivatives.

CompoundGAT-1 IC₅₀ / KᵢBBB PermeabilityPrimary Application
GABA ~5.0 µMPoorEndogenous Ligand
(R)-Nipecotic Acid 12.9 µMPoorSynthetic Building Block / Tool Compound 5
Guvacine ~25.0 µMPoorSynthetic Building Block / Tool Compound 5
Tiagabine 0.067 µMHighMarketed Anticonvulsant Drug (Gabitril) 4

Protocol 1: Synthetic Workflow for N-Alkylated Nipecotic Acid Derivatives

To utilize (R)-nipecotic acid as a building block, the synthetic workflow must selectively modify the secondary amine while preserving the stereochemistry of the carboxylic acid.

Step 1: Carboxylate Protection (Esterification)

  • Action: React (R)-nipecotic acid with ethanol in the presence of a catalytic amount of thionyl chloride (SOCl₂) to yield (R)-ethyl nipecotate hydrochloride.

  • Scientific Rationale: Direct alkylation of an unprotected amino acid often leads to zwitterion polymerization and poor yields. Esterification masks the carboxylate, directing the subsequent nucleophilic substitution exclusively to the nitrogen.

Step 2: N-Alkylation with Lipophilic Appendage

  • Action: Combine (R)-ethyl nipecotate with the desired lipophilic halide (e.g., 1,1-bis(3-methyl-2-thienyl)-4-halo-1-butene) in a polar aprotic solvent (DMF) using potassium carbonate (K₂CO₃) as a base. Heat to 80°C for 12 hours.

  • Scientific Rationale: The mild base neutralizes the HCl salt of the ester and scavenges the acid byproduct of the alkylation, driving the reaction to completion without causing epimerization of the chiral center.

Step 3: Deprotection (Saponification)

  • Action: Treat the resulting N-alkylated ester with aqueous NaOH in methanol at room temperature. Neutralize with dilute HCl to precipitate the final compound.

  • Scientific Rationale: Mild alkaline hydrolysis removes the ethyl ester, restoring the zwitterionic pharmacophore required for recognition by the GAT-1 orthosteric site.

  • Self-Validation Check: Confirm the disappearance of the ester peak (~1730 cm⁻¹) via FTIR and verify the exact mass of the zwitterion via LC-MS before proceeding to in vitro assays.

Protocol 2: Functional Validation via [³H]GABA Radioligand Uptake Assay

Once the building block has been functionalized, its inhibitory potency must be evaluated using a highly controlled, cell-based radioligand uptake assay.

Assay_Workflow CellPrep 1. Cell Culture (CHO-hGAT1) PreIncubate 2. Pre-incubation (Test Compounds) CellPrep->PreIncubate Uptake 3.[3H]GABA Addition (3 min at RT) PreIncubate->Uptake Wash 4. Ice-Cold Wash (Halt Transport) Uptake->Wash Read 5. Scintillation Counting Wash->Read

Step-by-step workflow for the cell-based [3H]GABA radioligand uptake assay.

Step-by-Step Methodology

1. Cell Preparation: Seed Chinese Hamster Ovary (CHO) or HEK-293 cells stably expressing human GAT-1 (hGAT-1) into 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours.

  • Causality: Using a heterologous expression system isolates the specific transporter subtype (GAT-1), eliminating background noise and off-target uptake from other GAT isoforms naturally present in brain synaptosomes 6.

2. Compound Pre-incubation: Wash cells with assay buffer (10 mM HEPES, 150 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Add the synthesized nipecotic acid derivatives at varying concentrations (e.g., 0.1 nM to 100 µM) and pre-incubate for 10 minutes at room temperature.

  • Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the transporter prior to the introduction of the substrate.

3. Radioligand Uptake: Add a 30 nM solution of [³H]GABA (specific radioactivity ~35.0 Ci/mmol) to each well. Incubate for exactly 3 minutes 7.

  • Causality: The 3-minute window is critical. It ensures that the measurement captures the linear phase of initial velocity ( V0​ ). Prolonged incubation leads to intracellular substrate accumulation, which can trigger reverse transport (efflux) and artificially skew the IC₅₀ values 8.

4. Termination and Washing: Rapidly aspirate the radioactive buffer and wash the cells three times with 100 µL/well of ice-cold assay buffer 7.

  • Causality: The sudden drop in temperature drastically reduces the kinetic energy of the system, instantly halting all transporter activity and preventing the leakage of internalized [³H]GABA.

5. Scintillation Counting & Analysis: Add 150 µL/well of scintillation fluid (e.g., MicroScint-20), shake for 1 hour, and read the radioactivity on a microplate scintillation counter. Normalize data to percentage of total uptake and fit to a non-linear sigmoidal dose-response curve to determine the IC₅₀ [[6]]().

Validation & Quality Control (Self-Validating System): Every assay plate must include two internal controls to be considered valid:

  • Maximum Uptake Control: Cells incubated with [³H]GABA and vehicle only.

  • Non-Specific Uptake Control: Cells incubated with [³H]GABA in the presence of a massive excess (3 mM) of unlabeled GABA or 10 µM of the reference drug Tiagabine 7, [[8]](). The assay is only validated if the signal-to-background ratio (Total Uptake / Non-Specific Uptake) is strictly greater than 5:1.

References

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry. 3

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. 7

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry / ChEMBL. 2

  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed / Current Pharmaceutical Design. 1

  • Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects. Neurochemical Research. 6

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA. British Journal of Pharmacology. 8

  • Potential GABA Uptake Inhibitors. Synthesis and Relative Stereochemistry of Some Aminopiperidinecarboxylic Acids. ResearchGate. 5

  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry. 4

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Method

Application Note: Design, Synthesis, and In Vitro Validation of Tau-Targeted PROTACs for Neurodegenerative Therapeutics

Introduction & Mechanistic Rationale The accumulation of hyperphosphorylated, misfolded Tau protein is a hallmark of Alzheimer’s Disease (AD) and frontotemporal dementia (FTD)[1]. Historically, targeting intrinsically di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The accumulation of hyperphosphorylated, misfolded Tau protein is a hallmark of Alzheimer’s Disease (AD) and frontotemporal dementia (FTD)[1]. Historically, targeting intrinsically disordered proteins (IDPs) like Tau with traditional occupancy-driven small molecule inhibitors has proven ineffective, as these proteins lack defined enzymatic active sites.

Proteolysis Targeting Chimeras (PROTACs) offer a paradigm-shifting, event-driven pharmacological strategy[2]. By utilizing a heterobifunctional molecule, PROTACs tether a target protein to an E3 ubiquitin ligase, forcing spatial proximity. This induces polyubiquitination and subsequent degradation of the target via the 26S proteasome[2]. Because PROTACs act catalytically, a single molecule can sequentially degrade multiple copies of the target protein, providing sustained efficacy even at low intracellular concentrations[3].

Recent breakthroughs have successfully converted Tau positron emission tomography (PET) tracers into potent degraders. For instance, QC-01-175 recruits the Cereblon (CRBN) E3 ligase to degrade aberrant Tau in FTD patient-derived neurons[4], while C004019 utilizes the von Hippel-Lindau (VHL) E3 ligase to clear Tau and improve cognitive functions in AD mouse models[5].

G Tau Pathological Tau (Target Protein) Ternary Ternary Complex [Tau - PROTAC - E3] Tau->Ternary PROTAC Tau-PROTAC (Heterobifunctional) PROTAC->Ternary E3 E3 Ubiquitin Ligase (CRBN / VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub E2 transfers Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Peptides Degraded Peptides (Clearance) Proteasome->Peptides Hydrolysis

Event-driven degradation of Tau via PROTAC-mediated ternary complex formation and the UPS.

Chemical Synthesis Strategy

The modular synthesis of a Tau-PROTAC requires three distinct chemical moieties: a Tau-binding warhead (e.g., a derivative of the PET tracer T807/flortaucipir)[4], an E3 ligase ligand (e.g., Pomalidomide for CRBN or a hydroxyproline derivative for VHL)[6], and a flexible linker (typically polyethylene glycol, PEG)[7].

Causality in Design: The length and composition of the PEG linker are critical. A linker that is too short prevents the simultaneous binding of the target and E3 ligase due to steric clashes, while a linker that is too long increases the entropic penalty of folding, reducing the stability of the ternary complex. A PEG3 to PEG5 linker is optimal for maintaining aqueous solubility while providing the necessary degrees of freedom for CRBN/VHL recruitment.

Synth N1 Tau Ligand (Warhead) N4 Amide Coupling (HATU, DIPEA) N1->N4 N2 PEG Linker (Spacer) N2->N4 N3 E3 Ligand (CRBN/VHL) N3->N4 N5 Prep-HPLC Purification N4->N5 Crude N6 LC-MS & NMR Validation N5->N6 >95% Purity

Modular chemical synthesis workflow for heterobifunctional Tau-targeted PROTACs.

Protocol 1: Chemical Synthesis & Purification

This protocol outlines the late-stage convergent synthesis of a CRBN-recruiting Tau PROTAC (analogous to QC-01-175), utilizing an amide coupling strategy between a primary amine-functionalized Tau ligand and a carboxylic acid-functionalized Pomalidomide-PEG precursor.

Reagents & Materials
  • Tau ligand derivative (amine-functionalized, 1.0 eq)

  • Pomalidomide-PEG3-COOH (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative HPLC system with a C18 reverse-phase column.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Dissolve the Pomalidomide-PEG3-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

    • Expert Insight: HATU is selected over EDC/NHS because it is highly efficient for sterically hindered substrates and minimizes epimerization of the stereocenters present in E3 ligands.

  • Activation: Add DIPEA (3.0 eq) dropwise to the solution. Stir at room temperature for 15 minutes to allow the formation of the active O7-azabenzotriazole ester.

    • Expert Insight: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competitively reacting with the activated ester.

  • Conjugation: Add the amine-functionalized Tau ligand (1.0 eq) dissolved in a minimal volume of DMF to the activated mixture. Stir at room temperature for 4–6 hours. Monitor the reaction progression via LC-MS until the primary amine is fully consumed.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification (Prep-HPLC): Dissolve the crude residue in DMSO. Purify using a preparative HPLC (C18 column) utilizing a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid, TFA) over 30 minutes.

    • Expert Insight: The addition of 0.1% TFA suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic nitrogen atoms in the PROTAC structure.

  • Lyophilization: Pool the pure fractions (verified by analytical LC-MS, >95% purity) and lyophilize to yield the final PROTAC as a TFA salt powder.

Protocol 2: In Vitro Degradation & Self-Validation Assay

To establish trustworthiness, a PROTAC degradation protocol must be a self-validating system . It is not enough to show that a protein disappears; one must prove that the disappearance is strictly mediated by the ubiquitin-proteasome system (UPS) and ternary complex formation, ruling out off-target cytotoxicity.

Reagents & Materials
  • Cell Line: SH-SY5Y neuroblastoma cells or HEK293 cells stably expressing human mutant Tau (e.g., P301L or A152T)[4].

  • PROTAC compound (e.g., C004019 or QC-01-175)[8][9].

  • Proteasome Inhibitor: MG132 (10 μM).

  • E3 Ligase Competitor: Pomalidomide or VHL ligand (100-fold molar excess).

  • Primary Antibodies: Anti-Tau5 (Total Tau), Anti-pS396 (Phospho-Tau), Anti-GAPDH (Loading control).

Step-by-Step Methodology
  • Cell Plating: Seed SH-SY5Y cells in 6-well plates at a density of 3×105 cells/well. Incubate at 37°C with 5% CO2​ for 24 hours to allow adherence.

  • Self-Validating Pre-Treatments (The Crucial Step): Divide the wells into four experimental arms to validate the mechanistic causality:

    • Arm A (Vehicle): 0.1% DMSO.

    • Arm B (Treatment): PROTAC at varying concentrations (1 nM to 1 μM).

    • Arm C (Proteasome Blockade): Pre-treat with 10 μM MG132 for 2 hours prior to PROTAC addition. Rationale: If degradation is UPS-mediated, MG132 will rescue Tau levels.

    • Arm D (Ternary Complex Competition): Pre-treat with 10 μM of the E3 ligand alone (e.g., Pomalidomide) for 2 hours prior to PROTAC addition. Rationale: Excess E3 ligand saturates the E3 ligases, preventing the PROTAC from forming the ternary complex, thereby rescuing Tau levels.

  • Incubation: Add the PROTAC to Arms B, C, and D. Incubate for 24 hours.

    • Expert Insight: Observe the data for the "Hook Effect" at concentrations >1 μM. At excessively high concentrations, PROTACs form binary complexes (PROTAC-Tau and PROTAC-E3) rather than the required ternary complex, leading to a paradoxical decrease in degradation efficiency[10].

  • Lysis and Western Blotting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min. Quantify protein using a BCA assay.

  • Detection: Resolve 20 μg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane and probe for Total Tau (Tau5), p-Tau (pS396), and GAPDH.

Quantitative Data Presentation

The efficacy of Tau PROTACs is quantified by their DC50​ (concentration required for 50% degradation of the target) and Dmax​ (maximum achievable degradation). The table below summarizes the benchmarking data for leading Tau PROTACs validated in recent literature.

PROTAC CompoundTarget SpecificityE3 Ligase RecruitedLinker TypeCell Line Model DC50​ Dmax​ Reference
QC-01-175 Aberrant Tau (P301L, A152T)CRBNPEG3FTD Patient iPSC Neurons~10 - 50 nM>70%Silva et al., 2019[4]
C004019 Total & Phospho-TauVHLAlkyl-PEGHEK293-hTau / SH-SY5Y~5 - 7.9 nM>85%Wang et al., 2021[5]
T3 (Dual) Tau & α -SynucleinVHLTriazole-PEGSH-SY5Y4.09 μ M~60%Sosič et al., 2024[11]

Conclusion & Future Perspectives

The synthesis and application of Tau-targeted PROTACs represent a monumental shift in neurodegenerative drug development. Molecules like QC-01-175 and C004019 have proven that intrinsically disordered, "undruggable" proteins can be selectively cleared from neuronal cells[4][12].

Moving forward, the primary challenge for drug development professionals is optimizing the physicochemical properties of these large heterobifunctional molecules to enhance Blood-Brain Barrier (BBB) permeability. Strategies such as utilizing smaller E3 ligase ligands, optimizing linker lipophilicity, or employing nanoparticle-based delivery systems will be critical in translating these powerful biological tools into clinical therapeutics.

References

  • Silva, M. C., Ferguson, F. M., Cai, Q., Donovan, K. A., Nandi, G., Patnaik, D., ... & Haggarty, S. J. (2019). Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models. eLife, 8, e45457. Available at:[Link]

  • Wang, W., Zhou, Q., Jiang, T., Li, S., Ye, J., Zheng, J., ... & Wang, J. Z. (2021). A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models. Theranostics, 11(11), 5279-5295. Available at:[Link]

  • Sosič, I., et al. (2024). Discovery of Effective Dual PROTAC Degraders for Neurodegenerative Disease-Associated Aggregates. Journal of Medicinal Chemistry. Available at:[Link]

  • PROTAC Technology as a New Tool for Modern Pharmacotherapy. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for synthesizing piperidine carboxylates

Welcome to the Technical Support Center for Piperidine Carboxylate Synthesis . As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when synthesizing and functi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Carboxylate Synthesis . As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when synthesizing and functionalizing piperidine carboxylates (e.g., nipecotic acid derivatives, fentanyl precursors).

Rather than simply providing generic recipes, this guide deconstructs the causality behind reaction failures and provides self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

I. Strategic Workflows for Piperidine Carboxylates

The synthesis of piperidine carboxylates generally diverges into two primary pathways depending on the substitution pattern required: the reduction of aromatic precursors or the functionalization of saturated piperidones.

Workflow Start Starting Material Pyridine Pyridine Carboxylates Start->Pyridine Piperidone Piperidone Derivatives Start->Piperidone Hydro Catalytic Hydrogenation (Rh2O3, 5 bar H2, 40°C) Pyridine->Hydro Reduction Strecker Strecker Condensation (HCN, Aniline, CH2Cl2/AcOH) Piperidone->Strecker Cyanation Res Chiral Resolution (Dibenzoyl-L-tartaric acid) Hydro->Res If racemic Product2 4-Substituted Piperidine Carboxylates Strecker->Product2 Hydrolysis Product1 Enantiopure Piperidine Carboxylates Res->Product1 Crystallization

Decision tree for selecting piperidine carboxylate synthesis routes.

II. Troubleshooting Catalytic Hydrogenation

Q: Why does my pyridine-carboxylate reduction stall, and why am I observing significant decarboxylation?

A: This is a dual-factor issue rooted in the electronic properties of the substrate.

  • Catalyst Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product is highly Lewis basic. It coordinates strongly to the active sites of standard transition metal catalysts (like Pd/C), effectively poisoning them and stalling the reaction[1].

  • Decarboxylation: When reducing compounds like nicotinic acid to nipecotic acid, the intermediate partially saturated species are highly susceptible to thermal decarboxylation under standard high-pressure/high-temperature conditions.

The Solution: Shift from standard Pd/C to a Rhodium Oxide (Rh₂O₃) catalyst. Rh₂O₃ operates efficiently under exceptionally mild conditions (40 °C, 5 bar H₂), which provides enough activation energy for the reduction while remaining below the thermal threshold required for decarboxylation[2].

Troubleshooting Issue Low Yield / Stalled Hydrogenation Check1 Is Decarboxylation Occurring? Issue->Check1 Check2 Is the Catalyst Poisoned? Issue->Check2 Sol1 Switch to Rh2O3 Catalyst Run at 40°C, 5 bar Check1->Sol1 Yes (e.g., Nicotinic Acid) Sol2 Use Acidic Additive (AcOH) or FLP/Borane Systems Check2->Sol2 Yes (Lewis Basic Nitrogen)

Troubleshooting logic for catalytic hydrogenation of pyridines.

Quantitative Data: Catalyst Comparison
Catalyst SystemOperating ConditionsKey AdvantagePrimary Limitation
Pd/C + Acidic Additive 10–50 bar H₂, 50–100 °CHighly efficient, cost-effectiveHigh risk of decarboxylation for 2- and 3-carboxylates[1]
Rh₂O₃ (Heterogeneous) 5 bar H₂, 40 °CPrevents decarboxylation, high cis-diastereoselectivityRequires specific fluorinated solvents (e.g., TFE)[2]
B(C₆F₅)₃ (Metal-Free FLP) 1 bar H₂, 25–60 °CAvoids heavy metals entirelyHighly sensitive to moisture; stepwise reduction
Protocol 1: Mild Hydrogenation of Pyridine Carboxylates using Rh₂O₃

Self-Validating Mechanism: A successful reaction is indicated by a complete cessation of hydrogen pressure drop after exactly 4 to 16 hours, depending on steric bulk.

  • Preparation: In a high-pressure reactor vial, dissolve the pyridine carboxylate substrate (0.8 mmol) in 1 mL of 2,2,2-trifluoroethanol (TFE). Causality: TFE provides a highly polar, weakly nucleophilic environment that stabilizes the transition state without competing for the catalyst's active sites.

  • Catalyst Loading: Add 1 mg (0.5 mol%) of commercially available Rh₂O₃[2].

  • Purge & Pressurize: Seal the vessel and purge with inert gas (N₂ or Ar) three times. Pressurize the reactor with hydrogen gas to exactly 5 bar.

  • Reaction: Stir the mixture at 40 °C. Monitor the pressure gauge; hydrogen uptake should plateau between 4 and 16 hours.

  • Work-up: Vent the reactor safely. Filter the mixture through a short pad of Celite to remove the heterogeneous Rh₂O₃. Concentrate the filtrate under reduced pressure.

  • Validation: Analyze the crude via ¹H-NMR. The complete disappearance of aromatic protons (δ 7.0–8.5 ppm) and the appearance of aliphatic multiplets (δ 1.5–3.5 ppm) confirms quantitative conversion.

III. Chiral Resolution of Racemic Mixtures

Q: What is the most scalable and reliable method to resolve racemic ethyl nipecotate?

A: While enzymatic resolutions exist, classical resolution via diastereomeric salt formation remains the most robust for large-scale synthesis. By treating racemic ethyl nipecotate with dibenzoyl-L-tartaric acid, you create a pair of diastereomeric salts. Because these salts possess different lattice energies, they exhibit distinct solubility profiles in aqueous ethanol, allowing the (S)-enantiomer salt to selectively crystallize out of solution[3].

Protocol 2: Classical Resolution of Ethyl Nipecotate

Self-Validating Mechanism: The precise temperature at which nucleation begins (66 °C) confirms that the solvent ratio and solute concentration are perfectly optimized for enantiomeric discrimination.

  • Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) and dibenzoyl-L-tartaric acid (1.0 eq) in 95% aqueous ethanol (approx. 400 mL per 100g of substrate)[3].

  • Dissolution: Heat the heterogeneous mixture to 78 °C with moderate stirring until complete dissolution is achieved (the solution will turn clear yellow).

  • Controlled Cooling (Critical Step): Remove the heat source. Allow the solution to cool naturally.

  • Seeding & Nucleation: As the internal temperature reaches exactly 68 °C, introduce a few milligrams of enantiopure seed crystals. By 66 °C, visible crystal formation (nucleation) must occur. Causality: Crashing the product out too quickly by placing it in an ice bath will trap the undesired (R)-enantiomer in the crystal lattice, ruining your enantiomeric excess (ee).

  • Maturation: Allow the mixture to stir at room temperature for 15 hours to ensure complete Ostwald ripening of the crystals.

  • Isolation: Filter the crystals and wash with cold 95% ethanol. Neutralize the salt with aqueous sodium carbonate and extract with methyl tert-butyl ether to yield the free (S)-ethyl nipecotate (>97% ee).

IV. Functionalization: Strecker-Type Condensations

Q: During the synthesis of 4-anilino-piperidine-4-carboxylates (key fentanyl precursors), why is my Strecker condensation yielding low conversion?

A: The Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN is notoriously sensitive to solvent and temperature. If your yield is low, it is likely due to the volatilization of HCN or insufficient activation of the intermediate imine.

The Solution: Utilize a highly specific biphasic-like solvent system of CH₂Cl₂ and Glacial Acetic Acid (AcOH) in a 1:1 ratio.

  • Causality: The CH₂Cl₂ acts as a physical trap, dissolving the liberated HCN gas and keeping it in the liquid phase where it can react. Simultaneously, the AcOH protonates the intermediate imine, drastically increasing its electrophilicity. Furthermore, while standard Strecker reactions are run at room temperature, the steric bulk of the piperidone ring requires heating the system to 45–50 °C for 12–36 hours to push the equilibrium toward the thermodynamically stable anilino-nitrile[4][5].

References

  • V. D. Kiricojevic, M. D. Ivanovic, I. V. Micovic, et al. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate." Journal of the Serbian Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECQo02y8f4uFu3ND40rfXADzPHA37hx_hF_7GDO2MZfL6BoFQ5fUuWD3Fd5dSFotNjDVZJBpI6rGEDQOxnWYyef6R3Hx4bKMm1q7DyeJbU352Pn72r9o0he0uKMF0D0vUReLSnX9bzshZ8r6l8yhP8JgBAWgkurWA6IfrSe1kw0f2b8BNVmU0v2rJC9k5qiueDfG2vF2_hm292JczDl1S0Obm8zJy6-a_GtpCUAdsnLZxOjFhP8JYr6StZ6uYDjiMsvUznEyVM2_xL9aUlWrGvRJlz0QhOWGzC6XGfexaejhM=]
  • V. D. Kiricojevic, M. D. Ivanovic, et al. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate." SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkhhoJdGWwa0CRu2zWZ3ByDH-d-fmp8OigtcqSn-wrJBkqKx99G-5QGAD_KyyEz51M9GR6E9NZuo-s6VT5Kz6nwx5JGH0cb-bS73GaARryO5bzlwX8CuTcLSwe1vjJZKHFP42ZwZeg8i_h4QRWhdWspDZK8sgqV6rAQguTO3T5UBpiOTUzSywrtsxQNt5pS_hDY2OTDI3WWLTj6Lf6og==]
  • Benchchem. "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsTVLv44j61jcW2t8ZQsWk5ziurhGZImS4lqz4YmpC7EGYmCs3ljFS3ei3WHlSpkMAIWBJQhs-HcvXk3nJKwGVQ9zdCjL931DHyy06mYS_Oq_D0d2Ope-v8MKLeYLofpr-sZ1hFZeDDOp1WLrhyiy5ykJ5jYi0ajwkCA7sghCpE0JtqRpq1E8XLGjJP2LZgWF73YreaLnNA6jV7loawha77uyZLFmYyNufq53OL_E=]
  • The University of Liverpool Repository. "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." University of Liverpool.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF954lgp4WmJUH965niZbVhPa6466aOrshJ7ySiNHKgquBbAP2F3CptVCX7y7XhkUoGh5TI7o44vCq4_smBhPu3dmDtI4GTbW-BSUyq9w_3zhn1DXmkvvob7E1rEkJJ7f4tlmTr0BZupgituvJlKSou5daFLg5JSEBT]
  • Moher, Eric D., et al. "Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator." Organic Process Research & Development (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0vlVozw6uAvkcnjmery1sTa0AtXDPzBbZmmO0DFgLNT99LV08RBh9k08Ej1rXsX8IBf_bTGcKTJ1mVp8gTnGiVEFrTWsgcWAEpmWXWOL3TvTFI7Rp3ayblyWz-k3_NX2X3TnoBHFpUio=]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 1-Boc-3-ethylpiperidine-3-carboxylate Synthesis

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide addresses the specific mechanistic and operational challenges associated with the α -alkylation of piperidine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide addresses the specific mechanistic and operational challenges associated with the α -alkylation of piperidine-3-carboxylates.

The synthesis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS 1363165-85-8)[1] involves the generation of a sterically hindered lithium enolate, followed by nucleophilic attack on an ethyl halide[2]. Due to the quaternary nature of the newly formed C3 stereocenter, this reaction is highly susceptible to low yields caused by incomplete enolization, aggregate formation, or improper quenching protocols.

Mechanistic Workflow & Failure Diagnostics

To troubleshoot effectively, we must first map the causal relationships between reaction conditions and chemical outcomes. The diagram below illustrates the critical path of the synthesis and the exact points where the reaction commonly fails.

G SM Methyl 1-Boc-piperidine-3-carboxylate (Starting Material) Base LDA (1.2 eq) in THF -78 °C, 1 h SM->Base Enolate Lithium Enolate (C3-deprotonated) Base->Enolate Deprotonation Fail1 High SM Recovery (Wet THF / Degraded Base) Base->Fail1 Moisture Quench Fail2 Claisen Condensation (T > -50 °C too early) Base->Fail2 Thermal Degradation Electrophile Ethyl Iodide (1.5 eq) + DMPU -78 °C to RT Enolate->Electrophile Product Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (Target Product) Electrophile->Product Alkylation Fail3 Boc Deprotection (Acidic Workup pH < 3) Electrophile->Fail3 Harsh Quench

Fig 1: Reaction workflow and common failure points in C3-alkylation of piperidine-3-carboxylates.

Quantitative Troubleshooting Matrix

Use the following data summary to diagnose your specific yield loss based on observed analytical symptoms.

Reaction ParameterOptimal RangeSymptom if Out of RangeEstimated Yield Impact
LDA Equivalents 1.15 – 1.25 eq< 1.0 eq: High SM recovery.> 1.5 eq: Side reactions (e.g., elimination of EtI).-30% to -60%
Enolization Temp -78 °C to -70 °C> -50 °C: Formation of Claisen self-condensation dimers.-40%
Ethyl Iodide 1.50 – 2.00 eqDegraded reagent: Enolate quenched by ethanol byproduct.-20% to -80%
Workup pH 6.5 – 7.5pH < 3: Loss of product to aqueous layer via Boc-deprotection.-50% to -100%

Self-Validating Standard Operating Procedure (SOP)

Do not treat this protocol as a mere recipe; it is designed as a self-validating system. By incorporating In-Process Controls (IPCs), you verify the success of each mechanistic step before proceeding, eliminating guesswork during troubleshooting.

Reagents Required:

  • Methyl 1-Boc-piperidine-3-carboxylate (1.0 eq)

  • Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene) (1.2 eq)

  • Ethyl iodide (Synthesis grade, freshly purified) (1.5 eq)[3]

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (10% v/v relative to THF)

  • Anhydrous THF (KF < 50 ppm)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a multi-neck flask under argon. Charge with anhydrous THF (10 volumes) and Methyl 1-Boc-piperidine-3-carboxylate (1.0 eq). Cool the solution to internal temperature -78 °C using a dry ice/acetone bath.

  • Enolization: Add LDA (1.2 eq) dropwise via syringe pump over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench into D2​O , extract with EtOAc, and analyze by LC-MS or 1H -NMR. You must observe >95% deuterium incorporation at the C3 position. If not, your LDA is degraded or your THF is wet.

  • Electrophile Addition: Add DMPU (10% v/v) to the reaction mixture, followed immediately by dropwise addition of freshly purified ethyl iodide (1.5 eq).

  • Alkylation & Temperature Gradient: Maintain the reaction at -78 °C for 2 hours. The steric hindrance at the C3 position makes this alkylation exceptionally slow at low temperatures. After 2 hours, remove the cooling bath and allow the reaction to naturally warm to room temperature (20-25 °C) over 4-6 hours.

    • Self-Validation (IPC 2): Check by TLC (Stain with Ninhydrin/Heat or PMA). The starting material spot should be completely consumed.

  • Quench & Workup: Cool the mixture to 0 °C. Quench strictly with saturated aqueous NH4​Cl (do not use HCl). Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous Na2​S2​O3​ (to remove residual iodine), followed by brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Targeted FAQs & Troubleshooting

Q1: I am recovering 50-70% of my starting material, but my In-Process Control (IPC 1) showed complete enolization. Why did the alkylation fail? A: This is a classic symptom of lithium enolate aggregation. In THF, lithium enolates of cyclic esters often form stable tetrameric or hexameric aggregates, drastically reducing their nucleophilicity. Because you are attempting to form a sterically hindered quaternary center at the C3 position, the aggregated enolate cannot attack the ethyl iodide effectively. Solution: The addition of a strongly coordinating, polar aprotic co-solvent like DMPU or HMPA (as specified in the SOP) breaks these lithium aggregates into highly reactive monomers.

Q2: My TLC shows a massive, highly polar baseline spot, and my isolated yield is less than 10%. What happened? A: You have likely cleaved the tert-butoxycarbonyl (Boc) protecting group during your workup. The Boc group is highly acid-labile. If you used 1M HCl or KHSO4​ to quench the strong base (LDA), the localized acidic pH strips the Boc group, yielding the free piperidine amine. This amine immediately protonates to form a water-soluble hydrochloride salt, which you subsequently discarded in the aqueous layer during extraction. Solution: Always quench LDA-mediated Boc-protected reactions with a mild buffer like saturated aqueous ammonium chloride ( NH4​Cl ), which maintains a safe pH of ~6.5.

Q3: I suspect my ethyl iodide is the problem. It has a slight yellow/brown tint. Can I still use it? A: No. Ethyl iodide is highly sensitive to light and thermal degradation, decomposing into molecular iodine ( I2​ ) and ethanol. The yellow/brown tint is a visual confirmation of I2​ presence. Even trace amounts of ethanol will instantly protonate your carefully generated lithium enolate, reverting it to the starting material and permanently killing the reaction. Solution: Before use, pass the ethyl iodide through a short pad of basic alumina to remove I2​ and moisture, or distill it over silver powder. Store it in an amber bottle over copper wire to prevent future degradation.

Q4: Can I substitute LiHMDS or NaH for LDA in this reaction? A: NaH is generally insufficiently basic (and poorly soluble) to quantitatively enolize this ester at -78 °C. LiHMDS can be used and is heavily cited in piperidine-3-carboxylate alkylations[2], but it is less basic than LDA ( pKa​ ~26 vs ~36). If using LiHMDS, ensure extended enolization times and strict temperature control, as the equilibrium is less favorable than with LDA.

References

  • [2] WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents. google.com. Available at:

  • [1] 1363165-85-8 | 1-(Tert-butyl) 3-methyl 3-ethylpiperidine-1,3-dicarboxylate | ChemScene. chemscene.com. Available at:

  • [3] PRICE LIST (PL-06) - Advent Chembio. adventchembio.com. Available at:

Sources

Troubleshooting

Identifying and removing impurities from 3-substituted piperidine reactions

Introduction Welcome to the Technical Support Center for the synthesis and purification of 3-substituted piperidines. As fundamental structural motifs in a vast array of pharmaceuticals and natural alkaloids, the purity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis and purification of 3-substituted piperidines. As fundamental structural motifs in a vast array of pharmaceuticals and natural alkaloids, the purity of these compounds is paramount for accurate biological evaluation and successful drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthesis, with a focus on identifying and removing process-related impurities and degradation products.

Here, we provide in-depth, field-proven insights in a direct question-and-answer format, explaining not just the steps to take but the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should anticipate in my 3-substituted piperidine reaction?

A1: Impurities can be broadly categorized into several groups based on their origin:

  • Process-Related Impurities: These substances originate from the manufacturing process itself.[3] They include:

    • Unreacted Starting Materials: Such as the pyridine precursor if the reduction is incomplete.[4]

    • Intermediates: Incomplete conversion in multi-step syntheses can leave residual intermediates.[3]

    • Byproducts & Side-Reaction Products: These are the most diverse and challenging impurities. Common examples include regioisomers (2- or 4-substituted piperidines), over-alkylated products (quaternary salts), and products from side reactions like the formation of 4,4'-bipyridine during some pyridine reductions.[4][5][6]

  • Degradation Products: These impurities form from the decomposition of your target compound.[3] This can be due to:

    • Oxidation: The piperidine nitrogen is susceptible to oxidation, which can lead to N-oxide formation and a yellow discoloration of the product.[4][7]

    • Protecting Group Instability: For instance, the Boc group can be cleaved under acidic conditions, leading to the de-protected piperidine.[3]

  • Enantiomeric/Diastereomeric Impurities: In stereoselective syntheses, the presence of the undesired enantiomer or diastereomer is a critical impurity that can have different pharmacological effects.[3]

  • Reagent- and Solvent-Related Impurities: This category includes residual catalysts, reagents, and solvents from the reaction or workup.[4][8]

Q2: I see an unexpected peak in my LC-MS analysis. What is my general strategy for identifying it?

A2: A systematic approach is crucial for identifying unknown peaks.

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate molecular weight of the unknown peak. This allows you to predict a molecular formula and compare it with potential process-related impurities.[3]

  • Review the Synthetic Route: Carefully examine your reaction mechanism to identify potential byproducts, intermediates, or rearrangement products that could match the observed molecular weight.[3]

  • Forced Degradation Studies: To check if the impurity is a degradation product, perform forced degradation studies on a pure sample of your target compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[3] Analyze the stressed samples by HPLC to see if the unknown peak matches any of the newly generated degradation products.[3]

  • Reference Standards: If you have a strong hypothesis, synthesize or purchase a reference standard for the suspected impurity and co-inject it with your sample to confirm its identity by matching retention times.[3]

Q3: My crude reaction mixture is complex. What is the best first step for purification?

A3: For most piperidine derivatives, a liquid-liquid acid-base extraction is an excellent and highly effective initial cleanup step.[9] Because piperidines are basic, they can be protonated with a dilute acid (e.g., 1 M HCl) and selectively extracted into the aqueous phase.[1] This efficiently separates them from neutral and acidic impurities, which remain in the organic layer.[1] Afterwards, the aqueous layer is basified (e.g., with NaOH) to deprotonate the piperidine, which can then be re-extracted into a fresh organic solvent.[1] This technique is fast, scalable, and significantly simplifies the mixture before proceeding to high-resolution methods like chromatography.[9]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction produced a mixture of regioisomers (e.g., 2- and 4-substituted piperidines alongside my desired 3-substituted product).
  • Possible Cause 1: Poor Regiocontrol in Pyridine Functionalization. If your synthesis involves functionalizing a pyridine ring before its reduction, the directing effects of existing substituents may not exclusively favor the 3-position.[5]

    • Solution: Re-evaluate your synthetic strategy. Consider alternative functionalization reactions known for higher regioselectivity or redesign your starting materials to better control the substitution pattern.[5] For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a modern method that provides excellent regioselectivity for 3-substitution.[10]

  • Possible Cause 2: Isomerization of Intermediates. In certain metal-catalyzed reactions, intermediates can be prone to isomerization, leading to a mixture of products.[5]

    • Solution: Modify the reaction conditions. Altering the temperature, solvent, or catalyst/ligand system can often minimize isomerization. The choice of ligand, in particular, can be critical in controlling the reaction pathway.[5]

Problem 2: My mass spectrum shows a peak corresponding to over-alkylation of the piperidine nitrogen (a quaternary ammonium salt).
  • Possible Cause: High Reactivity of Piperidine Nitrogen. The secondary amine of the piperidine ring is a strong nucleophile and can react with a second molecule of the alkylating agent, especially if the agent is highly reactive (e.g., methyl iodide, benzyl bromide).[6]

    • Solution 1: Control Stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[6]

    • Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[6] This maintains a low concentration of the alkylating agent, favoring mono-alkylation over di-alkylation.[11]

    • Solution 3: Lower Temperature. Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[6]

    • Solution 4: Use a Base. Adding a non-nucleophilic base like potassium carbonate or diisopropylethylamine can neutralize the acid formed during the reaction, which can improve reaction rates without promoting over-alkylation.[11]

Caption: Formation pathway of over-alkylation impurity.

Problem 3: Column chromatography of my piperidine product shows severe peak tailing.
  • Possible Cause: Strong Interaction with Acidic Silica Gel. This is a very common issue. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[9] This leads to a non-ideal elution profile, resulting in broad, tailing peaks and poor separation.[9]

    • Solution 1: Modify the Mobile Phase. The most common and effective solution is to add a small amount of a basic modifier to your eluent. This base competes with your product for binding to the acidic sites on the silica.[9]

      • Triethylamine (TEA): Add 0.5-1% (v/v) to your solvent system. This is often the first choice for routine purification.[1][9]

      • Ammonia: A solution of 7N ammonia in methanol (added at 1-2% to the mobile phase) can be very effective for more strongly basic compounds.[9]

    • Solution 2: Use an Alternative Stationary Phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[9]

      • Amine-Treated Silica: Using a pre-treated silica gel where the silanol groups are already masked can provide more reproducible results.[9]

    • Solution 3: Reverse-Phase Chromatography. For less polar piperidine derivatives, reverse-phase (C18) chromatography can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine, often leading to sharp, symmetrical peaks.[9]

Problem 4: My final product is contaminated with unreacted pyridine starting material, and I can't separate them by distillation.
  • Possible Cause: Azeotrope Formation. Piperidine and pyridine can form a constant boiling point mixture, known as an azeotrope, making their separation by simple fractional distillation very difficult or impossible.[6][9]

    • Solution: Purification via Carbonate Salt Formation. This chemical method leverages the difference in basicity between piperidine and pyridine. Piperidine is a significantly stronger base and will selectively react with carbon dioxide (CO₂) from the air or a gentle stream of CO₂ gas to form a solid piperidine carbonate salt.[9][12] Pyridine, being a weaker base, remains in the solution.[9] The solid salt can be filtered off, and the pure piperidine can be liberated by treatment with a strong base like NaOH.[12]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Basic Piperidine Purification

This protocol is designed to separate a basic piperidine derivative from neutral and acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The basic piperidine will be protonated and move into the aqueous (bottom) layer, while neutral and acidic impurities remain in the organic (top) layer.[1]

  • Phase Separation: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the product. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH solution) with stirring until the solution is strongly basic (confirm with pH paper, pH > 12). The protonated piperidine will be neutralized, often causing it to precipitate or form an oily layer.[1]

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the final organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.[1]

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is for purifying a piperidine derivative while mitigating peak tailing.[4]

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Add 1% (v/v) triethylamine (TEA) to the prepared eluent. Adjust the solvent ratio to achieve a retention factor (Rf) of ~0.2-0.4 for the target compound.[1]

  • Column Packing: Pack a silica gel column using the prepared eluent containing TEA. Never dry-pack a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Run the column using the TEA-modified eluent, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed with the solvent.

Data Summary Tables

Table 1: Common Impurities in 3-Substituted Piperidine Synthesis & Identification
Impurity ClassSpecific ExampleCommon Origin/CausePrimary Identification Method
Regioisomers 2- or 4-substituted piperidinePoor regiocontrol during synthesis.[5]NMR, GC-MS, LC-MS
Starting Material Pyridine derivativeIncomplete reduction/reaction.[4]LC-MS, TLC
Over-reaction Quaternary ammonium saltExcess alkylating agent or high reactivity.[6]MS (Mass increase)
Oxidation Product Piperidine N-oxideAir oxidation of the basic nitrogen.[4][7]MS (Mass +16), NMR
Degradation De-Boc protected piperidineExposure to acidic conditions.[3]MS (Mass -100), LC-MS
Stereoisomers (R)-enantiomerIncomplete stereoselectivity of the reaction.[3]Chiral HPLC/SFC
Reagent-Related Residual Palladium catalystIncomplete removal after hydrogenation.ICP-MS
Table 2: Purification Method Selection Guide
TechniquePrimary Use CaseTypical PurityScaleAdvantagesDisadvantages
Acid-Base Extraction Separating basic product from neutral/acidic impurities.[9]>95%[9]mg to kgFast, simple, high capacity, cost-effective initial cleanup.Not effective for separating from other basic impurities.
Flash Chromatography Separating compounds with different polarities.95-99%mg to >10gHigh resolution for complex mixtures.Can cause degradation of unstable compounds; tailing for bases.[9]
Recrystallization Purifying solid compounds from soluble impurities.[13]>99%mg to kgYields highly pure crystalline material; cost-effective.Requires a solid product and a suitable solvent; potential for product loss.[13]
Distillation Separating liquids with different boiling points.Variableg to kgExcellent for volatile compounds and solvent removal.Ineffective for azeotropes (e.g., piperidine/pyridine).[9]
Preparative HPLC/SFC Final purification; separation of stereoisomers.>99.5%mg to gHighest resolution; essential for chiral separations.Expensive, lower throughput, requires specialized equipment.

References

  • Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines. Benchchem.
  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • Piperidine Impurities. BOC Sciences.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • CWE of Piperidine. Sciencemadness Discussion Board.
  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem.
  • Technical Support Center: Efficient Synthesis of Substituted Piperidines. Benchchem.
  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Chiral Piperidines

Welcome to the advanced troubleshooting and methodology portal for the synthesis of chiral piperidines. As ubiquitous pharmacophores in blockbuster drugs (e.g., paroxetine, bupivacaine, crizotinib), piperidines require r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology portal for the synthesis of chiral piperidines. As ubiquitous pharmacophores in blockbuster drugs (e.g., paroxetine, bupivacaine, crizotinib), piperidines require rigorous stereocontrol during synthesis. This guide provides field-proven insights, causal troubleshooting, and self-validating protocols to help you overcome bottlenecks in asymmetric hydrogenation and organocatalytic assembly.

Diagnostic Workflow: Selecting Your Synthetic Strategy

Before troubleshooting, ensure your synthetic route aligns with the thermodynamic and kinetic realities of your starting materials. Use the diagnostic logic below to determine the optimal activation mode for your substrate.

G Start Target: Chiral Piperidine Q1 Starting Material Type? Start->Q1 Pyr Pyridine / Pyridinium Q1->Pyr Aromatic Core DeNovo Acyclic Precursors Q1->DeNovo De Novo Assembly Act Substrate Activation (e.g., TCCA, BnX, HCl) Pyr->Act Overcome Aromaticity OrgCat Organocatalysis (Secondary Amine) DeNovo->OrgCat HOMO/LUMO Activation IrCat Ir-Catalyzed Asymmetric Hydrogenation Act->IrCat Chiral Ligand (e.g., PHOX) Cascade Aza-Michael / Cascade Reactions OrgCat->Cascade Enamine/Iminium

Diagnostic workflow for selecting a chiral piperidine synthesis strategy.

Module A: Asymmetric Hydrogenation of Pyridines

Direct reduction of aromatic pyridines is highly atom-economical but notoriously difficult. The inherent aromatic stabilization energy creates a high activation barrier, and the resulting basic piperidine product often poisons the transition metal catalyst.

Frequently Asked Questions (FAQs)

Q: My iridium-catalyzed hydrogenation stalls at <10% conversion, even at high H2​ pressure. What is causing this, and how can I fix it? A: Causality: The basic nitrogen lone pair of the newly formed piperidine strongly coordinates to the Ir/Rh center, displacing the chiral ligands or blocking the active site, effectively poisoning the catalyst. Solution: You must implement a substrate activation strategy. Converting the pyridine to a pyridinium salt (via protonation or alkylation) achieves two goals: it breaks the aromaticity by increasing the electrophilicity of the ring, and it ties up the nitrogen lone pair, preventing catalyst coordination[1]. We recommend using traceless activators like trichloroisocyanuric acid (TCCA), which generates hydrogen halide in situ to activate the substrate without requiring a separate deprotection step[2].

Q: How do I control the stereocenter formation when multiple substituents are present on the pyridine ring? A: Causality: Stereochemical outcome is dictated by the trajectory of hydride delivery. Without sufficient steric differentiation or a directing group, facial selectivity drops significantly. Solution: Utilize an auxiliary-based method. For instance, the single-point attachment of chiral oxazolidinones at the 2-position of the pyridine ring forces the substrate into a rigid conformation upon protonation. The bulky auxiliary shields one diastereotopic π -face, allowing selective hydrogen transfer to the opposite side, yielding piperidines with up to four new chiral centers and >95% ee[3].

Quantitative Data: Activation Strategies

Table 1: Effect of Activation Strategy on Ir-Catalyzed Pyridine Hydrogenation

SubstrateActivation MethodCatalyst SystemConversion (%)Enantiomeric Excess (ee %)
2-MethylpyridineNone (Free Base)Ir-BINAP< 5N/A
2-MethylpyridineBenzyl ChloroformateIr-BINAP> 9588
2-MethylpyridineTCCA (in situ HCl)Ir-PHOX> 9992
2,6-DimethylpyridineTCCA (in situ HCl)Ir-PHOX> 9999
Self-Validating Protocol: Ir-Catalyzed Hydrogenation via Traceless Activation
  • Substrate Activation: In a glovebox, dissolve the substituted pyridine (1.0 mmol) in anhydrous CH2​Cl2​ (5.0 mL). Add TCCA (0.33 mmol). Causality: TCCA reacts with trace moisture/solvent to generate HCl in situ, forming the highly electrophilic pyridinium hydrochloride.

  • Catalyst Preparation: In a separate vial, stir [Ir(COD)Cl]2​ (1.0 mol%) and a chiral PHOX ligand (2.2 mol%) in CH2​Cl2​ for 30 minutes to form the active chiral complex.

  • Hydrogenation: Transfer the activated substrate and catalyst solution to a high-pressure autoclave. Pressurize with H2​ gas (50 bar) and stir at 25 °C for 12 hours.

  • Workup & Validation Checkpoint: Vent the H2​ gas safely. Quench the reaction with 2M NaOH to neutralize the salt and release the free piperidine. Extract with EtOAc.

    • Validation Check 1 (Conversion): Run a crude 1H NMR. The reaction is successful if the aromatic pyridine protons ( δ 7.0–8.5 ppm) have completely disappeared, replaced by aliphatic piperidine multiplets ( δ 1.5–3.5 ppm).

    • Validation Check 2 (Stereoselectivity): Analyze the purified product via chiral stationary phase HPLC to confirm the ee%.

Module B: Organocatalytic De Novo Synthesis (Aza-Michael / Cascade)

For highly functionalized piperidines (e.g., the core of the blockbuster drug (-)-Paroxetine), building the ring from acyclic precursors using chiral secondary amines offers unparalleled stereocontrol under mild, metal-free conditions.

Frequently Asked Questions (FAQs)

Q: My aza-Michael cascade is yielding a poor enantiomeric excess. What is causing the background racemic reaction? A: Causality: Poor ee in organocatalytic cascades often stems from an uncatalyzed background reaction competing with the iminium-activated pathway. If the reaction temperature is too high, or if the solvent is too polar, the unactivated Michael addition accelerates. Solution: Lower the reaction temperature (e.g., to 0 °C) and use non-polar solvents (like toluene) that stabilize the hydrogen-bonding transition state without accelerating the uncatalyzed pathway. Employing bulky catalysts, such as diarylprolinol silyl ethers, ensures effective steric shielding of one face of the α,β -unsaturated aldehyde, drastically improving enantioselectivity[4].

Q: How does the dual-activation cascade control multiple stereocenters simultaneously? A: Causality: The reaction proceeds via a domino sequence. The chiral secondary amine condenses with the enal to form a highly electrophilic iminium ion (LUMO lowering), directing the nucleophile to attack from a single face. Following this initial attack, the intermediate tautomerizes into an enamine (HOMO raising), which then undergoes an intramolecular cyclization with exquisite diastereocontrol[5].

G Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion Intermediate (LUMO Lowering) Aldehyde->Iminium Amine Chiral Secondary Amine (Catalyst) Amine->Iminium Nuc Nucleophilic Attack (Aza-Michael) Iminium->Nuc Stereocontrol via Catalyst Shielding Enamine Enamine Intermediate (HOMO Raising) Nuc->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Product Chiral Piperidine + Catalyst Cyclization->Product Hydrolysis & Catalyst Release

Iminium-enamine dual activation cascade for stereoselective piperidine synthesis.

Quantitative Data: Organocatalyst Optimization

Table 2: Catalyst Optimization for Organocatalytic Aza-Michael Cascades

CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-ProlineDMF254512
MacMillan Imidazolidinone CH2​Cl2​ 256045
Diarylprolinol Silyl EtherToluene08598
Self-Validating Protocol: Organocatalytic Synthesis of (-)-Paroxetine Precursor
  • Catalyst Loading: Dissolve the chiral diarylprolinol silyl ether catalyst (10 mol%) and an acidic co-catalyst (e.g., benzoic acid, 10 mol%) in anhydrous toluene (2.0 mL). Causality: The acidic co-catalyst accelerates iminium ion formation and hydrolysis, turning over the catalytic cycle efficiently.

  • Cascade Initiation: Cool the mixture to 0 °C. Add the α,β -unsaturated aldehyde (1.2 mmol) followed dropwise by the acyclic nitrogen-containing nucleophile (1.0 mmol). Stir for 24 hours.

  • Quenching & Purification: Quench the reaction by filtering the mixture directly through a short pad of silica gel, eluting with Hexanes/EtOAc (8:2) to remove the catalyst.

  • Validation Checkpoint:

    • Validation Check 1 (Diastereomeric Ratio): Evaporate the solvent and take a crude 1H NMR. Integrate the distinct aldehyde/acetal protons to determine the anti/syn diastereomeric ratio (dr). A successful reaction should yield a dr > 10:1.

    • Validation Check 2 (Enantiomeric Excess): Purify the major diastereomer via flash chromatography and analyze via chiral HPLC to confirm the ee% (target > 95%).

References

  • Valero, G., et al. "Highly enantioselective organocatalytic synthesis of piperidines. Formal synthesis of (−)-Paroxetine." Tetrahedron Letters, 2009. 4

  • Kita, Y., et al. "Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines." Chemistry Letters, 2014. 1

  • Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004. 3

  • ACS Publications. "Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator." Organic Letters, 2017. 2

  • Melchiorre, P., et al. "Asymmetric Organocatalysis at the Service of Medicinal Chemistry." NIH Public Access, 2009. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Boc-Protection of Ethyl Nipecotate

Welcome to the Technical Support Center for the N-Boc protection of ethyl nipecotate (ethyl piperidine-3-carboxylate). This guide is designed for researchers and drug development professionals to troubleshoot side reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-Boc protection of ethyl nipecotate (ethyl piperidine-3-carboxylate). This guide is designed for researchers and drug development professionals to troubleshoot side reactions, understand mechanistic causality, and implement self-validating experimental protocols.

Knowledge Base: Mechanistic Overview

The protection of the secondary amine in ethyl nipecotate using di-tert-butyl dicarbonate (Boc₂O) is a fundamental transformation in the synthesis of various active pharmaceutical ingredients[1].

Mechanistically, the nucleophilic secondary amine attacks the electrophilic carbonyl carbon of Boc₂O, forming a tetrahedral intermediate. This intermediate collapses, expelling a tert-butyl carbonate leaving group. The leaving group subsequently picks up a proton and rapidly decomposes into equimolar amounts of carbon dioxide (CO₂) gas and tert-butanol[2].

While the Boc group itself is highly resistant to basic hydrolysis and nucleophilic attack[3], the ethyl ester moiety on the nipecotate ring is vulnerable. Understanding the competing rates of N-acylation, ester saponification, and Boc₂O hydrolysis is critical to preventing side reactions.

Troubleshooting & FAQs

Q1: I am detecting significant amounts of N-Boc-nipecotic acid in my product mixture. How do I prevent ester hydrolysis? A: You are observing unwanted saponification of the ethyl ester. This occurs when strong aqueous bases (e.g., NaOH or KOH) are used to neutralize the amine hydrochloride or drive the reaction. While Boc groups are stable to base[3], the ethyl ester is not. Fix: Shift to an anhydrous organic solvent system (e.g., Dichloromethane) using a mild organic base like Triethylamine (Et₃N)[1]. If an aqueous biphasic system is mandatory for solubility, use a mild inorganic base like NaHCO₃ at 0 °C to minimize hydroxide-mediated ester cleavage.

Q2: My reaction stalls at 70% conversion, and I see unreacted ethyl nipecotate. Should I add more Boc₂O? A: Before adding more reagent, evaluate your solvent. If you are using a water-mediated system, Boc₂O is likely undergoing competitive hydrolysis into tert-butanol and CO₂, consuming your reagent before it can react with the amine[4]. Fix: If operating under anhydrous conditions and the reaction is simply slow, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq). DMAP attacks Boc₂O to form a highly reactive Boc-pyridinium intermediate, drastically accelerating the N-acylation[5].

Q3: Why did my reaction mixture vigorously bubble and overflow the flask upon adding the reagent? A: The breakdown of the tert-butyl carbonate leaving group releases CO₂ gas[2]. Rapid addition of Boc₂O at room temperature—especially in the presence of DMAP—causes an almost instantaneous release of gas, leading to a thermal runaway and pressure spike[5]. Fix: Never run Boc protections in closed systems[2]. Always equip the flask with a vented bubbler, cool the reaction to 0 °C, and add Boc₂O dropwise.

Q4: Can I run this reaction without any base at all? A: Yes, provided your starting material is the free base of ethyl nipecotate. The second proton originally on the amine ends up on the tert-butanol byproduct, meaning no external base is strictly required for the mechanism[2]. However, if you are starting with ethyl nipecotate hydrochloride, a base (like Et₃N) is mandatory to free the amine.

Data Center: Reaction Conditions Comparison

The following table summarizes the quantitative outcomes of various solvent and base systems when protecting ethyl nipecotate.

Solvent SystemBase (Equivalents)TemperatureEster Hydrolysis RiskReaction RateExpected Yield
DCM (Anhydrous) Et₃N (1.1 eq)0 °C to RTVery Low (<1%)Moderate (2-4 h)>90%
DCM (Anhydrous) Et₃N + DMAP (0.05 eq)0 °C to RTVery Low (<1%)Fast (<1 h)>95%
THF / H₂O (1:1) NaHCO₃ (2.0 eq)0 °C to RTLow (~2%)Moderate (4-6 h)85-90%
Dioxane / H₂O (1:1) NaOH (1.5 eq)RTHigh (15-25%)Fast (1-2 h)60-70%

Standard Operating Procedure (SOP): Validated Protocol

This protocol utilizes a self-validating system to ensure high-yield N-Boc protection of ethyl nipecotate while suppressing ester hydrolysis[1].

Step 1: Preparation & Free-Basing

  • Action: Suspend ethyl nipecotate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Add Triethylamine (Et₃N) (1.1 eq) and stir for 15 minutes.

  • Causality: Et₃N neutralizes the hydrochloride salt, freeing the nucleophilic secondary amine. Anhydrous DCM prevents both ester saponification and Boc₂O hydrolysis.

  • Validation Checkpoint: Spot the solution on wet pH indicator paper. A pH of 9–10 confirms the amine is fully free-based.

Step 2: Reagent Addition

  • Action: Cool the reaction flask to 0 °C using an ice bath. Attach a gas bubbler to the flask to ensure an open system. Dissolve Boc₂O (1.05 eq) in a small volume of DCM and add it dropwise over 30 minutes.

  • Causality: Cooling to 0 °C and dropwise addition controls the exothermic decarboxylation, preventing thermal runaway and rapid gas expansion[2].

  • Validation Checkpoint: Observe the bubbler. Steady, controlled gas evolution confirms the formation and breakdown of the tert-butyl carbonate intermediate.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Causality: Warming to room temperature provides the activation energy needed to drive the sterically hindered secondary amine reaction to completion.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The disappearance of the baseline purple spot (free amine) and the appearance of a high-R_f spot confirms complete conversion.

Step 4: Quenching & Workup

  • Action: Wash the organic layer with 10% aqueous citric acid (1x), followed by saturated aqueous NaHCO₃ (1x), and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality: The mild citric acid wash protonates and extracts any unreacted Et₃N and trace starting amine into the aqueous layer without cleaving the Boc group[3].

  • Validation Checkpoint: The pH of the aqueous layer during the citric acid wash should be ~2-3, ensuring complete removal of basic impurities.

Visual Diagnostics

Mechanism SM Ethyl Nipecotate + Boc2O Int Tetrahedral Intermediate SM->Int Nucleophilic Attack Side2 t-BuOH + CO2 (Reagent Loss) SM->Side2 H2O / Base (Competing) Prod N-Boc-ethyl nipecotate (Desired Product) Int->Prod -CO2, -tBuOH Side1 N-Boc-nipecotic acid (Ester Hydrolysis) Prod->Side1 Strong Aq. Base (NaOH)

Mechanistic pathway of Boc protection and competing side reactions.

Troubleshooting Start Reaction Issue Detected Q1 Ester Hydrolysis? Start->Q1 Q2 Incomplete Conversion? Start->Q2 Q3 Excessive Gas/Exotherm? Start->Q3 Fix1 Switch to Anhydrous DCM/Et3N Q1->Fix1 Yes Fix2 Add 0.05 eq DMAP Catalyst Q2->Fix2 Yes Fix3 Cool to 0°C, Vent System Q3->Fix3 Yes

Decision tree for troubleshooting common Boc-protection issues.

References

  • A Potent, Orally Bioavailable, and Short-Duration Growth Hormone Secretagogue | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. 2

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. 5

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. 3

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. 4

Sources

Optimization

Technical Support Center: Optimization of Catalyst Selection for Piperidine Ring Formation

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the optimization of catalyst selection in piperidine synthesis. The piperidine motif is a crucial structural com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of catalyst selection in piperidine synthesis. The piperidine motif is a crucial structural component in a wide range of pharmaceuticals and natural products.[1] Achieving efficient and selective synthesis of piperidine rings is often a pivotal step in drug discovery and development. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Common Issues in Catalytic Piperidine Synthesis

This section addresses specific experimental challenges in a question-and-answer format, offering systematic approaches to problem-solving.

Issue 1: Low Reaction Yield or Incomplete Conversion

Question: My reaction is showing low yield or is stalling. What are the likely causes and how can I improve it?

Answer: Low yields in piperidine synthesis can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

  • Inappropriate Catalyst Selection or Loading: The choice and amount of catalyst are critical for efficient conversion.[2]

    • Solution: Screen a variety of catalysts. For instance, in multicomponent reactions, consider Lewis acids, Brønsted acids, or organocatalysts.[2] For hydrogenations of pyridines, rhodium (Rh/C, Rh₂O₃) or platinum-based (PtO₂, Pt/C) catalysts are often more effective than palladium.[3] Optimize the catalyst loading; insufficient catalyst will lead to low conversion, while excessive amounts can sometimes promote side reactions.

  • Catalyst Deactivation/Poisoning: This is a very common issue, especially in the hydrogenation of pyridines.[4]

    • Cause: The basic nitrogen of the piperidine product can bind to the active sites of the catalyst, inhibiting its activity.[4] Impurities in starting materials, such as sulfur or halogenated compounds, are also notorious catalyst poisons.[4]

    • Solution:

      • Purify Starting Materials: Ensure your pyridine precursor and solvents are free of potential poisons.[3] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis.[4]

      • Use Acidic Additives: In hydrogenation reactions, adding acidic co-solvents like glacial acetic acid or additives such as HCl can protonate the nitrogen, reducing its ability to poison the catalyst.[3]

      • Activate the Substrate: Convert the pyridine to a more reactive pyridinium salt (e.g., N-benzyl or N-acyl) to prevent the product from deactivating the catalyst.[5]

  • Insufficiently Optimized Reaction Conditions: Temperature, pressure, and solvent can all significantly impact yield.

    • Solution: For hydrogenations, increasing hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) can help overcome the aromaticity of the pyridine ring.[3] For other cyclization strategies, the solvent polarity can influence the reaction's transition state.[2]

  • Side Reactions: The formation of undesired byproducts will naturally lower the yield of the target piperidine.

    • Solution: Carefully control the stoichiometry of your reactants.[2] The order of reactant addition can also influence the reaction pathway and minimize side product formation.[2] If side reactions are observed, consider lowering the reaction temperature.[3]

Issue 2: Poor Stereoselectivity

Question: I'm obtaining a mixture of diastereomers or enantiomers. How can I improve the stereochemical control of my reaction?

Answer: Achieving high stereoselectivity is a critical challenge in the synthesis of complex piperidine derivatives. The underlying cause of poor selectivity is often related to the reaction mechanism.

Potential Causes & Recommended Solutions:

  • Undesired Reaction Pathway: In reactions like the aza-Diels-Alder, poor stereoselectivity can result from the reaction proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which is more common with strong Lewis acids.[5][6]

    • Solution:

      • Catalyst Choice: The catalyst plays a crucial role in dictating the reaction pathway.[2] Screening different catalysts, including organocatalysts, can favor the desired concerted mechanism.[5] For instance, quinine-derived squaramide catalysts have been used in multicomponent reactions to achieve high stereoselectivity.[5]

      • Substrate Modification: Using conformationally restricted cyclic dienes in aza-Diels-Alder reactions often leads to higher diastereoselectivities.[3]

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the stereochemical outcome.[2]

    • Solution: Lowering the reaction temperature often favors the formation of a specific diastereomer.[2] The polarity of the solvent can also impact the transition state and, consequently, the stereoselectivity.[2] For hydrogenations, increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[3]

  • Ineffective Chiral Catalyst or Ligand (for Asymmetric Synthesis):

    • Solution: For asymmetric syntheses, it is crucial to screen a variety of chiral ligands and catalysts. For example, in the asymmetric reductive Heck reaction to form 3-substituted piperidines, different rhodium catalysts can provide varying levels of enantiomeric excess.[7]

Issue 3: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I identify them and suppress their formation?

Answer: The formation of side products can be a complex issue. Identifying the byproducts is the first step toward devising a strategy to minimize them.

Common Side Products and Mitigation Strategies:

  • Partially Hydrogenated Intermediates: In the hydrogenation of pyridines, insufficient reaction time or mild conditions can lead to the formation of dihydropyridines or tetrahydropyridines.[3]

    • Solution: Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion.[3]

  • Ring-Opening: Certain catalysts, like some rhodium complexes, in the presence of water, can promote the opening of the pyridine ring.[3]

    • Solution: Employ anhydrous conditions if ring-opening is observed.[3]

  • Over-reduction: Harsh hydrogenation conditions can lead to the reduction of other functional groups on the molecule, such as a phenyl ring.[3]

    • Solution: Select a catalyst with higher chemoselectivity to avoid over-reduction.[3]

  • Polymerization or Decomposition: These side reactions can occur, particularly at elevated temperatures.[3]

    • Solution: Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a catalyst for piperidine synthesis?

A1: The optimal catalyst depends heavily on the specific synthetic route:

  • For Hydrogenation of Pyridines: Platinum (PtO₂) and Rhodium (Rh/C) catalysts are generally more active than Palladium (Pd/C) for reducing the aromatic pyridine ring.[3] The choice of support material can also influence activity and selectivity.

  • For Multicomponent Reactions (MCRs): A wide range of catalysts can be effective, including Lewis acids (e.g., Fe(F₃CCO₂)₃), Brønsted acids, and organocatalysts.[2][8] The catalyst's role is to activate the substrates and control the stereochemical outcome.[2]

  • For Aza-Diels-Alder Reactions: Lewis acids are commonly used, but as mentioned, they can sometimes lead to stepwise mechanisms.[5][6] Organocatalysts are an increasingly popular alternative for promoting concerted pathways and achieving high stereoselectivity.[6]

  • For Hydroamination: Palladium and rhodium catalysts are frequently employed for the intramolecular hydroamination of alkenes to form piperidines.[9][10] The choice of ligand is critical for achieving high yields and regioselectivity.[9]

Q2: Why is the hydrogenation of substituted pyridines often challenging?

A2: This is a classic challenge due to two main factors: the aromatic stability of the pyridine ring and catalyst poisoning by the basic piperidine product.[5] Overcoming the aromaticity requires sufficiently active catalysts and often elevated temperature and pressure.[3] The lone pair of electrons on the nitrogen of the resulting piperidine can strongly adsorb to the catalyst's active sites, effectively deactivating it.[4]

Q3: How can I separate my piperidine product from unreacted pyridine starting material?

A3: Simple distillation is often ineffective because piperidine and pyridine can form a constant boiling azeotropic mixture.[3] A more effective separation technique is to bubble carbon dioxide through the mixture. The more basic piperidine will selectively precipitate as a solid carbonate salt, which can then be easily removed by filtration.[5]

Q4: Do I need to protect the piperidine nitrogen during synthesis or subsequent functionalization?

A4: It is often highly recommended to use an N-protected piperidine derivative, especially when using reagents that can react with the basic piperidine nitrogen.[3] Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). This prevents side reactions and allows for selective functionalization at other positions on the ring. The protecting group can be removed in a subsequent step if the free amine is desired.[3]

Q5: What are some modern, "greener" catalytic approaches to piperidine synthesis?

A5: There is a growing emphasis on developing more sustainable synthetic methods. Some examples include:

  • Multicomponent Reactions (MCRs): These reactions are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, reducing waste and the number of synthetic steps.[2]

  • Visible-Light Photocatalysis: Recent research has shown that molecular iodine can catalyze the Csp³–H amination to form piperidines under visible light, offering a milder alternative to traditional methods.[11]

  • Biocatalysis: The use of enzymes, such as carbonyl reductases, can offer high stereoselectivity under mild reaction conditions.[5]

  • Electrocatalytic Hydrogenation: This emerging technique allows for the hydrogenation of pyridines at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas.[12]

Experimental Protocols & Data

Table 1: Comparison of Catalysts for Pyridine Hydrogenation
CatalystPressure (bar)Temperature (°C)SolventNotes
PtO₂ (Adams' catalyst)50 - 70Room Temp - 80Glacial Acetic Acid[3]Often effective for substituted pyridines.[3][13]
Rh/C30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[3]
Pd/C30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[3]
NickelHigh170 - 200-Often used for the synthesis of piperidine itself.[14]
Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using PtO₂[3]

This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity may be a concern.[3]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[3] Monitor the reaction progress using techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Catalytic Hydrogenation

troubleshooting_workflow start Low Yield in Hydrogenation check_purity Check Purity of Starting Material/Solvent start->check_purity poisoning Potential Catalyst Poisoning? check_purity->poisoning Impurities Detected? purify Purify Substrate and/or Solvent poisoning->purify Yes check_conditions Review Reaction Conditions poisoning->check_conditions No purify->start Re-run pressure_temp Increase H₂ Pressure and/or Temperature? check_conditions->pressure_temp Conditions Too Mild? optimize_conditions Optimize T & P pressure_temp->optimize_conditions Yes check_catalyst Evaluate Catalyst Activity pressure_temp->check_catalyst No optimize_conditions->start Re-run catalyst_deactivation Product Inhibition? check_catalyst->catalyst_deactivation Reaction Stalls Over Time? acidic_additive Add Acetic Acid or HCl catalyst_deactivation->acidic_additive Yes change_catalyst Screen Different Catalysts (e.g., Rh/C) catalyst_deactivation->change_catalyst Still Low Yield acidic_additive->start Re-run change_catalyst->start Re-run

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

Catalyst Selection Decision Tree for Piperidine Synthesis

catalyst_selection start Goal: Synthesize Substituted Piperidine route Choose Synthetic Route start->route hydrogenation Hydrogenation of Pyridine route->hydrogenation mcr Multicomponent Reaction (MCR) route->mcr aza_da Aza-Diels-Alder route->aza_da hydroamination Intramolecular Hydroamination route->hydroamination cat_h2 Consider PtO₂, Rh/C (More active than Pd/C) hydrogenation->cat_h2 cat_mcr Screen Lewis Acids, Brønsted Acids, or Organocatalysts mcr->cat_mcr cat_aza_da Consider Organocatalysts for Stereoselectivity. Screen Lewis Acids. aza_da->cat_aza_da cat_hydro Screen Pd or Rh Complexes with Various Ligands hydroamination->cat_hydro

Caption: Decision tree for initial catalyst selection based on synthetic route.

References

Sources

Troubleshooting

Technical Support Center: Solvent Effects in Substituted Piperidine Synthesis

Welcome to the Piperidine Synthesis Technical Support Center. Substituted piperidines are among the most frequently encountered nitrogen heterocycles in FDA-approved pharmaceuticals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Synthesis Technical Support Center. Substituted piperidines are among the most frequently encountered nitrogen heterocycles in FDA-approved pharmaceuticals. However, their synthesis—whether via aza-Michael additions, multicomponent reactions (MCRs), or pyridine hydrogenation—is notoriously sensitive to reaction microenvironments.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting protocols and mechanistic insights into how solvent polarity, dielectric constants, and hydrogen-bonding capabilities dictate reaction success.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why do aromatic amines fail to undergo aza-Michael addition in standard aprotic solvents, and how can solvent choice resolve this? Causality Explained: Aromatic amines (anilines) are inherently weak nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. In standard aprotic solvents (e.g., THF, DCM), the electron-deficient alkene (Michael acceptor) lacks sufficient electrophilic activation to overcome this poor nucleophilicity. Switching to strongly hydrogen-bonding fluorinated alcohols, such as hexafluoroisopropanol (HFIP), provides profound electrophilic activation of the carbonyl/alkene via hydrogen bonding. This drastically lowers the activation energy barrier for C-N bond formation, enabling the reaction to proceed efficiently without the need for external metal catalysts 1.

Q2: In multicomponent reactions (MCRs) for highly substituted piperidines, why does ethanol yield faster reaction kinetics than methanol? Causality Explained: The rate-determining step in the formation of substituted piperidines via MCRs (e.g., reacting an aldehyde, aniline, and β-ketoester) involves a transition state that is less polar than the starting materials. Solvents with a lower dielectric constant (Ethanol, ε = 24.55) destabilize the highly polar reactants less than high-dielectric solvents (Methanol, ε = 32.70). According to the Arrhenius equation, this relative stabilization lowers the activation energy ( Ea​ ) and accelerates the overall reaction rate 2.

Q3: How does solvent choice mitigate catalyst poisoning during the homogeneous hydrogenation of pyridines? Causality Explained: Pyridines and the resulting piperidines are strong Lewis bases that readily coordinate to and poison transition metal catalysts (like Ir or Rh). Utilizing protic solvents (like Methanol or Water) under acidic or electrocatalytic conditions protonates the nitrogen atom, forming a pyridinium/piperidinium cation. This neutralizes the Lewis basicity, preventing catalyst deactivation and allowing quantitative conversion to the substituted piperidine 3.

Part 2: Troubleshooting Guides

Issue 1: Low Yield and Poor Chemoselectivity in Intramolecular Aza-Michael Cyclization
  • Symptom: High recovery of starting linear amino-alkene; formation of hydrolyzed or 1,5-H-transfer byproducts.

  • Root Cause: Competitive pathways outcompete the cyclization step in non-polar or highly aqueous media without proper buffering. The nucleophile is not sufficiently driven toward the Michael acceptor.

  • Resolution: Switch the solvent to a highly fluorinated medium (HFIP or TFE). If environmental or cost constraints require water as a solvent, utilize ultrasound irradiation. Ultrasound enhances the localized reaction rate through acoustic cavitation, driving the C-N bond formation faster than bulk hydrolysis can occur 4.

Issue 2: Incomplete Conversion in Pyridine Hydrogenation
  • Symptom: Reaction stalls at 50-60% conversion; detection of 1,2,3,6-tetrahydropyridine intermediates.

  • Root Cause: Product inhibition (piperidine binding to the catalyst) or insufficient proton activity in the solvent, leading to a stalled catalytic cycle.

  • Resolution: Transition to an electrocatalytic setup using a carbon-supported rhodium catalyst (Rh/KB) in an aqueous electrolyte. The aqueous medium serves as a continuous proton source, while the applied potential drives the reduction of the protonated intermediate, bypassing traditional thermal poisoning 3.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: HFIP-Promoted Aza-Michael Addition of Anilines

Objective: Synthesize piperidine precursors via C-N bond formation without metal catalysts.

  • Preparation: In a dry reaction vessel, dissolve 1.0 mmol of the substituted aniline (Michael donor) in 1.0 mL of Hexafluoroisopropanol (HFIP) 1.

  • Addition: Slowly add 2.0 mmol of the Michael acceptor (e.g., methyl crotonate) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-17 hours.

    • Self-Validation Checkpoint: Monitor via TLC (silica gel, pentane/diethyl ether 80:20). The complete disappearance of the aniline spot confirms that the H-bond activation of the alkene by HFIP is successful. If unreacted, verify HFIP purity (water content must be <0.1%).

  • Workup: Concentrate the mixture in vacuo. The volatile HFIP (boiling point 58°C) is easily recovered, leaving the crude β-amino ester.

  • Purification: Purify via flash column chromatography.

Protocol B: Electrocatalytic Hydrogenation of Pyridine to Piperidine

Objective: Achieve quantitative reduction of pyridine to piperidine at ambient temperature.

  • Electrolyte Preparation: Prepare an aqueous electrolyte solution containing the pyridine substrate (0.1 M) [[3]]().

  • Cell Assembly: Use a membrane electrode assembly (MEA) equipped with an anion-exchange membrane. Coat the cathode with a carbon-supported rhodium catalyst (Rh/KB).

  • Electrolysis: Apply a constant current density of 25 mA cm⁻² under circular flow.

  • Monitoring: Pass the charge until 5 to 9 F mol⁻¹.

    • Self-Validation Checkpoint: Measure current efficiency. A current efficiency >65% at 9 F mol⁻¹ validates that the protonation of the intermediate is outcompeting the background hydrogen evolution reaction (HER). A drop below 60% indicates competitive HER, requiring adjustment of the flow rate.

  • Extraction: Adjust the pH to >11 using NaOH to deprotonate the piperidinium salt, then extract with diethyl ether.

Part 4: Quantitative Data Summaries

Table 1: Solvent Effects on Aza-Michael Addition Conversion (Data demonstrating the critical role of hydrogen-bond donors in activating weak nucleophiles)

SolventAdditiveDielectric Constant (ε)H-Bond Donor AbilityConversion (%)
Methanol (MeOH)None32.7Moderate0%
Methanol (MeOH)Phenol (1 equiv)32.7Moderate-High19%
Hexafluoroisopropanol (HFIP)None16.7Very High45%
Water (H₂O) + UltrasoundNone80.1High>90%

Table 2: Kinetic Parameters in Multicomponent Piperidine Synthesis (Data demonstrating the inverse relationship between dielectric constant and reaction rate in MCRs)

SolventDielectric Constant (ε at 25°C)Relative Activation Energy ( Ea​ )Reaction Rate ( kobs​ )
Methanol32.70HigherSlower
Ethanol24.55LowerFaster

Part 5: Visualizations

SolventSelection Start Piperidine Synthesis Workflow Type1 Aza-Michael Addition Start->Type1 Type2 Multicomponent Reaction (MCR) Start->Type2 Type3 Pyridine Hydrogenation Start->Type3 Sol1 Use HFIP / TFE (H-Bond Activation) Type1->Sol1 Weak Nucleophiles Sol2 Use Ethanol (Lower Dielectric Const.) Type2->Sol2 Polar Reactants Sol3 Use Aqueous/Acidic Media (Protonates Intermediate) Type3->Sol3 Prevent Catalyst Poisoning Warn1 Avoid Methanol (0% Conversion) Sol1->Warn1 Warn2 Avoid High Dielectric Solvents Sol2->Warn2 Warn3 Avoid Aprotic Solvents without Acid Sol3->Warn3

Workflow for solvent selection in piperidine synthesis to prevent common reaction failures.

Mechanism N1 Aniline (Weak Nucleophile) N4 Activated Transition State (Lowered Activation Energy) N1->N4 N2 Michael Acceptor (Alkene) N2->N4 N3 HFIP Solvent (Strong H-Bond Donor) N3->N4 Electrophilic Activation N5 Substituted Piperidine Precursor N4->N5 C-N Bond Formation

Mechanistic pathway of HFIP-mediated electrophilic activation in aza-Michael additions.

Part 6: References

  • Title: Solvent effects in the aza-Michael addition of anilines Source: Comptes Rendus de l'Académie des Sciences URL:

  • Title: Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches Source: Asian Journal of Green Chemistry URL:

  • Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: PubMed Central (PMC) / JACS URL:

  • Title: Ultrasound-assisted aza-Michael reaction in water: a green procedure Source: ScholarWorks @ UTRGV URL:

  • Title: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv URL:

Sources

Optimization

Thermal Stability &amp; Scale-Up Process Safety Support Center

Welcome to the Process Safety Support Center. As chemical synthesis and drug development transition from bench-scale discovery to pilot-plant manufacturing, thermal stability shifts from a minor variable to a critical sa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety Support Center. As chemical synthesis and drug development transition from bench-scale discovery to pilot-plant manufacturing, thermal stability shifts from a minor variable to a critical safety parameter. This guide provides actionable troubleshooting, causality-driven FAQs, and self-validating experimental protocols to ensure safe, efficient, and scalable chemical processes.

Thermal Hazard Diagnostic Workflow

Before scaling any exothermic reaction, a rigorous thermal hazard assessment must be conducted to prevent catastrophic runaway events. The logical progression of this assessment is visualized below.

G Start Target Molecule Lab-Scale Synthesis DSC DSC / ARC Screening Determine Decomposition Onset Start->DSC Step 1: Baseline Safety RC Reaction Calorimetry (RC1) Measure Heat Flow & Accumulation DSC->RC Step 2: If Thermally Stable MTSR Calculate MTSR (Max Temp of Synthesis Reaction) RC->MTSR Step 3: Data Synthesis Stoessel Stoessel Criticality Assessment Compare MTSR, MTT, and TD24 MTSR->Stoessel Step 4: Risk Classification Safe Proceed to Scale-Up Implement Dosing & Cooling Controls Stoessel->Safe Class 1 or 2 Redesign Process Redesign Mandatory Alter Solvent, Concentration, or Dosing Stoessel->Redesign Class 3, 4, or 5

Figure 1: Diagnostic workflow for thermal hazard assessment and scale-up process safety.

Troubleshooting & FAQs

Q1: Why did my reaction run perfectly in a 100 mL flask but experience a dangerous thermal excursion in the 50 L pilot reactor? A1: The root cause is the geometric deterioration of the surface-area-to-volume (A/V) ratio[1]. In a 100 mL flask, the high A/V ratio allows ambient air or a simple ice bath to rapidly dissipate exothermic heat. However, as you scale up, volume scales cubically ( r3 ) while surface area scales quadratically ( r2 ). In a 50 L reactor, the available cooling jacket area per liter of reaction mass is drastically reduced[1]. If the chemical heat generation rate outpaces the reactor's heat removal capacity, the temperature rises exponentially. This temperature spike can overcome the activation energy barrier for secondary, highly exothermic decomposition pathways, leading to a thermal runaway[1].

Q2: How do I detect and prevent reactant accumulation before it leads to a runaway event? A2: Reactant accumulation occurs in semi-batch processes when the dosing rate of a reagent exceeds the intrinsic kinetic reaction rate. If the reaction is kinetically slow but highly exothermic, unreacted material builds up in the vessel. In the event of a cooling failure, this accumulated inventory will react adiabatically, causing a massive temperature spike known as the Adiabatic Temperature Rise ( ΔTad​ )[2]. To prevent this, you must conduct Reaction Calorimetry to measure the real-time heat flow[3]. By comparing the integrated heat curve to the dosing curve, you can quantify the percentage of accumulation. The solution is to adjust the dosing rate so that it becomes the rate-limiting step (creating a "dose-controlled" reaction), ensuring accumulation remains near zero[4].

Q3: What role does agitation play in thermal stability at scale, and why do "hot spots" form? A3: In large-scale stirred tank reactors, the primary mechanism of heat transfer is forced convection[5]. Poor agitation leads to inadequate mixing, creating concentration gradients where reactants locally pool. These localized zones can react suddenly, creating a "hot spot." Because the overall heat transfer coefficient ( U ) relies heavily on the process-side film resistance ( hj​ ), poor fluid velocity at the reactor wall severely bottlenecks heat removal[5]. Upgrading impeller design or increasing agitation speed reduces the boundary layer thickness, improving U and homogenizing the thermal profile.

Validated Experimental Protocols

To ensure trustworthiness, every protocol used in thermal safety must be a self-validating system. Below are the standard methodologies for extracting scale-up parameters.

Protocol 1: Reaction Calorimetry (RC1) for Thermal Profiling & Heat Transfer ( U ) Determination

Purpose: To dynamically determine the enthalpy of reaction ( ΔHr​ ) and the overall heat transfer coefficient ( U ) during a chemical process[2].

  • System Calibration (Pre-Reaction): Charge the calorimeter with the initial solvent and reactant matrix. Equilibrate to the target isothermal temperature. Activate the internal electrical calibration heater to input a known, precise wattage ( qcal​ ). Measure the temperature difference between the reactor ( Tr​ ) and the jacket ( Tj​ ). Calculate the initial heat transfer coefficient using the equation: qcal​=U⋅A⋅(Tr​−Tj​) [6].

  • Dosing & Heat Flow Measurement: Begin dosing the active reagent at a controlled rate. The calorimeter continuously adjusts the jacket temperature ( Tj​ ) to maintain a constant reactor temperature ( Tr​ ) (isothermal mode). The software logs the heat flow ( qr​ ) required to maintain this isotherm[6].

  • System Calibration (Post-Reaction): Once the reaction is complete and the thermal baseline is re-established, fire the calibration heater a second time. Causality Check: This self-validating step is critical because the chemical reaction alters the fluid's viscosity, density, and specific heat capacity ( Cp​ ), which inherently changes U . The post-reaction calibration ensures accurate interpolation of U throughout the entire dosing phase[4].

  • Data Synthesis: Integrate the heat flow curve to find the total enthalpy of reaction ( ΔHr​ ). Calculate the maximum potential Adiabatic Temperature Rise ( ΔTad​=ΔHr​/Cp​ ) to understand the worst-case scenario during a cooling failure[2].

Protocol 2: Accelerating Rate Calorimetry (ARC) for Decomposition Kinetics

Purpose: To identify the exact onset temperature of self-heating and trace failure propagation under extreme thermal stress[7].

  • Sample Preparation: Load a representative sample of the post-reaction mixture into a spherical titanium or Hastelloy test cell (bomb) to withstand high pressure[8].

  • Heat-Wait-Search (HWS) Routine: Place the cell in the adiabatic calorimeter. The system heats the sample by a defined increment (typically 5 °C), waits for thermal equilibration (approx. 15 minutes), and searches for an exothermic temperature rise exceeding a strict sensitivity threshold (e.g., 0.02 °C/min)[8].

  • Adiabatic Tracking: If self-heating is detected, the instrument immediately switches to adiabatic mode. The surrounding oven perfectly matches its temperature to the sample's temperature, preventing any heat exchange with the environment[8].

  • Endpoint Determination: The system tracks the runaway until the reaction completes or safety limits are reached. This yields the Time to Maximum Rate (TMR) and the exact decomposition onset temperature, allowing engineers to calculate TD24​ (the temperature at which the TMR is exactly 24 hours)[8].

Quantitative Data: Stoessel's Criticality Classes

To synthesize the data gathered from RC1 and ARC protocols, process engineers utilize Stoessel's Criticality Index. This framework compares the Maximum Temperature of Synthesis Reaction (MTSR) against the Maximum Technical Temperature (MTT, usually the solvent boiling point) and the TD24​ to define safe operating limits[7].

ClassThermal ConditionRisk LevelRequired Process Safety Measures
1 MTSR < MTT < TD24​ LowStandard cooling; no special engineering controls needed.
2 MTSR < TD24​ < MTTLow-MediumStandard cooling; monitor for secondary decomposition pathways.
3 MTT < MTSR < TD24​ MediumEvaporative cooling (reflux) required; backup condensers mandatory.
4 TD24​ < MTSR < MTTHighEmergency cooling systems; rapid quench/dump protocols required.
5 TD24​ < MTT < MTSRCriticalProcess redesign mandatory ; cannot be safely scaled under current conditions.

Note: TD24​ is utilized because a 24-hour Time to Maximum Rate provides plant operators with a sufficient temporal window to respond to a cooling failure before an explosive decomposition occurs[8].

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at:[Link]

  • Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering. CET Journal. Available at: [Link]

  • Heat Transfer and Process Scale-up. Mettler Toledo. Available at:[Link]

  • Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Fauske & Associates. Available at:[Link]

  • Calorimetry system: principles, types & applications. Syrris. Available at:[Link]

  • Reaction Calorimetry. Prime Process Safety Center. Available at:[Link]

  • Calorimetry in Modern Labs: From Reaction Monitoring to Energy Research. Lab Manager. Available at:[Link]

  • Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ACS Chemical Health & Safety. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Routes for 3,3-Disubstituted Piperidines: An Application Scientist’s Guide

The 3,3-disubstituted piperidine motif is a privileged scaffold in modern medicinal chemistry, serving as the rigid core for potent therapeutics, including HDM2-p53 protein-protein interaction inhibitors[1] and complex i...

Author: BenchChem Technical Support Team. Date: March 2026

The 3,3-disubstituted piperidine motif is a privileged scaffold in modern medicinal chemistry, serving as the rigid core for potent therapeutics, including HDM2-p53 protein-protein interaction inhibitors[1] and complex indole alkaloids like melokhanine E[2]. However, installing an all-carbon quaternary center at the C3 position of a piperidine ring presents severe synthetic challenges. The inherent steric hindrance and the tendency for undesired elimination or polyalkylation often render traditional functionalization methods inefficient.

This guide objectively evaluates three primary synthetic routes—Traditional Enolate Alkylation, Palladium-Catalyzed Asymmetric Allylic Alkylation, and Formal [3+2] Cycloaddition—analyzing their mechanistic causality, scalability, and stereochemical control.

Route Comparison and Mechanistic Causality

Route A: Traditional Enolate Dialkylation

Historically, 3,3-disubstituted piperidines were accessed via the sequential alkylation of N-protected 3-piperidones or nipecotic acid derivatives[3].

  • Causality & Limitations: The first alkylation proceeds smoothly, but the subsequent generation of a sterically hindered secondary enolate requires harsh kinetic conditions (e.g., LDA at -78 °C). The second electrophilic attack is often sluggish, leading to competing side reactions such as O-alkylation or elimination. Furthermore, this method is inherently racemic, requiring downstream chiral resolution (e.g., via diastereomeric salt crystallization) which caps the theoretical yield of the desired enantiomer at 50%[3].

Route B: Palladium-Catalyzed Asymmetric Allylic Alkylation (Stoltz Method)

Pioneered by the Stoltz group, this transition-metal-catalyzed approach utilizes racemic 3,3-disubstituted piperidines or dihydropyridinones and subjects them to chiral palladium catalysis[2][4].

  • Causality & Advantages: By employing a Pd(0) catalyst with a chiral phosphinooxazoline (PHOX) ligand, the reaction proceeds via a Pd(II)-π-allyl intermediate. The chiral environment of the ligand dictates the trajectory of the incoming nucleophile, effectively desymmetrizing the intermediate or kinetically resolving the racemic starting material. This yields enantioenriched 3,3-disubstituted piperidines with up to 99% enantiomeric excess (ee)[4].

Route C: Formal [3+2] Cycloaddition (De Novo Core Construction)

Inspired by the Waser group and expanded for natural product synthesis, this route constructs the piperidine ring de novo from acyclic or fused precursors[2][5].

  • Causality & Advantages: Utilizing push-pull cyclopropanes and imine species, a Lewis acid (such as MgI₂) promotes the ring-opening of the cyclopropane. The resulting zwitterionic intermediate undergoes a stereoselective intramolecular [3+2] cycloaddition. The stereochemical outcome is strictly controlled by the geometry of the starting cyclopropane, making it ideal for accessing complex, fused polycyclic systems at the correct oxidation state[5].

Quantitative Data Presentation

The following table summarizes the performance metrics of each synthesis route based on empirical literature data.

Synthesis RouteTypical YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Step Count (from commercial SM)Optimal Application
Traditional Enolate Alkylation 40–60%Racemic (0% ee)2–3Early SAR exploration; achiral targets
Pd-Catalyzed Allylic Alkylation 70–95%Up to 99% ee4–5Late-stage functionalization; high-throughput library generation
Formal [3+2] Cycloaddition 60–85%dr > 20:1 (Single detectable diastereomer)6–8Complex fused natural products (e.g., Melokhanine E)

Logical Workflows and Mechanistic Pathways

To assist in route selection and mechanistic understanding, the following logical frameworks are provided.

RouteSelection Start Target: 3,3-Disubstituted Piperidine Q1 Is Enantiopurity Required? Start->Q1 Traditional Traditional Alkylation (Racemic, Low Cost) Q1->Traditional No Q2 Is the target a fused/complex scaffold? Q1->Q2 Yes PdCat Pd-Catalyzed Asymmetric Alkylation (High ee, Late-Stage) Q2->PdCat No (Simple Core) Cyclo Formal [3+2] Cycloaddition (De Novo Core Construction) Q2->Cyclo Yes (Complex/Fused)

Decision tree for selecting the optimal 3,3-disubstituted piperidine synthesis route.

PdCycle Precat Pd(0) Catalyst + Chiral PHOX Ligand OxAdd Oxidative Addition (Cleavage of leaving group) Precat->OxAdd PiAllyl Pd(II)-π-Allyl Intermediate OxAdd->PiAllyl NucAttack Nucleophilic Attack (Stereodetermining Step) PiAllyl->NucAttack NucAttack->Precat Regeneration of Pd(0) Prod Enantioenriched 3,3-Piperidine NucAttack->Prod

Catalytic cycle for the Palladium-Catalyzed Asymmetric Allylic Alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality at each stage.

Protocol A: Enantioselective Pd-Catalyzed Allylic Alkylation

Objective: Conversion of a racemic allyl enol carbonate to an enantioenriched 3,3-disubstituted piperidinone.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve Pd₂(dba)₃ (5.0 mol %) and a chiral (S)-t-Bu-PHOX ligand (12.5 mol %) in anhydrous THF (0.1 M). Stir for 30 minutes at 25 °C until the solution turns a vibrant orange, indicating the formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add the racemic 3-alkyl-3-allyl-piperidin-4-one enol carbonate (1.0 equiv) as a solution in THF.

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and stir at 25 °C.

  • Self-Validation (IPC 1 - Conversion): After 4 hours, sample 10 µL of the reaction mixture, dilute with hexanes, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the decarboxylated product mass confirms successful oxidative addition and nucleophilic attack.

  • Workup: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the palladium catalyst. Concentrate under reduced pressure.

  • Self-Validation (IPC 2 - Stereocontrol): Purify via flash chromatography, then analyze the purified product using Chiral HPLC (e.g., Chiralpak AD-H column, 95:5 Hexanes:IPA). The integration of the enantiomeric peaks must yield an ee of >90% to validate the efficacy of the chiral ligand.

Protocol B: MgI₂-Promoted Formal[3+2] Cycloaddition

Objective: Stereocontrolled synthesis of a fused pentacyclic piperidine core (Melokhanine E precursor).

  • Reaction Setup: To a flame-dried Schlenk flask under nitrogen, add the fused cyclopropane-piperidine precursor (1.0 equiv) and anhydrous MgI₂ (2.0 equiv)[2].

  • Solvent & Temperature: Suspend the reagents in anhydrous toluene (0.05 M). Heat the mixture to 85 °C. Causality note: MgI₂ serves a dual purpose; the Lewis acidic Mg²⁺ coordinates and activates the push-pull cyclopropane, while the nucleophilic iodide transiently opens the ring to form a reactive zwitterion[2].

  • Self-Validation (IPC 1 - Ring Opening): Monitor the reaction via TLC (UV active). The consumption of the non-polar cyclopropane starting material and the appearance of a highly polar intermediate confirms the iodide-mediated ring opening.

  • Cyclization: Continue heating for 12 hours to allow the intramolecular imine trapping (the [3+2] cycloaddition) to proceed to completion.

  • Workup & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual iodine species. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC 2 - Diastereoselectivity): Analyze the crude mixture via ¹H NMR (500 MHz, CDCl₃). The presence of a single set of sharp diagnostic peaks for the newly formed all-carbon quaternary center (dr > 20:1) validates the stereochemical transfer from the cyclopropane geometry to the fused piperidine core[2][5].

Conclusion & Future Outlook

While Palladium-catalyzed asymmetric alkylation remains the gold standard for accessing simple enantiopure 3,3-disubstituted piperidines, formal cycloaddition strategies are unparalleled for complex, polycyclic targets. Looking forward, the integration of photoredox catalysis—specifically organophotocatalytic [1+2+3] cycloadditions and radical-mediated dearomative spirocyclizations—promises to further expand the chemical space of these highly valuable heterocycles by utilizing milder conditions and more accessible starting materials.

References

  • Bogen, S. L., et al. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." ACS Medicinal Chemistry Letters, 2016. Available at:[Link]

  • Pritchett, B. P., et al. "Stereocontrolled Synthesis of (±)-Melokhanine E via an Intramolecular Formal [3 + 2] Cycloaddition." National Institutes of Health (PMC) / ChemRxiv, 2016. Available at:[Link]

Sources

Comparative

Spectroscopic comparison of piperidine-3-carboxylate diastereomers

An in-depth understanding of stereochemical characterization is non-negotiable in modern drug discovery. The stereochemical configuration of piperidine-3-carboxylates directly dictates pharmacological efficacy; for insta...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of stereochemical characterization is non-negotiable in modern drug discovery. The stereochemical configuration of piperidine-3-carboxylates directly dictates pharmacological efficacy; for instance, in the development of PARP inhibitors, the specific (2R,3S) trans-diaxial arrangement is critical for optimal receptor binding[1].

This guide provides a comprehensive, objective comparison of the spectroscopic signatures of cis and trans piperidine-3-carboxylate diastereomers. By bridging theoretical causality with practical analytical workflows, this document serves as a definitive resource for researchers assigning relative stereochemistry.

Mechanistic Basis for Spectroscopic Differentiation

The assignment of cis and trans diastereomers in substituted piperidine-3-carboxylates (e.g., 2,3-disubstituted or 3,5-disubstituted variants) relies on a robust understanding of chair conformations. Because the piperidine ring rapidly flips at room temperature, bulky substituents will thermodynamically lock the ring into the conformer that minimizes 1,3-diaxial interactions[2].

1H NMR: The Karplus Causality The cornerstone of diastereomeric differentiation is the Karplus equation, which correlates the vicinal coupling constant ( 3JHH​ ) with the dihedral angle ( θ ) between adjacent protons[3].

  • Trans Isomers: In a 2,3-disubstituted trans-piperidine, the substituents typically adopt a diequatorial (e,e) orientation to minimize steric strain. Consequently, the corresponding ring protons at C2 and C3 are axial-axial (a,a). The ~180° dihedral angle results in a large coupling constant of 9.0–12.0 Hz[4][5].

  • Cis Isomers: In the cis counterpart, the substituents must adopt an axial-equatorial (a,e) arrangement. The ring protons are therefore equatorial-axial (e,a), with a ~60° dihedral angle, yielding a distinctly smaller coupling constant of 2.0–5.0 Hz[5].

13C NMR: The γ -Gauche Effect Carbon NMR provides orthogonal validation. An axial substituent in the cis-isomer experiences steric compression with syn-axial protons (the γ -gauche effect). This interaction increases electron density around the carbon, shielding it and causing an upfield shift (lower ppm) relative to the unhindered equatorial substituent in the trans-isomer.

Quantitative Spectroscopic Comparison

The following tables summarize the diagnostic spectroscopic markers used to differentiate the diastereomers.

Table 1: 1H NMR Diagnostic Features for Disubstituted Piperidine-3-Carboxylates

FeatureTrans Isomer (e.g., 2e, 3e)Cis Isomer (e.g., 2e, 3a)Mechanistic Causality
Ring Conformation Diequatorial substituents preferredAxial-equatorial substituentsMinimization of 1,3-diaxial interactions[6]
3JH2−H3​ Coupling 9.0 – 12.0 Hz2.0 – 5.0 HzKarplus equation: θ≈180∘ (a,a) vs θ≈60∘ (a,e)[3][5]
H-3 Chemical Shift Downfield (relatively)Upfield (relatively)Anisotropic shielding from adjacent axial bonds
NOE Interaction (H2-H3) Weak or AbsentStrongThrough-space distance < 3.0 Å in cis (e,a)

Table 2: 13C NMR & 2D NMR Diagnostic Markers

TechniqueTrans IsomerCis IsomerMechanistic Causality
13C NMR (C3 Shift) Standard shiftUpfield shift ( Δδ≈2−4 ppm) γ -gauche steric compression effect
NOESY / ROESY NOE between H-2 and H-4(axial)NOE between H-2 and H-3Spatial proximity mapping

Self-Validating Experimental Protocol: NMR Workflow

To ensure absolute trustworthiness in your stereochemical assignments, the following protocol is designed as a self-validating system . It employs internal standards for quantitative reliability and cross-references 1D coupling data with 2D spatial data to eliminate false positives.

Phase 1: Sample Preparation

  • Dissolve 15–20 mg of the purified diastereomer (or diastereomeric mixture) in 0.6 mL of CDCl3 (100% atom D).

  • Add a precise, known concentration of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: This standard provides a distinct singlet at ~6.1 ppm, well separated from the piperidine ring multiplets (1.0–4.5 ppm), enabling absolute quantification and accurate diastereomeric ratio (dr) calculation[7].

Phase 2: 1D 1H & 13C NMR Acquisition

  • 1H NMR: Acquire at 400 MHz or 600 MHz. Set the relaxation delay (D1) to at least 5×T1​ (typically 5–10 seconds).

    • Causality: Incomplete relaxation skews signal integration, leading to false diastereomeric ratios.

  • 13C NMR: Acquire with broadband proton decoupling.

    • Causality: Simplifies the spectra to sharp singlets, allowing for the clear identification of γ -gauche induced upfield shifts.

Phase 3: 2D NOESY Acquisition

  • Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) optimized to 300–500 ms.

    • Causality: This specific mixing time optimizes the detection of transient NOE build-up for small molecules (MW < 500 Da) before spin diffusion occurs, preventing false-positive spatial correlations.

Phase 4: Data Processing & The Self-Validation Loop

  • Apply zero-filling and an exponential window function (LB = 0.3 Hz for 1H) to enhance multiplet resolution.

  • The Logic Check: Extract the 3JHH​ coupling constant for the C2/C3 protons.

    • If 3JHH​>9.0 Hz, the protons must be axial-axial. Therefore, the NOESY spectrum must not show a strong cross-peak between these specific protons.

    • If a strong NOE is present alongside a >9.0 Hz coupling, the assignment is inherently flawed, or the ring is locked in a non-chair twist-boat conformation. This creates a closed-loop validation system.

Stereochemical Assignment Logic Flow

The following diagram illustrates the logical decision tree for assigning piperidine-3-carboxylate diastereomers based on the self-validating protocol described above.

G Start Piperidine-3-carboxylate Diastereomeric Mixture NMR Acquire 1H & 2D NOESY NMR (CDCl3, 400-600 MHz) Start->NMR Analyze Analyze 3J_HH Coupling (H2-H3 or H3-H4) NMR->Analyze LargeJ Large 3J_HH (9-12 Hz) Axial-Axial Protons Analyze->LargeJ 3J > 9 Hz SmallJ Small 3J_HH (2-5 Hz) Axial-Equatorial Protons Analyze->SmallJ 3J < 5 Hz Trans Trans Isomer (e,e substituents) LargeJ->Trans Cis Cis Isomer (a,e substituents) SmallJ->Cis NOESY_Trans Weak/No NOE between axial protons Trans->NOESY_Trans NOESY_Cis Strong NOE between cis protons Cis->NOESY_Cis

Figure 1: NMR-based logical workflow for the assignment of piperidine-3-carboxylate diastereomers.

References

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions | rsc.org |
  • Optimization of species-selective reversible proteasome inhibitors for the tre
  • Piperidines ESI-revised3 | rsc.org |
  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers | acs.org |
  • Microgrewiapine C: Asymmetric Synthesis, Spectroscopic Data, and Configur
  • NMR Coupling Constants - Chemical Instrumentation Facility | iast
  • (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)

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Validation

Purity Validation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate for Clinical Trials: A Comparative Guide

The Critical Role of Scaffold Purity in Drug Development Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS 1363165-85-8) is a highly versatile, sterically hindered piperidine building block frequently utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of Scaffold Purity in Drug Development

Methyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS 1363165-85-8) is a highly versatile, sterically hindered piperidine building block frequently utilized in the synthesis of novel central nervous system (CNS) and oncology therapeutics[1]. Transitioning this intermediate from early-stage discovery to clinical-phase manufacturing introduces stringent regulatory requirements.

For clinical trials, the purity of starting materials and intermediates must be rigorously validated to prevent the carryover of toxic impurities into the final Active Pharmaceutical Ingredient (API). According to the FDA and ICH Q3A(R2) guidelines, any unidentified organic impurity in a new drug substance must be reported if it exceeds 0.05%, and qualified for safety if it exceeds 0.15% (for a maximum daily dose ≤ 2g)[2][3].

This guide objectively compares Clinical-Grade (CG) versus Research-Grade (RG) materials and establishes a self-validating analytical framework to guarantee regulatory compliance.

Performance Comparison: Clinical-Grade vs. Research-Grade

Relying on standard research-grade material for clinical synthesis introduces severe risks. Research-grade chemicals are often validated using generic High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which is fundamentally flawed for this specific molecule.

Methyl 1-Boc-3-ethylpiperidine-3-carboxylate lacks a conjugated π-electron system; its only chromophores are the carbamate and ester carbonyls. Consequently, HPLC-UV at standard wavelengths (e.g., 210 nm or 254 nm) fails to detect critical non-chromophoric impurities, resulting in falsely inflated purity reports.

Table 1 outlines the true performance and impurity profiles when analyzed with orthogonal, mass-sensitive techniques.

Table 1: Comparative Purity and Impurity Profile
ParameterClinical-Grade (CG)Research-Grade (RG)Validating Analytical Method
Absolute Purity ≥ 99.5% (w/w)95.0% - 97.0% (w/w)1H-qNMR
Des-ethyl Impurity ≤ 0.05%0.5% - 1.2%HPLC-CAD
Regioisomer Impurity ≤ 0.10%1.5% - 2.0%HPLC-CAD / NMR
Residual Solvents ≤ 500 ppm> 3000 ppm (Hexane/EtOAc)GC-FID
Downstream Yield > 92% (Amide Coupling)< 85% (Due to side reactions)Gravimetric

Expertise & Causality Insight: The presence of the des-ethyl impurity (Methyl 1-Boc-piperidine-3-carboxylate) in RG material is particularly insidious. Because it lacks the steric hindrance of the ethyl group, it reacts significantly faster in subsequent amide coupling steps. This kinetic advantage disproportionately enriches the toxic structural analog in the final API, potentially causing a clinical hold.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the validation of this compound must rely on a self-validating system: HPLC-CAD (Charged Aerosol Detection) for relative impurity profiling, orthogonally cross-verified by 1H-qNMR (Quantitative NMR) for absolute mass fraction determination[4][5].

Protocol A: Relative Impurity Profiling via HPLC-CAD

Objective: Quantify all organic impurities to ensure compliance with the ICH Q3A(R2) reporting threshold of 0.05%[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Column Selection: Core-shell C18 column (100 x 2.1 mm, 2.6 µm).

    • Causality: Core-shell technology minimizes longitudinal diffusion, providing the high peak capacity necessary to resolve closely eluting regioisomers that have identical molecular weights.

  • Mobile Phase:

    • Phase A: 0.05% Formic Acid in Water.

    • Phase B: 0.05% Formic Acid in Acetonitrile.

    • Causality: Trifluoroacetic acid (TFA) is strictly avoided. TFA causes severe ion suppression in CAD and can induce premature cleavage of the acid-sensitive Boc protecting group during the analytical run, creating artificial degradation peaks that skew the impurity profile.

  • Gradient: 10% B to 90% B over 15 minutes, flow rate 0.4 mL/min.

  • Detection: CAD detector set to 35°C evaporation temperature.

Protocol B: Absolute Purity Determination via 1H-qNMR

Objective: Establish the absolute mass fraction of the compound without requiring an identical reference standard. Regulatory bodies increasingly recognize qNMR as a primary method for purity determination[5][7].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Weigh exactly 5.0 mg of 1,4-Dinitrobenzene (DNB) traceably certified reference material.

    • Causality: DNB provides a sharp singlet at δ 8.4 ppm. This is far downfield and perfectly isolated from the aliphatic protons of the piperidine ring (δ 1.0 - 4.0 ppm) and the Boc group (δ 1.45 ppm), preventing integration overlap.

  • Sample Preparation: Co-weigh exactly 20.0 mg of the analyte into the same vial. Dissolve in 0.6 mL of CDCl3 (containing 0.03% TMS).

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise ratio).

    • Relaxation Delay (D1): 30 seconds.

    • Causality: A 30-second delay ensures complete relaxation of all longitudinal magnetization (T1) before the next pulse. Failing to allow full T1 relaxation will artificially truncate the signals, destroying the direct proportionality between signal intensity and nuclear count required for absolute quantification[4].

    • Number of Scans: 64.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the DNB singlet (4H) and the Boc tert-butyl singlet (9H, δ ~1.45 ppm). Calculate absolute purity using the standard qNMR mass balance equation.

Visualizing the Validation and Carryover Pathways

The following diagram illustrates the robust analytical workflow required to qualify the batch for clinical use.

G A Methyl 1-Boc-3-ethylpiperidine -3-carboxylate Batch B HPLC-CAD Analysis (Relative Impurity %) A->B Aliquot 1 C 1H-qNMR Analysis (Absolute Purity %) A->C Aliquot 2 D ICH Q3A(R2) Qualification Threshold Assessment B->D ≤ 0.15% Unknowns C->D ≥ 99.5% Assay E Clinical Trial Release D->E Pass Criteria

Caption: Analytical workflow for purity validation of clinical-grade intermediates.

Conversely, if research-grade material with a high des-ethyl impurity profile is utilized, the logical pathway of impurity carryover into the final API is demonstrated below:

G A Des-ethyl Impurity (Research Grade) B Boc Deprotection (HCl/Dioxane) A->B C Des-ethyl Piperidine Intermediate B->C D Amide Coupling (Fast Kinetics) C->D E Toxic API Byproduct D->E

Caption: Logical pathway of des-ethyl impurity carryover into the final clinical API.

Conclusion

For clinical trials, the purity of starting materials like Methyl 1-Boc-3-ethylpiperidine-3-carboxylate cannot be assumed based on standard vendor Certificates of Analysis that rely solely on HPLC-UV. By implementing a self-validating system combining HPLC-CAD for sensitive impurity profiling and 1H-qNMR for absolute quantification, drug development professionals can guarantee ICH Q3A(R2) compliance and prevent costly clinical holds related to unqualified impurities.

References[2] Impurities in new drug substances Q3A (R2) - ICH. ICH.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR27VeFBrJWELap287P1zJGrXM5PmeZFHx8Jlgz50pkLoX1Qm8Qwp92f32QVBhqf3cDsur5_bLpbR1ZO6NgONQQiu2VuBaSDocdoWCd6a-MZC6LyX2IwvTYWKhyCkI6zA2qDXWRYyyLGXmnqTb6cR9s6dR71jP11thGw3FviOZmcIN2A==[3] Guidance for Industry Q3A Impurities in New Drug Substances - FDA. FDA.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI5bNCxDZswERPQGvGwtY2-3i41zqe6l0MJHy6T2sTNigdBmNNXvtLaEpJt3xKsMscCq3Q9hk-Xm1_MaTNcXQ1bt8RRp40Ghp9RqTClWaQg036F67I6XUDKEiNrFEBaCmxjY4=[6] IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESKWyPIXlDKdecKelg_7Jt7c-il-TdGzNEHS-7faEgLp8Ud-PhNcgyxBzdw0JOk5E7G0rzIRnmM-8n_bwDy6IgN8QGvx1VHZXwYG6lGLV_ZVnGQFO08fdcjNuGl9nb-EdmzQPcOhJxAJsVngx3PCTCYumzcBsDX8EwG4BJQUzdrgt1Pw==[4] Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENImxI1UOnQvP7-zerQL02LsQ8Dsr6oRIzos0IvpbMQ-Od5chhDv0DmptZggblUDl3Gul_c_ZCWH8U7ciH1Jlmj41m49uBcKoe05wIeL0Y0pqQ3IUZKbVhOTSw9BlnwXuD6PEH9Ung7KZykJk1Cxwj72YyeUgan__dr2ZHQrtU0_GAmP1crR2xeVfI_zdeXeewe0QCJChyHvY-beIxlMqqAvOr4nKE6MGZcGJ7W3FTUigU-HWs4rGEBpCZn_Q=[5] Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHZ6ZNjonaSllg53ZBvd9ZcUioaE3kMxoLQOb99Yc6QjfoU6E6lhSF2N2yU7zGwfhAc-S_LoeU-hY6vXHnwZ2rPcY9qWoUzz50QiALWAN7uuv0I-0md3ihrBgbdtLsdX8hqPoouXuF9IK61_Tqn59t38HjAtjIKy9ZClMoohzIvzNcQT_cLBNIr2rE51qVxNGFzi9vVsIbE5k=[7] Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBQS3uAZDHbQYhdT7uBMoCI9mR4CmtNPmtu30o0g3pprv_LqwfumRHMQiPls0A2ePWNTerwVHVO49IYaJAc77CaQV7lYkAepn3HJf9b-IJI64pM8do8VcJ-IPDn3-K50laVrLk[1] 1363165-85-8 | 1-(Tert-butyl) 3-methyl 3-ethylpiperidine-1,3-dicarboxylate. ChemScene.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNbjlKyEot6o7fs6U-4-52_fLd393lkedPEblgd0qapVmkyiFMNeu6VHk99g8nl5OqHRghnCO5uDsnSWv6Tsuii2ln0C3nfufD4QT-sEhEifmJcXRnEcPtgEzk01ey0sSrCR2O6k2tN4zCuZt9rA==

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Comparative

A Senior Application Scientist's Guide to Benchmarking Chemical Synthesis Efficiency

For the modern researcher, the elegance of a synthetic route is no longer measured solely by its novelty or yield. True efficiency now encompasses a holistic view of sustainability, resource utilization, and environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the elegance of a synthetic route is no longer measured solely by its novelty or yield. True efficiency now encompasses a holistic view of sustainability, resource utilization, and environmental impact. This guide provides a framework for objectively benchmarking the efficiency of chemical syntheses against published methods, empowering researchers, scientists, and drug development professionals to make data-driven decisions that align with the principles of green chemistry. We will move beyond a superficial analysis of reaction yield to a more rigorous, quantitative assessment of what makes a synthesis truly "efficient."

The Hierarchy of Efficiency: Choosing the Right Metric

The journey towards a greener synthesis begins with selecting the appropriate tools for measurement. A variety of metrics have been developed, each offering a different lens through which to view efficiency. Understanding their hierarchy, from the conceptually simple to the holistically comprehensive, is crucial for a meaningful benchmark.[1][2][3]

  • Atom Economy (AE): Introduced by Barry Trost, this is the foundational "green" metric.[3] It provides a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4] While excellent for initial, rapid assessment, its primary limitation is that it ignores reaction yield and the use of excess reagents, solvents, or catalysts.[2][4]

  • Reaction Mass Efficiency (RME): This metric offers a more practical view by incorporating the actual masses of reactants, including stoichiometric excesses, and the reaction yield.[1][5] RME gives a clearer picture of the material efficiency of a specific transformation, making it a valuable tool for chemists at the bench seeking to optimize individual reaction steps.[3]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor shifts the focus to waste generation.[6] It is calculated as the total mass of waste produced divided by the mass of the product.[7][8] A lower E-Factor signifies a greener process. This metric is highly influential as it highlights the significant waste produced in the pharmaceutical and fine chemical industries.[9]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most holistic mass-based metric.[10] It is the ratio of the total mass of all materials (raw materials, reagents, solvents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[11][12] Essentially, PMI = E-Factor + 1.[3][6] Its comprehensive nature makes it the preferred high-level metric for the pharmaceutical industry to benchmark overall process efficiency from cradle to gate.[10]

Hierarchy_of_Synthesis_Efficiency_Metrics Figure 1: Hierarchy of common synthesis efficiency metrics. cluster_0 Reaction-Level Metrics cluster_1 Process-Level Metrics A Atom Economy (AE) B Reaction Mass Efficiency (RME) A->B + Yield + Stoichiometry C Environmental Factor (E-Factor) D Process Mass Intensity (PMI) B->D + Solvents + Workup + Catalysts C->D PMI = E-Factor + 1

Caption: Figure 1: Hierarchy of common synthesis efficiency metrics.

The Benchmarking Workflow: A Systematic Approach

Benchmarking_Workflow start Define Benchmarking Goal (e.g., Reduce Waste, Lower Cost) select Select Synthetic Routes for Comparison (e.g., In-house vs. Published Method) start->select gather Gather Comprehensive Data (Protocols, Stoichiometry, Solvents, Yields) select->gather calculate Calculate Key Efficiency Metrics (AE, RME, E-Factor, PMI) gather->calculate compare Compare and Analyze Data (Use Tables for Clarity) calculate->compare report Report Findings and Recommendations (Identify Greener Alternative) compare->report end Implement Improved Process report->end Ibuprofen_Synthesis_Comparison Figure 3: Simplified comparison of the Boots vs. BHC Ibuprofen synthesis routes. cluster_Boots Boots 'Brown' Process (6 Steps) cluster_BHC BHC 'Green' Process (3 Steps) B1 Friedel-Crafts Acylation B2 Darzens Condensation B1->B2 B3 Hydrolysis & Decarboxylation B2->B3 B4 Reduction B3->B4 B5 Chlorination B4->B5 B6 Grignard Reaction B5->B6 G1 Friedel-Crafts Acylation G2 Catalytic Hydrogenation G1->G2 G3 Catalytic Carbonylation G2->G3

Caption: Figure 3: Simplified comparison of the Boots vs. BHC Ibuprofen synthesis routes.

This streamlined, three-step synthesis utilizes catalytic reactions, dramatically improving atom economy and reducing waste. Two of the three steps are catalytic, and the atoms from the starting materials are largely incorporated into the final product. [13]

Protocol 1: Key Step in Boots Process - Friedel-Crafts Acylation

  • To a cooled and stirred mixture of isobutylbenzene and carbon disulfide, slowly add anhydrous aluminum chloride (AlCl₃) in portions.

  • Add acetyl chloride dropwise to the suspension while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-isobutylacetophenone. Causality: The use of a stoichiometric amount of AlCl₃ is a major drawback. It cannot be recycled and generates a large volume of acidic aqueous waste during workup, significantly lowering the process efficiency.

Protocol 2: Key Step in BHC Process - Catalytic Hydrogenation

  • Charge a high-pressure reactor with 4-isobutylacetophenone, ethanol as the solvent, and a palladium on carbon (Pd/C) catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 50 psi) and heat the mixture (e.g., to 60°C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to recover the Pd/C catalyst. The catalyst can be recycled for subsequent batches.

  • Evaporate the solvent from the filtrate to yield the corresponding alcohol. Causality: This step exemplifies efficiency. A catalytic amount of palladium is used, which is highly effective and recoverable. [14]The only other reactant is hydrogen gas, and the solvent can be recycled, leading to minimal waste. This catalytic approach is inherently more atom-economical and environmentally benign than stoichiometric reductions. [14][15]

The true disparity between the two methods becomes evident when the key efficiency metrics are calculated and compared.

MetricBoots "Brown" ProcessBHC "Green" ProcessRationale for Improvement
Number of Synthetic Steps 63Fewer steps reduce material handling, energy consumption, and opportunities for yield loss.
Overall Yield ~40%~77%Catalytic steps are highly selective and efficient, leading to higher conversion and less byproduct formation.
Atom Economy (AE) 40%77%The BHC process uses addition reactions (hydrogenation, carbonylation) which have inherently high atom economies.
E-Factor / PMI (Estimated) High (E-Factor > 5)Low (E-Factor < 1)The BHC route eliminates stoichiometric inorganic reagents and minimizes solvent waste, drastically reducing the PMI.

Note: Exact PMI values depend on a full life-cycle analysis including all solvents and workups, but the relative difference is substantial and well-documented. The pharmaceutical industry typically sees high PMI values, often ranging from 25 to over 100. [9]The BHC process represents a significant achievement in reducing this value.

Conclusion: From Benchmarking to Intelligent Synthesis Design

Objectively benchmarking synthesis efficiency is not merely an academic exercise; it is a critical component of modern drug development and chemical manufacturing. [16][17]By moving beyond simple yield calculations and embracing holistic metrics like PMI, organizations can:

  • Identify Inefficiencies: Quantitatively pinpoint the steps and materials that contribute most to waste and cost. * Drive Innovation: Encourage the adoption of greener technologies such as catalysis, biocatalysis, and continuous flow chemistry. [14][18][19]* Enhance Sustainability: Significantly reduce the environmental footprint of chemical production, aligning with corporate and global sustainability goals. [12] The systematic application of the metrics and workflows described in this guide will empower scientists to design, develop, and implement synthetic routes that are not only chemically elegant but also economically viable and environmentally responsible.

References

  • Royal Society of Chemistry. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Chemical Science. [Link]

  • MDPI. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527. [Link]

  • American Chemical Society. (n.d.). Metrics. ACS Green Chemistry Institute. [Link]

  • Wikipedia. (2023). Green chemistry metrics. Wikipedia. [Link]

  • American Chemical Society. (n.d.). Tools. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Wegner, J., et al. (2018). Using Data Analysis To Evaluate and Compare Chemical Syntheses. Organic Process Research & Development, 22(9), 1201-1213. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10949-10966. [Link]

  • Pure Synth. (2025). Key Metrics for Monitoring Quality in Chemical Synthesis. Pure Synth. [Link]

  • Radleys. (2023). Case Studies in Catalysis. Radleys. [Link]

  • LibreTexts Chemistry. (2026). The E-Factor in Green Chemistry. LibreTexts. [Link]

  • DebugBear. (2026). The 9 Best Synthetic Monitoring Tools Reviewed For 2026. DebugBear. [Link]

  • Sapio Sciences. (2025). Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences. [Link]

  • American Chemical Society. (2026). Process Mass Intensity (PMI) Metric. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]

  • American Chemical Society Publications. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Atom Economy and Reaction Mass Efficiency. Request PDF. [Link]

  • American Chemical Society Publications. (2023). Sustainability Appraisal of Polymer Chemistry Using E-Factor: Opportunities, Limitations and Future Directions. ACS Publications. [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Analysis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Piperidine Scaffold and the Role of In-Silico Screening The piperidine ring is a cornerstone of modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Piperidine Scaffold and the Role of In-Silico Screening

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved pharmaceutical agents and natural products.[1][2] This six-membered nitrogenous heterocycle offers a unique combination of conformational flexibility and synthetic tractability, allowing it to engage with a wide variety of biological targets, including those implicated in cancer, central nervous system disorders, and infectious diseases.[2][3][4] The specific molecule of interest, Methyl 1-Boc-3-ethylpiperidine-3-carboxylate, incorporates several key features: the tert-butoxycarbonyl (Boc) protecting group, which enhances stability and provides a handle for further modification, and substitutions at the C3 position that can significantly influence its three-dimensional shape and interaction profile.[5][6]

In contemporary drug discovery, predicting how a novel molecule will interact with its biological target is a critical, resource-defining step. In-silico molecular docking has emerged as an indispensable computational tool to accelerate this process.[7] By simulating the binding event between a ligand (the small molecule) and a receptor (the protein target), we can predict binding affinity and orientation, thereby prioritizing the most promising candidates for synthesis and subsequent experimental validation.[7][8]

This guide provides a comprehensive, comparative framework for conducting in-silico docking studies on novel piperidine derivatives. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, compare the performance of leading docking platforms, and establish a self-validating protocol to ensure the trustworthiness of the generated data.

Part 1: A Comparative Overview of Molecular Docking Platforms

The reliability of any in-silico study is fundamentally linked to the choice of docking software and its underlying scoring function. Different algorithms employ distinct approaches to sample ligand conformations and estimate binding affinity. For a robust comparative analysis, utilizing more than one platform is often advisable. Here, we compare three industry-standard tools:

SoftwareKey Characteristics & StrengthsScoring Function PrincipleTypical Use Case
AutoDock Vina Open-source, computationally efficient, and widely used in academia. It utilizes a machine-learning-based scoring function trained on a large set of protein-ligand complexes.Empirically-weighted scoring function that considers hydrophobic interactions, hydrogen bonding, and conformational entropy.High-throughput virtual screening of large compound libraries and initial binding mode prediction.
Glide (Schrödinger) A commercial-grade tool renowned for its high accuracy and robust validation.[9] It employs a hierarchical series of filters and scoring functions to refine docking poses.[10]GlideScore function combines empirical and force-field-based terms, including penalties for steric clashes and rewards for favorable interactions.[10]Accurate pose prediction, lead optimization, and virtual screening where precision is paramount.[9]
GOLD (CCDC) Utilizes a genetic algorithm to explore ligand and partial protein flexibility, making it highly configurable.[11][12] Offers multiple scoring functions (e.g., ChemPLP, GoldScore) that can be tailored to the specific biological system.[11][13]Genetic algorithm optimizes for the best "fitness," which is determined by the chosen scoring function (e.g., hydrogen bonds, van der Waals interactions, ligand internal energy).[13]Complex docking scenarios involving protein flexibility, covalent interactions, or the inclusion of critical water molecules.[13]

The choice of software is a strategic one. For initial, large-scale screening, the speed of AutoDock Vina is a significant advantage. For refining a set of promising hits or for lead optimization, the precision of Glide or the configurability of GOLD may be more appropriate. In this guide, we will provide a dual protocol using AutoDock Vina and Glide to demonstrate a practical comparative workflow.

Part 2: A Practical Workflow for Comparative Docking Analysis

This section details a step-by-step methodology for evaluating Methyl 1-Boc-3-ethylpiperidine-3-carboxylate derivatives against a relevant, well-characterized biological target.

Hypothetical Target: Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase and a critical target in cancer therapy.[14] Piperidine derivatives have shown promise as ALK inhibitors, making it a relevant choice for this comparative study.[14] We will use the crystal structure of ALK in complex with a known inhibitor as our reference.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection (e.g., ALK from PDB) ProtPrep 2. Protein Preparation (Remove water, add H+) PDB->ProtPrep LigandPrep 3. Ligand Preparation (3D structure generation, energy minimization) Vina 4a. Docking with AutoDock Vina LigandPrep->Vina Glide 4b. Docking with Glide (Schrödinger) Analysis 5. Results Analysis (Compare Scores, Poses) Vina->Analysis Validation 6. Protocol Validation (Re-docking, RMSD) Analysis->Validation Report 7. Prioritization (Rank Derivatives) Validation->Report

Experimental Protocol: Comparative Docking of Piperidine Derivatives

1. Target Protein Preparation

  • Causality: The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms. Proper preparation is essential for an accurate representation of the biological binding environment.[7][15]

  • Procedure:

    • Retrieval: Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 5TMG, human Renin complexed with a piperidine inhibitor).[16] While our hypothetical target is ALK, using a concrete PDB ID for Renin demonstrates the process.

    • Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Schrödinger's Maestro).[17] Remove all water molecules, co-solvents, and any co-crystallized ligands not essential to the binding site.

    • Protonation and Refinement: Use a dedicated tool like Schrödinger's Protein Preparation Wizard or AutoDock Tools to add hydrogen atoms, assign correct bond orders, and perform a restrained energy minimization to relieve any steric clashes in the crystal structure.[15] This step ensures a chemically correct and energetically favorable receptor model.

2. Ligand Preparation

  • Causality: The docking algorithm requires a high-quality, low-energy 3D conformation of the ligand. Starting from a 2D sketch, we must generate a realistic 3D structure and define its rotatable bonds to allow for conformational flexibility during the simulation.[17]

  • Procedure:

    • 2D Sketching: Draw the 2D structure of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate and any of its derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • 3D Generation: Convert the 2D structures into 3D conformations.

    • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This is a critical step to ensure the starting ligand structure is physically realistic.

    • Format Conversion: Save the prepared ligands in the appropriate file format for each docking program (e.g., PDBQT for AutoDock Vina, SDF or MAE for Glide).

3. In-Silico Docking Execution

  • Causality: The docking simulation itself requires defining a specific search space (the "grid box") around the protein's active site. The algorithm will then explore various poses of the flexible ligand within this box and score them.

  • Protocol 3A: AutoDock Vina

    • Grid Box Generation: In AutoDock Tools, define a grid box that encompasses the entire binding pocket of the target protein.[18] The center of the box should be the geometric center of the active site, and its dimensions should be large enough to allow the ligand to move and rotate freely.

    • Configuration File: Create a configuration file specifying the paths to the prepared receptor and ligand (PDBQT files), the grid box coordinates and dimensions, and the exhaustiveness parameter. A higher exhaustiveness (e.g., 24 or 32) increases the computational effort but provides a more thorough search, enhancing the reliability of the results.[18]

    • Execution: Run AutoDock Vina from the command line, providing the configuration file as input. The output will be a PDBQT file containing the predicted binding poses ranked by their affinity scores (in kcal/mol).[18]

  • Protocol 3B: Glide (Schrödinger) [9]

    • Receptor Grid Generation: Within the Maestro interface, use the Receptor Grid Generation tool. Define the grid box by selecting the co-crystallized ligand (if present) or by specifying residues known to line the active site.

    • Ligand Docking Setup: In the Ligand Docking panel, select the prepared receptor grid and the file containing the prepared piperidine derivatives.

    • Precision Mode and Scoring: Choose the desired docking precision (e.g., SP for Standard Precision or XP for Extra Precision). Glide will automatically use its GlideScore function to rank the poses.[10]

    • Execution: Launch the docking job. The results will be integrated into the project table, showing the docking scores and allowing for easy visualization.

4. Analysis and Interpretation of Results

  • Causality: A docking score is a numerical estimate of binding affinity, but the predicted binding pose provides the real chemical insight. Analyzing the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues helps to rationalize the score and can guide future molecular design.

  • Procedure:

    • Score Comparison: The primary quantitative result is the binding affinity or docking score. More negative values indicate stronger predicted binding.[19] Compare the scores of your derivatives against each other and against a known reference inhibitor.

    • Pose Visualization: Load the protein structure and the docked ligand poses into a molecular visualizer.

    • Interaction Analysis: Identify key molecular interactions. For example, does the carbonyl group of the ester form a hydrogen bond with a backbone amide? Does the ethyl group fit into a hydrophobic pocket? These interactions provide a structural hypothesis for the observed binding affinity.[7]

Part 3: Data Presentation and the Imperative of Validation

In-silico docking is a predictive model, not an experimental result. Therefore, its findings must be presented with clarity and subjected to rigorous validation to be considered trustworthy.[8][20]

Summarizing Quantitative Data

The results of a comparative docking study should be summarized in a clear, tabular format.

Table 1: Hypothetical Comparative Docking Results for Piperidine Derivatives against ALK

CompoundDocking SoftwareBinding Affinity / Score (kcal/mol)Key Interacting Residues
Methyl 1-Boc-3-ethylpiperidine-3-carboxylate AutoDock Vina-7.8Met1199, Leu1122
Glide (XP)-8.5 (GlideScore)Met1199, Gly1202, Glu1197
Derivative A (e.g., with phenyl group) AutoDock Vina-8.9Met1199, Leu1256 (π-π stacking)
Glide (XP)-9.7 (GlideScore)Met1199, Leu1256, Glu1197
Crizotinib (Reference Inhibitor) AutoDock Vina-10.2Met1199, Gly1123, Leu1196
Glide (XP)-11.5 (GlideScore)Met1199, Gly1123, Leu1196
Protocol Validation: A Self-Correcting System

A trustworthy docking protocol must be able to reproduce known experimental results. This is typically achieved by "re-docking" the native co-crystallized ligand back into its own protein structure.

G PDB 1. Select PDB structure with co-crystallized ligand Extract 2. Extract native ligand and prepare protein PDB->Extract Redock 3. Re-dock the native ligand using your protocol Extract->Redock RMSD 4. Calculate RMSD between docked pose and crystal pose Redock->RMSD Threshold 5. Is RMSD < 2.0 Å? RMSD->Threshold Success Protocol Validated Threshold->Success Yes Failure Refine Protocol (Adjust grid box, parameters) Threshold->Failure No

  • Procedure:

    • Take the PDB structure used for the study (e.g., 5TMG).

    • Extract the original, co-crystallized ligand.

    • Using the exact same protocol (grid box, parameters) defined for your derivative screening, dock this native ligand back into the protein's active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the original crystallographic pose.

    • Trustworthiness Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[21] If the RMSD is higher, the protocol may need refinement (e.g., adjusting the grid box size or docking parameters).

Experimental Correlation

The ultimate validation of any in-silico prediction is experimental testing.[20] A strong correlation between the predicted docking scores and experimentally determined biological activity (e.g., IC50 values from an enzymatic assay) provides the highest level of confidence in the model's predictive power.[22]

Conclusion

This guide outlines a robust, comparative, and self-validating framework for conducting in-silico docking studies on novel piperidine derivatives like Methyl 1-Boc-3-ethylpiperidine-3-carboxylate. By employing multiple docking platforms, meticulously preparing both ligand and receptor, and critically validating the computational protocol, researchers can generate high-confidence hypotheses about molecular binding. This in-silico-first approach enables the strategic prioritization of derivatives for chemical synthesis and biological evaluation, significantly accelerating the drug discovery pipeline and conserving valuable laboratory resources. The versatility of the piperidine scaffold, combined with the predictive power of molecular docking, will continue to be a fruitful combination in the search for the next generation of therapeutics.[21]

References

  • Al-Tamimi, A. M., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Retrieved March 10, 2026, from [Link]

  • D’yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved March 10, 2026, from [Link]

  • An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. (2024). PubMed. Retrieved March 10, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Chinese Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing. Retrieved March 10, 2026, from [Link]

  • How is a docking result validated? (2020). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors. (2016). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Computational study on subfamilies of piperidine derivatives. (2021). PubMed. Retrieved March 10, 2026, from [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors. (2022). Bentham Science. Retrieved March 10, 2026, from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. (2024). Arabian Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine. (2021). PMC. Retrieved March 10, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds. (2021). PMC. Retrieved March 10, 2026, from [Link]

  • Docking protocol validation showing the relationship between experimental and calculated data. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Design and optimization of new piperidines as renin inhibitors. (2010). RCSB PDB. Retrieved March 10, 2026, from [Link]

  • Glide. (n.d.). Schrödinger. Retrieved March 10, 2026, from [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. (2025). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Molecular docking simulation results of piperidine-containing bioactive compounds. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • GOLD: The All In One Molecular Docking Package. (2025). CCDC. Retrieved March 10, 2026, from [Link]

  • Docking and scoring. (n.d.). Schrödinger. Retrieved March 10, 2026, from [Link]

  • Protein–Ligand Docking with GOLD. (n.d.). CCDC. Retrieved March 10, 2026, from [Link]

  • Design and optimisation of new piperidines as renin inhibitors. (2011). RCSB PDB. Retrieved March 10, 2026, from [Link]

  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency. (2025). MDPI. Retrieved March 10, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). PMC. Retrieved March 10, 2026, from [Link]

  • How to perform ensemble docking with GOLD. (n.d.). CCDC. Retrieved March 10, 2026, from [Link]

  • Molecular docking analysis of piperine with CDK2,CDK4,Cyclin D and Cyclin T proteins. (2015). bioinformation.net. Retrieved March 10, 2026, from [Link]

  • GOLD. (n.d.). CSC. Retrieved March 10, 2026, from [Link]

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  • Methyl N-BOC-piperidine-3-carboxylate. (n.d.). SGT Life Sciences. Retrieved March 10, 2026, from [Link]

  • Protocol for Docking with AutoDock. (n.d.). oicr.on.ca. Retrieved March 10, 2026, from [Link]

  • Optimization of 3,5-Disubstitued Piperidine. (2017). RCSB PDB. Retrieved March 10, 2026, from [Link]

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Comparative

Comparative assessment of analytical techniques for piperidine characterization

A Comparative Guide to Analytical Techniques for Piperidine Characterization The piperidine ring is a cornerstone of many natural products and synthetic pharmaceuticals, making its precise characterization essential in r...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Analytical Techniques for Piperidine Characterization

The piperidine ring is a cornerstone of many natural products and synthetic pharmaceuticals, making its precise characterization essential in research, development, and quality control.[1] This guide offers a comparative assessment of the primary analytical techniques for identifying, quantifying, and structurally elucidating piperidine-containing compounds. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing field-proven insights and detailed experimental protocols.

The Analytical Landscape: Choosing the Right Tool for the Job

The selection of an analytical method for piperidine characterization is contingent upon several factors, including the sample matrix, required sensitivity, and the specific information sought (e.g., quantification, structural confirmation, or impurity profiling). Each technique presents a unique set of advantages and limitations.

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Start [label="New Piperidine Analyte", fillcolor="#4285F4"]; IsVolatile [label="Is the analyte volatile or semi-volatile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HasChromophore [label="Does the analyte possess a UV chromophore?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="Gas Chromatography-Mass Spectrometry (GC-MS)", fillcolor="#34A853"]; HPLC_UV [label="HPLC with UV Detection", fillcolor="#34A853"]; Derivatization_GC [label="Derivatization followed by GC-MS", fillcolor="#EA4335"]; Derivatization_HPLC [label="Derivatization followed by HPLC-UV", fillcolor="#EA4335"]; LCMS [label="LC-MS/MS for high sensitivity", fillcolor="#34A853"]; NMR [label="NMR for structural elucidation", fillcolor="#4285F4"]; FTIR [label="FTIR for functional group identification", fillcolor="#4285F4"];

Start -> IsVolatile; IsVolatile -> GCMS [label="Yes"]; IsVolatile -> HasChromophore [label="No"]; HasChromophore -> HPLC_UV [label="Yes"]; HasChromophore -> Derivatization_HPLC [label="No"]; GCMS -> NMR [label="Structural Info Needed"]; HPLC_UV -> NMR [label="Structural Info Needed"]; Derivatization_HPLC -> LCMS [label="Higher Sensitivity Needed"]; IsVolatile -> Derivatization_GC [label="No, but can be made volatile"]; Derivatization_GC -> NMR [label="Structural Info Needed"]; Start -> FTIR [label="Quick Functional Group Check"]; } Caption: Decision-making workflow for selecting an analytical technique for piperidine characterization.

Chromatographic Techniques: Separating and Quantifying Piperidine

Chromatographic methods are the workhorses for separating and quantifying piperidine and its derivatives, particularly in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile piperidine compounds, combining the separation prowess of gas chromatography with the definitive identification capabilities of mass spectrometry.[1] It excels in impurity profiling and quality control.[1]

Causality Behind Experimental Choices:

  • Derivatization: For non-volatile or highly polar piperidine compounds, a derivatization step, such as acylation with pentafluorobenzoyl chloride, is often necessary to increase volatility and improve chromatographic peak shape.[1][2] The basic nitrogen in piperidine can cause peak tailing; derivatization masks this effect, leading to more symmetrical peaks.[2]

  • Detector: A Flame Ionization Detector (FID) is highly sensitive for organic compounds, while a Mass Spectrometer (MS) provides structural information for definitive identification.[3][4]

Experimental Protocol: GC-MS Analysis of Piperidine Residue in a Bulk Drug [3]

  • Sample Preparation: Accurately weigh 2.0 g of the sample into a headspace vial. Add 5.0 mL of dimethyl sulfoxide to dissolve the sample and seal the vial.

  • Headspace Conditions: Set the headspace bottle equilibrium temperature to 80°C and the equilibration time to 30 minutes.

  • GC Conditions:

    • Column: Capillary column (e.g., 5.8% phenyl-0.2% vinyl-94% methyl polysiloxane, 30 m x 0.32 mm, 5 µm).

    • Carrier Gas: Nitrogen at a flow rate of 2 mL/min with a split ratio of 20:1.

    • Injector Temperature: 200°C.

    • Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramped to 230°C at 20°C/min and held for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify piperidine by its retention time and mass spectrum. Quantify using an external standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the separation and quantification of piperidine compounds, especially those that are non-volatile or thermally unstable.[5][6]

Causality Behind Experimental Choices:

  • Detection: Many simple piperidine compounds lack a UV chromophore, making direct UV detection challenging.[1] In such cases, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride (tosyl chloride) is employed.[1][5][7]

  • Column and Mobile Phase: Reversed-phase (RP) HPLC with a C18 column is the most common separation mode.[5] The mobile phase, typically a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid, is optimized to achieve good peak shape and retention.[7][8]

Experimental Protocol: RP-HPLC Analysis of Piperidine with Pre-Column Derivatization [7][9]

  • Derivatization:

    • To an aliquot of the sample or standard solution, add an excess of 4-toluenesulfonyl chloride solution in acetonitrile.

    • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.

    • Heat the mixture to ensure complete derivatization.

  • HPLC Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of water with 0.1% phosphoric acid (Phase A) and acetonitrile (Phase B) (e.g., 32:68 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength for the tosyl derivative.

  • Data Analysis: Construct a calibration curve from derivatized standards and quantify the piperidine derivative in the sample.

Spectroscopic Techniques: Unveiling the Structure of Piperidine

Spectroscopic methods are indispensable for the structural elucidation of piperidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms, enabling unambiguous structure confirmation.[10] Both ¹H and ¹³C NMR are essential for characterizing piperidine compounds.[11]

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical as it can influence the conformational equilibrium of the piperidine ring.[10][12]

  • 2D NMR: Techniques like COSY, HSQC, and HMBC are often employed to establish proton-proton and proton-carbon correlations, which are crucial for assigning complex spectra and confirming connectivity.[10]

Experimental Protocol: NMR Analysis of a Piperidine Derivative [10]

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent in a 5 mm NMR tube.

  • Data Acquisition (400 MHz or higher):

    • ¹H NMR: Acquire a standard single-pulse experiment.

    • ¹³C NMR: Acquire a proton-decoupled experiment.

    • 2D NMR (if necessary): Acquire COSY, HSQC, and HMBC spectra.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correct the spectra.

    • Calibrate the chemical shift scale using an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate ¹H NMR peaks to determine proton ratios.

    • Analyze multiplicities and coupling constants to deduce proton connectivity.

    • Assign all ¹H and ¹³C signals to the corresponding atoms in the molecule.

dot graph NMR_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

SamplePrep [label="Sample Preparation (Dissolve in Deuterated Solvent)", fillcolor="#4285F4"]; DataAcquisition [label="Data Acquisition (1H, 13C, 2D NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Processing [label="Data Processing (Fourier Transform, Phasing, Calibration)", fillcolor="#EA4335"]; Analysis [label="Spectral Analysis (Integration, Multiplicity, Coupling Constants)", fillcolor="#34A853"]; StructureElucidation [label="Structure Elucidation and Confirmation", fillcolor="#4285F4"];

SamplePrep -> DataAcquisition; DataAcquisition -> Processing; Processing -> Analysis; Analysis -> StructureElucidation; } Caption: General workflow for NMR analysis of piperidine compounds.

Mass Spectrometry (MS)

MS is a cornerstone for determining the molecular weight and elemental composition of piperidine derivatives.[13] When coupled with a separation technique (GC-MS or LC-MS), it becomes a highly sensitive and selective analytical tool.[6] Tandem MS (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[13][14]

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for many piperidine derivatives, typically forming protonated molecules [M+H]⁺.[14] Electron Ionization (EI) is a harder technique that induces more fragmentation, which can be useful for structural elucidation.[14]

  • Fragmentation Analysis: In ESI-MS/MS, common fragmentation pathways for piperidine alkaloids include the neutral loss of water or other small molecules.[1] Under EI, α-cleavage adjacent to the nitrogen atom is a dominant pathway.[14]

Experimental Protocol: LC-MS/MS Analysis of Piperidine Compounds [15]

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add an internal standard and 300 µL of ice-cold acetonitrile for protein precipitation.

    • Vortex and centrifuge.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase.

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS/MS Conditions:

    • Ionization Mode: ESI positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

  • Data Analysis: Quantify the analyte based on the peak area ratio to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared light.[16] For piperidine, the characteristic N-H stretching vibration provides a distinct peak in the infrared spectrum.[16] While not as sensitive as chromatographic methods for quantification, FTIR is an excellent tool for initial identification and verification of the piperidine moiety.[16]

Experimental Protocol: FTIR Analysis of a Piperidine Compound

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze a neat liquid sample between salt plates.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch (around 3300-3500 cm⁻¹) and C-H stretches (around 2800-3000 cm⁻¹).

Comparative Performance Summary

TechniquePrinciplePrimary ApplicationSensitivityThroughputKey AdvantagesKey Limitations
GC-MS Separation of volatile compounds followed by mass-based detection[6]Quantification, impurity profiling[1]High (ng/L to µg/L)[17]ModerateHigh specificity and sensitivity[6]Requires volatile/thermally stable analytes or derivatization[6]
HPLC-UV Separation in liquid phase with UV detection[5]Quantification, purity assessment[1]Moderate (µg/mL)[7][9]HighVersatile, cost-effective[5]Requires a UV chromophore or derivatization[1]
LC-MS/MS Separation in liquid phase with tandem MS detection[17]Trace quantification in complex matrices[15]Very High (pg/mL to ng/mL)[15]HighExcellent sensitivity and selectivity[2]Higher cost, potential for matrix effects[2]
NMR Nuclear spin transitions in a magnetic fieldStructural elucidation[10]LowLowProvides detailed structural information, non-destructive[10][16]Low sensitivity, complex spectra for mixtures
FTIR Absorption of infrared radiationFunctional group identification[16]LowHighRapid, non-destructive[16]Not suitable for quantification of low concentrations[16]

Conclusion

The comprehensive characterization of piperidine and its derivatives necessitates a multi-faceted analytical approach. Chromatographic techniques, particularly GC-MS and HPLC, are indispensable for separation and quantification, with the choice often dictated by the analyte's volatility and the need for derivatization. LC-MS/MS stands out for its exceptional sensitivity in complex matrices. Spectroscopic methods, namely NMR and MS, are paramount for unambiguous structural elucidation, while FTIR offers a rapid means of functional group identification. By understanding the principles, strengths, and practical considerations of each technique, researchers, scientists, and drug development professionals can select the most appropriate analytical strategy to ensure the generation of accurate and reliable data.

References

  • Biosynce. (2025, July 7). What are the detection methods for piperidine? Biosynce Blog.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.
  • BenchChem. (2025).
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  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • BenchChem. (2025).
  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy.
  • Wikipedia. (n.d.). Piperidine.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). Piperidine.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)
  • ChemicalBook. (n.d.). Piperidine(110-89-4) MS spectrum.
  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
  • Oxford Academic. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • ResearchGate. (2026, February 7). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry.
  • BenchChem. (2025).
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  • Daasch, L. W. (n.d.). High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
  • ResearchGate. (n.d.). Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546.
  • BenchChem. (2025).
  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
  • Drug Analytical Research. (2018).
  • World Journal of Pharmaceutical Research. (2020, February 21).
  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. (n.d.).
  • ResearchGate. (2024, September 1). (PDF)
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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  • Royal Society of Chemistry. (2022, October 11).

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